molecular formula C7H10O B074047 2,3-Dimethyl-2-cyclopenten-1-one CAS No. 1121-05-7

2,3-Dimethyl-2-cyclopenten-1-one

Cat. No.: B074047
CAS No.: 1121-05-7
M. Wt: 110.15 g/mol
InChI Key: UZLQSPYGTUMKGS-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2-cyclopenten-1-one is a useful research compound. Its molecular formula is C7H10O and its molecular weight is 110.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylcyclopent-2-en-1-one
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InChI

InChI=1S/C7H10O/c1-5-3-4-7(8)6(5)2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLQSPYGTUMKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149901
Record name 2-Cyclopenten-1-one, 2,3-dimethyl-
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Molecular Weight

110.15 g/mol
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Physical Description

Liquid; [Aldrich MSDS]
Record name 2-Cyclopenten-1-one, 2,3-dimethyl-
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CAS No.

1121-05-7
Record name 2,3-Dimethyl-2-cyclopenten-1-one
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Record name 2,3-Dimethyl-2-cyclopentenone
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Record name 2-Cyclopenten-1-one, 2,3-dimethyl-
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Record name 2,3-DIMETHYL-2-CYCLOPENTENONE
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Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethyl-2-cyclopenten-1-one: Chemical Properties, Structure, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2,3-Dimethyl-2-cyclopenten-1-one. This compound, a member of the cyclopentenone class of molecules, is a valuable building block in organic synthesis, particularly for the development of complex molecules with potential pharmaceutical applications. Its versatile reactivity, stemming from the conjugated enone system, allows for a variety of chemical transformations.

Core Chemical and Physical Properties

This compound is a liquid at room temperature.[1] Its core physical and chemical properties are summarized in the table below, providing essential data for its use in experimental settings.

PropertyValueSource
Molecular Formula C₇H₁₀O[1]
Molecular Weight 110.15 g/mol [1]
CAS Number 1121-05-7[1]
Appearance Liquid[1]
Boiling Point 80 °C at 10 mmHg (13 hPa)[2][3][4]
Density 0.968 g/mL at 25 °C[2][3]
Refractive Index (n²⁰/D) 1.49[3]
Flash Point 72 °C (161.6 °F) - closed cup[2]
Water Solubility 3136 mg/L at 25 °C (estimated)[5]

Structural Information and Spectroscopic Data

The structure of this compound consists of a five-membered ring containing a ketone and a carbon-carbon double bond, with two methyl groups attached to the double bond carbons.[6] This arrangement defines its reactivity as an α,β-unsaturated ketone.

IdentifierValueSource
IUPAC Name 2,3-dimethylcyclopent-2-en-1-one[1]
SMILES CC1=C(C)C(=O)CC1
InChI InChI=1S/C7H10O/c1-5-3-4-7(8)6(5)2/h3-4H2,1-2H3[1]
InChIKey UZLQSPYGTUMKGS-UHFFFAOYSA-N[1]

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of typical spectroscopic data.

SpectroscopyCharacteristic Peaks/ShiftsSource
¹H NMR ~1.7 ppm (C2-CH₃), ~2.0 ppm (C3-CH₃), ~2.3 ppm (C4-H₂), ~2.6 ppm (C5-H₂)[6]
¹³C NMR Signals for carbonyl carbon, two olefinic carbons, two methyl carbons, and two methylene (B1212753) carbons.[6]
IR Spectroscopy Prominent absorption bands for C=O (carbonyl) and C=C (alkene) stretching vibrations, influenced by conjugation.[6]
Mass Spectrometry A prominent molecular ion peak is observed.[6]

Chemical Reactivity and Synthetic Applications

The conjugated enone system in this compound is the primary determinant of its chemical reactivity.[6] This system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon.[6] This reactivity makes it a versatile intermediate in organic synthesis.

Michael Addition

A hallmark reaction of α,β-unsaturated ketones is the Michael addition, where a nucleophile adds to the β-carbon.[6] this compound can serve as a Michael acceptor.[6] This reaction is fundamental for forming carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of more complex molecules.

Michael_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product reactant1 This compound intermediate Enolate Intermediate reactant1->intermediate 1,4-Conjugate Addition reactant2 Nucleophile (Nu⁻) reactant2->intermediate product Michael Adduct intermediate->product Protonation

Caption: Generalized workflow of a Michael addition reaction.

Role in the Synthesis of Bioactive Molecules

While specific signaling pathways for this compound are not extensively documented, its importance in drug development lies in its role as a precursor for more complex molecules, including pharmaceuticals and natural products.[6] The cyclopentenone core is a structural motif found in a number of natural products with biological activity.[6] The broader class of cyclopentenediones exhibits a wide range of biological activities, including anti-inflammatory, cytostatic, antibacterial, and antifungal effects.[7]

Synthesis_Workflow start This compound (Starting Material) reaction1 Chemical Transformation (e.g., Michael Addition, Diels-Alder) start->reaction1 intermediate Functionalized Intermediate reaction1->intermediate reaction2 Further Synthetic Steps intermediate->reaction2 product Complex Bioactive Molecule (e.g., Pharmaceutical, Natural Product Analog) reaction2->product evaluation Biological Evaluation (e.g., Cytotoxicity, Enzyme Inhibition) product->evaluation

Caption: Synthetic workflow from a simple building block to a bioactive molecule.

Experimental Protocols

Detailed experimental procedures are essential for the successful application of this compound in a laboratory setting. Below are representative protocols for its synthesis and a key reaction.

Synthesis via Oxidation of 2,3-Dimethyl-2-cyclopenten-1-ol

A common method for the synthesis of this compound is the oxidation of the corresponding alcohol, 2,3-Dimethyl-2-cyclopenten-1-ol.[6] Reagents such as the Jones reagent or a milder system like TEMPO with sodium hypochlorite (B82951) can be employed for this transformation.[6]

Protocol using TEMPO/NaOCl (a mild and selective method):

  • Dissolution: Dissolve 2,3-Dimethyl-2-cyclopenten-1-ol in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: Add a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO).

  • Oxidant Addition: Cool the mixture in an ice bath and slowly add a solution of sodium hypochlorite (NaOCl), maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

Michael Addition of a Nucleophile

The following is a general protocol for the Michael addition of a nucleophile to this compound.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (Michael donor) in an anhydrous solvent (e.g., THF or dichloromethane).

  • Base Addition: If required, add a suitable base (e.g., sodium hydride or an amine base) to generate the nucleophile in situ.

  • Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) and add a solution of this compound in the anhydrous solvent dropwise.

  • Reaction Monitoring: Allow the reaction to stir at the appropriate temperature and monitor its progress by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It may cause irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is a combustible liquid and should be kept away from heat, flames, and sparks.[2] For detailed safety information, consult the Safety Data Sheet (SDS).[2]

References

An In-depth Technical Guide to 2,3-Dimethyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,3-Dimethyl-2-cyclopenten-1-one (CAS No. 1121-05-7), a versatile cyclic ketone with applications in organic synthesis.[1] This document details its chemical and physical properties, safety data, and relevant experimental protocols for professionals in research and drug development.

Chemical Identification and Properties

This compound is a substituted cyclopentenone, a class of compounds recognized as highly reactive and versatile intermediates in organic chemistry.[1] Its structure, featuring a five-membered ring with methyl groups at the second and third positions, is a key building block in the synthesis of various organic molecules.[1]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 1121-05-7[1][2][3][4][5][6][7]
Molecular Formula C₇H₁₀O[1][2][3][4][6][7]
Molecular Weight 110.15 g/mol [1][2][4][5][7][8]
IUPAC Name 2,3-dimethylcyclopent-2-en-1-one[6]
InChI Key UZLQSPYGTUMKGS-UHFFFAOYSA-N[1][5][6]
Canonical SMILES CC1=C(C(=O)CC1)C[3]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Liquid[4][5]
Boiling Point 80 °C at 13 hPa (10 mmHg)[4][5]
Density 0.968 g/mL at 25 °C[4][5]
Flash Point 72 °C (161.6 °F) - closed cup[4][5]
Refractive Index 1.490 at 20 °C[5][9]
Water Solubility 3136 mg/L at 25 °C (estimated)[9]
Storage Temperature 0-6 °C[3]

Safety and Handling

Comprehensive safety data for this compound is crucial for its proper handling in a laboratory setting. While some sources indicate a lack of complete GHS classification data, general precautions for handling laboratory chemicals should be strictly followed.[3][9] The compound is described as mildly toxic by ingestion, inhalation, and skin contact.[3]

Table 3: Hazard and Precautionary Information

CategoryInformation
General Handling Avoid inhalation of vapor or mist.[4] Keep away from ignition sources and prevent the buildup of electrostatic charge.[4]
Personal Protective Equipment Eyeshields, gloves, and a suitable respirator (e.g., type ABEK EN14387 filter) are recommended.[5]
Accidental Release Remove all ignition sources. Avoid breathing vapors. Vapors can accumulate in low areas, forming explosive concentrations.[4]
Storage Store in a combustible liquids cabinet.[5] Keep in a cool, well-ventilated place.[3]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer artificial respiration and consult a physician.[4]

  • Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician.[4]

  • Eye Contact: Flush eyes with water as a precautionary measure.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[4]

Experimental Protocols & Reactivity

The α,β-unsaturated ketone structure of this compound dictates its reactivity, making it a valuable substrate in various organic reactions.[1] It can undergo both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) at the β-carbon.[1] It also participates in cycloaddition reactions like the Diels-Alder reaction.[1]

While specific synthesis protocols for this compound are not extensively detailed in the provided search results, methodologies for structurally similar cyclopentenones offer valuable insights into common synthetic strategies.

Protocol 1: Synthesis of 3-Methyl-2-cyclopenten-1-one via Dehydrohalogenation

This protocol describes a two-step process involving α-halogenation of a saturated ketone followed by a base-induced elimination to create the double bond.[10]

Step 1: α-Bromination of 3-Methylcyclopentanone (B121447)

  • Dissolve 3-methylcyclopentanone (1 equivalent) in a suitable solvent such as glacial acetic acid.[10]

  • Cool the solution in an ice bath to below 10 °C.[10]

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid with continuous stirring, maintaining the low temperature.[10]

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours until the bromine color dissipates.[10]

  • Pour the reaction mixture into a separatory funnel with cold water and diethyl ether.[10]

  • Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.[10]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain crude 2-bromo-3-methylcyclopentanone.[10]

Step 2: Dehydrohalogenation

  • The crude 2-bromo-3-methylcyclopentanone is treated with a base to induce an E2 elimination reaction, yielding 3-Methyl-2-cyclopenten-1-one.[10]

  • After the reaction, the mixture is worked up by washing with 1 M hydrochloric acid, water, sodium bicarbonate solution, and brine.[10]

  • The organic layer is dried, and the solvent is removed under reduced pressure.[10]

  • The final product is purified using silica (B1680970) gel column chromatography.[10]

G cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Dehydrohalogenation A 3-Methylcyclopentanone + Bromine (in Acetic Acid) B Reaction Mixture (Stir at <10°C, then RT) A->B Addition C Workup (Extraction & Washing) B->C D Crude 2-bromo-3- methylcyclopentanone C->D E Crude Product + Base D->E Intermediate F Reaction Mixture E->F Elimination G Workup & Purification (Column Chromatography) F->G H Pure 3-Methyl-2- cyclopenten-1-one G->H

Caption: Workflow for the synthesis of 3-Methyl-2-cyclopenten-1-one.

Protocol 2: Morita-Baylis-Hillman Reaction of 2-Cyclopenten-1-one (B42074)

This protocol demonstrates a method for forming a carbon-carbon bond at the α-position of an enone, showcasing the reactivity of the cyclopentenone core.[11]

Logical Relationships in Reactivity

The utility of this compound in synthetic chemistry stems from the distinct reactive sites within its structure. The logical relationship between its functional groups and potential transformations is a cornerstone of its application.

G cluster_reactions Potential Reactions cluster_products Product Classes start This compound Carbonyl (C=O) Double Bond (C=C) carbonyl_reactions Carbonyl Group Reactions start:c->carbonyl_reactions db_reactions Double Bond Reactions start:d->db_reactions alcohols Allylic Alcohols carbonyl_reactions->alcohols Reduction adducts_12 1,2-Addition Products (e.g., from Grignard Reagents) carbonyl_reactions->adducts_12 Nucleophilic Addition michael_adducts 1,4-Conjugate Addition (Michael Adducts) db_reactions->michael_adducts Michael Addition cyclo_adducts Cycloaddition Products (e.g., Diels-Alder) db_reactions->cyclo_adducts Cycloaddition

Caption: Reactivity pathways of this compound.

References

Spectroscopic Characterization of 2,3-Dimethyl-2-cyclopenten-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,3-Dimethyl-2-cyclopenten-1-one (CAS No. 1121-05-7) is a cyclic α,β-unsaturated ketone with the molecular formula C₇H₁₀O.[1][2] Its structure, featuring a conjugated enone system within a five-membered ring, makes it a subject of interest in synthetic organic chemistry. Accurate spectroscopic characterization is essential for confirming its identity, purity, and for elucidating its role in chemical transformations. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers and professionals in the chemical and pharmaceutical sciences.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[3]

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.45Multiplet2HCH₂ (C5)
~2.35Multiplet2HCH₂ (C4)
~1.95Singlet3HCH₃ (at C3)
~1.70Singlet3HCH₃ (at C2)

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~209.0C =O (C1)
~165.0C (C3)
~135.0C (C2)
~34.0C H₂ (C5)
~25.0C H₂ (C4)
~15.0C H₃ (at C3)
~10.0C H₃ (at C2)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[4] The spectrum is dominated by absorptions from the conjugated enone system.

Table 3: Key Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
1700-1720StrongC=O stretch (ketone)
1640-1650MediumC=C stretch (alkene)
~2950MediumC-H stretch (sp³)
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation pattern of the molecule.[4] The mass spectrum shows a distinct molecular ion peak and characteristic fragment ions.[1]

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data

m/zRelative Intensity (%)Assignment
110~50[M]⁺ (Molecular Ion)
82100[M - CO]⁺ (Base Peak)
67~40[M - CO - CH₃]⁺
54~60C₄H₆⁺ (Result of retro-Diels-Alder type cleavage)

Experimental Protocols

The following protocols describe standard methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation: A sample of this compound (~10-20 mg for ¹H, ~50-100 mg for ¹³C) is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrument Parameters: The NMR spectra are acquired on a 500 MHz spectrometer.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.[5]

  • Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed. The resulting spectra are phase-corrected and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol
  • Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[5]

  • Instrument Parameters: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample is then placed in the spectrometer's sample holder. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[5] Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the ion source, often via a gas chromatography (GC/MS) system for separation and purification.[1]

  • Ionization: Electron Ionization (EI) is used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.[4]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots relative ion abundance against the m/z ratio.[1]

Visualizations

Diagrams created using the DOT language provide a visual representation of experimental workflows and molecular fragmentation pathways.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output Prep Prepare Sample (Dissolve in Solvent / Neat Film) NMR NMR Spectrometer Prep->NMR IR FTIR Spectrometer Prep->IR MS Mass Spectrometer Prep->MS Proc Process Raw Data (FT, Baseline Correction) NMR->Proc IR->Proc MS->Proc Interp Interpret Spectra (Assign Peaks) Proc->Interp Report Final Report & Structure Confirmation Interp->Report

General workflow for spectroscopic analysis.

Fragmentation_Pattern mol This compound [C₇H₁₀O]⁺˙ m/z = 110 frag1 [C₆H₁₀]⁺˙ m/z = 82 (Base Peak) mol->frag1 - CO frag2 [C₅H₇]⁺ m/z = 67 frag1->frag2 - CH₃

References

The Ubiquitous Presence of 2,3-Dimethyl-2-cyclopenten-1-one in Flora and Foodstuffs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, analytical methodologies, and potential biological significance of the cyclic ketone, 2,3-Dimethyl-2-cyclopenten-1-one. This compound, a contributor to the aroma and flavor profiles of various foods, has been identified in a range of plant-based and processed food products. This document collates available data on its presence, details the experimental protocols for its identification and analysis, and explores its potential role in plant signaling pathways.

Natural Occurrence of this compound

This compound has been identified as a volatile or semi-volatile component in a variety of natural and processed products. Its presence contributes to the characteristic aroma and flavor of these items. The following table summarizes the known occurrences of this compound. While its presence is qualitatively confirmed in these sources, comprehensive quantitative data remains largely unavailable in publicly accessible scientific literature.

Plant/Food ProductCommon NameFamilyPart/ConditionReference(s)
Mangifera indicaMangoAnacardiaceaeFruit[1]
Coffea sp.CoffeeRubiaceaeRoasted Beans[2]
Processed PorkBaconSuidaeCured and Smoked[3]
Phyllostachys sp.BambooPoaceaeBamboo Vinegar[3]

Biosynthesis and Potential Signaling Role in Plants

While a specific biosynthetic pathway for this compound in plants has not been elucidated, its formation in roasted coffee is associated with the Maillard reaction.[2] In plants, the biosynthesis of cyclic ketones is often linked to the metabolism of fatty acids. A well-characterized pathway that serves as a model for cyclopentenone signaling in plants is the biosynthesis of jasmonic acid, a crucial plant hormone involved in defense and development.[4][5][6]

The jasmonic acid pathway originates from α-linolenic acid and proceeds through the formation of a cyclopentenone intermediate, 12-oxo-phytodienoic acid (OPDA).[7][8][9] OPDA itself is a signaling molecule that can act independently of jasmonic acid to regulate gene expression, particularly in response to wounding and other stresses.[10] Given the structural similarity, it is plausible that this compound or its derivatives could play a role in plant stress responses, potentially as part of the complex oxylipin signaling network.

Jasmonic_Acid_Biosynthesis_and_Signaling cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm & Nucleus cluster_opda_signaling Independent OPDA Signaling alpha_linolenic_acid α-Linolenic Acid lipoxygenase Lipoxygenase (LOX) alpha_linolenic_acid->lipoxygenase hydroperoxide 13-Hydroperoxy- linolenic Acid lipoxygenase->hydroperoxide allene_oxide_synthase Allene Oxide Synthase (AOS) hydroperoxide->allene_oxide_synthase allene_oxide Allene Oxide allene_oxide_synthase->allene_oxide allene_oxide_cyclase Allene Oxide Cyclase (AOC) allene_oxide->allene_oxide_cyclase opda 12-oxo-phytodienoic acid (OPDA) (Cyclopentenone) allene_oxide_cyclase->opda opr3 OPDA Reductase 3 (OPR3) opda->opr3 Transport opda_signaling OPDA-Responsive Gene Expression opda->opda_signaling opc OPC-8:0 opr3->opc beta_oxidation β-oxidation (3 cycles) opc->beta_oxidation ja Jasmonic Acid (JA) beta_oxidation->ja jar1 JAR1 ja->jar1 Transport ja_ile JA-Isoleucine (JA-Ile) (Active Hormone) jar1->ja_ile scf_coi1 SCF(COI1) Complex ja_ile->scf_coi1 binds jaz JAZ Repressor scf_coi1->jaz targets for degradation myc2 MYC2 (Transcription Factor) jaz->myc2 represses gene_expression Jasmonate-Responsive Gene Expression myc2->gene_expression activates stress_response Stress Response & Development gene_expression->stress_response opda_stress_response Wound Response opda_signaling->opda_stress_response

Figure 1: A simplified diagram of the jasmonic acid biosynthesis and signaling pathway, a model for cyclopentenone signaling in plants.

Experimental Protocols for Analysis

The analysis of this compound in plant and food matrices is primarily achieved through gas chromatography (GC) coupled with mass spectrometry (MS). Headspace solid-phase microextraction (HS-SPME) is a common technique for the extraction and concentration of this and other volatile and semi-volatile compounds from the sample matrix prior to GC-MS analysis.[11][12][13][14][15]

Sample Preparation
  • Solid Samples (e.g., Mango Pulp, Coffee Beans, Bacon): A representative portion of the sample (typically 1-5 g) is weighed into a headspace vial (e.g., 20 mL). For solid samples, homogenization or grinding may be necessary to increase the surface area and facilitate the release of volatile compounds.[11][12]

  • Liquid Samples (e.g., Bamboo Vinegar): An aliquot of the liquid sample is placed directly into a headspace vial. Dilution with a suitable solvent may be required depending on the concentration of the analytes.

Headspace Solid-Phase Microextraction (HS-SPME)
  • Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the broad-range analysis of volatile and semi-volatile compounds.[15]

  • Extraction: The sealed headspace vial containing the sample is incubated at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 20-40 minutes) to allow the volatile compounds to partition into the headspace.[12][15] The SPME fiber is then exposed to the headspace for a defined period (e.g., 20-30 minutes) to adsorb the analytes.[15]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the GC, where the adsorbed compounds are thermally desorbed onto the analytical column.

  • Chromatographic Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of the volatile compounds. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute compounds with a wide range of boiling points.

  • Mass Spectrometry Detection: The separated compounds are ionized (typically by electron ionization at 70 eV) and detected by a mass spectrometer. The resulting mass spectra are used for compound identification by comparison with spectral libraries (e.g., NIST, Wiley).

  • Quantification: For quantitative analysis, an internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties) is added to the sample prior to extraction. A calibration curve is generated using standards of known concentrations to determine the concentration of the target analyte in the sample.

Experimental_Workflow start Start sample_prep 1. Sample Preparation (e.g., weighing, homogenization) start->sample_prep spme 2. Headspace Solid-Phase Microextraction (HS-SPME) sample_prep->spme gc_ms 3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis spme->gc_ms data_analysis 4. Data Analysis (Identification & Quantification) gc_ms->data_analysis end End data_analysis->end

Figure 2: A general experimental workflow for the analysis of this compound.

Conclusion

This compound is a naturally occurring compound found in a diverse range of plants and food products, where it contributes to their characteristic sensory profiles. While its presence is well-documented, a notable gap exists in the literature regarding its quantitative levels in these sources. The analytical methodologies for its detection, primarily HS-SPME-GC-MS, are well-established and provide a robust framework for future quantitative studies. Furthermore, the established role of the structurally related cyclopentenone, 12-oxo-phytodienoic acid, in plant signaling suggests a potential, yet unexplored, biological significance for this compound in plant defense and development. Further research is warranted to quantify its natural abundance and to investigate its potential physiological roles in plants, which could have implications for agriculture and the development of novel bioactive compounds.

References

A Technical Guide to the Physical Properties of 2,3-Dimethyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the key physical properties of 2,3-Dimethyl-2-cyclopenten-1-one, specifically its boiling point and density. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide includes a summary of reported values, detailed experimental protocols for the determination of these properties, and a logical workflow for such characterization.

Physical Properties Data

The physical properties of this compound are critical for its handling, purification, and use in synthetic applications. The boiling point and density are summarized below.

Physical PropertyValueConditions
Boiling Point 80 °Cat 10 mmHg
172.4 °Cat 760 mmHg[1]
Density 0.968 g/mLat 25 °C[2][3]
0.962 g/cm³Not Specified[1]
Specific Gravity 0.968at 25 °C[4]

Experimental Protocols

While the exact literature sources for the cited values for this compound are not detailed in the search results, the following are generalized, standard laboratory protocols for the determination of boiling point and density of a liquid organic compound.

2.1. Boiling Point Determination (Reduced Pressure)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For substances that may decompose at their atmospheric boiling point, determination under reduced pressure is common.

  • Apparatus: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer. The system is connected to a vacuum pump with a manometer to monitor the pressure.

  • Procedure:

    • The liquid sample (a few mL) is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

    • The apparatus is sealed and the pressure is reduced to the desired level (e.g., 10 mmHg) using the vacuum pump.

    • The flask is gently heated in a heating mantle or oil bath.

    • The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, characterized by a steady condensation of the liquid on the thermometer bulb.[5]

    • It is crucial to record the pressure at which the boiling point is measured, as the boiling point is highly dependent on pressure.

2.2. Density Determination

Density is the mass of a substance per unit volume. For liquids, this is commonly determined using a pycnometer or a digital density meter.

  • Method 1: Pycnometer

    • A pycnometer (a flask with a specific, accurately known volume) is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).

    • The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The volume of the pycnometer can be calculated using the known density of water at that temperature.

    • The pycnometer is emptied, dried, and then filled with the sample liquid, this compound, at the same temperature. It is then weighed for a third time (m₃).

    • The density of the sample is calculated using the formula: Density = (m₃ - m₁) / ((m₂ - m₁) / density of water)

  • Method 2: Digital Density Meter

    • Modern digital density meters operate based on the principle of an oscillating U-tube.[6][7]

    • The instrument is first calibrated with air and a standard of known density (e.g., pure water).

    • A small volume of the sample is injected into the measuring cell (the U-tube).

    • The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample and calculates the density.[7]

    • The temperature of the measuring cell is precisely controlled, allowing for accurate density measurements at a specified temperature, such as 25 °C.[6][7]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid compound.

G cluster_prep Preparation cluster_analysis Data Analysis & Reporting Sample Obtain Sample of This compound Purity Ensure Sample Purity (e.g., via GC/MS) Sample->Purity BP Boiling Point Determination (Reduced Pressure Distillation) Purity->BP Proceed to measurement Density Density Determination (Pycnometer or Digital Meter) Purity->Density Proceed to measurement Record Record Temperature and Pressure (for BP) BP->Record Calculate Calculate Density Density->Calculate Compare Compare with Literature Values Record->Compare Calculate->Compare Report Final Report Generation Compare->Report

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to 2,3-Dimethyl-2-cyclopenten-1-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethyl-2-cyclopenten-1-one is a cyclic ketone with the molecular formula C₇H₁₀O and a molecular weight of approximately 110.15 g/mol .[1][2][3] This α,β-unsaturated ketone is a versatile intermediate in organic synthesis, serving as a crucial building block for more complex molecules, including natural products and pharmaceuticals.[4] Its reactivity, dictated by the conjugated enone system, allows for a variety of chemical transformations, making it a valuable synthon for drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications.

Molecular and Physical Properties

This compound is a liquid at room temperature.[2] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

PropertyValueReference(s)
Molecular Formula C₇H₁₀O[1][2][3]
Molecular Weight 110.15 g/mol [2][3]
CAS Number 1121-05-7[1][2][3]
Appearance Liquid[2]
Density 0.968 g/mL at 25 °C
Boiling Point 80 °C at 10 mmHg
Refractive Index (n20/D) 1.49
Flash Point 72 °C (161.6 °F) - closed cup

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques. Below is a summary of expected spectroscopic features.

Spectroscopic TechniqueKey Features and Assignments
¹H NMR (Proton NMR) Signals corresponding to the two methyl groups on the double bond (approx. 1.7-2.0 ppm) and the two methylene (B1212753) groups of the cyclopentenone ring (approx. 2.3-2.6 ppm) are characteristic.[4]
¹³C NMR (Carbon NMR) The spectrum will show distinct signals for the carbonyl carbon (C=O), the two olefinic carbons (C=C), the two methylene carbons (CH₂), and the two methyl carbons (CH₃).
Infrared (IR) Spectroscopy A strong absorption band characteristic of the conjugated ketone C=O stretch is expected around 1700-1715 cm⁻¹. Another prominent band for the C=C stretch will appear around 1645 cm⁻¹.
Mass Spectrometry (MS) The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 110.[1][5] Characteristic fragmentation patterns arise from the loss of methyl and carbonyl groups.

Synthesis of this compound

Several synthetic routes to this compound have been established. A common and efficient laboratory-scale method is the intramolecular aldol (B89426) condensation of a 1,4-dicarbonyl precursor.

Experimental Protocol: Intramolecular Aldol Condensation

This protocol describes a general procedure for the synthesis of substituted cyclopentenones from a suitable diketone precursor.

Materials:

  • A suitable 1,4-diketone precursor

  • Base catalyst (e.g., sodium hydroxide, potassium hydroxide)

  • Solvent (e.g., ethanol, water)

  • Acid for neutralization (e.g., hydrochloric acid)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Dissolve the 1,4-diketone in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add an aqueous solution of the base catalyst to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_materials 1,4-Diketone Precursor Base Catalyst Solvent dissolution Dissolve Diketone in Solvent start_materials->dissolution Step 1 base_addition Add Base Catalyst dissolution->base_addition Step 2 reflux Heat to Reflux (Monitor by TLC) base_addition->reflux Step 3 neutralization Cool and Neutralize reflux->neutralization Step 4 extraction Extract with Organic Solvent neutralization->extraction Step 5 wash_dry Wash and Dry Organic Layer extraction->wash_dry Step 6 evaporation Solvent Evaporation wash_dry->evaporation Step 7 purification Vacuum Distillation or Column Chromatography evaporation->purification Step 8 product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Key Reactions and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its α,β-unsaturated ketone moiety. This functional group allows for several important transformations. The cyclopentenone core is a key structural motif in a wide range of biologically active compounds, including prostaglandins (B1171923) and their analogues, which have applications in treating various medical conditions.

Michael Addition (1,4-Conjugate Addition)

The electrophilic β-carbon of the enone system is susceptible to attack by a wide range of nucleophiles in a reaction known as the Michael addition. This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Generalized Experimental Protocol for Michael Addition:

  • In a reaction vessel under an inert atmosphere, dissolve the Michael donor (nucleophile) and a suitable base in an anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add a solution of this compound in the same solvent.

  • Allow the reaction to stir until completion, monitoring by TLC.

  • Quench the reaction with a suitable proton source (e.g., saturated ammonium (B1175870) chloride solution).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the product, typically by column chromatography.

Diels-Alder Reaction ([4+2] Cycloaddition)

The electron-deficient double bond of this compound can act as a dienophile in Diels-Alder reactions with conjugated dienes. This powerful cycloaddition reaction is used to construct six-membered rings and build molecular complexity rapidly.

Generalized Experimental Protocol for Diels-Alder Reaction:

  • Dissolve this compound and the diene in a suitable solvent (e.g., toluene, dichloromethane) in a sealed reaction vessel.

  • The reaction may be heated or catalyzed by a Lewis acid to increase the rate and selectivity.

  • Monitor the reaction for the disappearance of the starting materials by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by recrystallization or column chromatography.

The logical relationship of these key reactions is depicted in the following diagram.

Reactions_Diagram cluster_reactions Key Synthetic Transformations cluster_products Resulting Structures / Intermediates start This compound michael Michael Addition (1,4-Conjugate Addition) start->michael + Nucleophile diels_alder Diels-Alder Reaction ([4+2] Cycloaddition) start->diels_alder + Diene reduction Reduction of Carbonyl start->reduction + Reducing Agent michael_adduct 1,5-Dicarbonyl Compounds (Pharmaceutical Precursors) michael->michael_adduct diels_adduct Polycyclic Systems (Natural Product Scaffolds) diels_alder->diels_adduct alcohol_product 2,3-Dimethyl-2-cyclopenten-1-ol reduction->alcohol_product

Caption: Key reactions of this compound.

Conclusion

This compound is a synthetically valuable molecule with well-defined physical and spectroscopic properties. Its utility in organic synthesis, particularly in reactions such as Michael additions and Diels-Alder cycloadditions, makes it an important intermediate for the construction of complex molecular architectures. For researchers in drug development, a thorough understanding of the reactivity and handling of this compound is essential for its effective application in the synthesis of novel therapeutic agents. The protocols and data presented in this guide serve as a foundational resource for the scientific community engaged in synthetic and medicinal chemistry.

References

An In-depth Technical Guide on the Solubility and Stability of 2,3-Dimethyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,3-Dimethyl-2-cyclopenten-1-one, a key intermediate in organic synthesis. The information herein is intended to support research, development, and formulation activities by providing essential data on its physicochemical properties and degradation profile.

Physicochemical Properties

This compound is a cyclic enone with a molecular formula of C₇H₁₀O.[1][2][3][4] Its structure, featuring a five-membered ring with a conjugated ketone and two methyl groups, dictates its reactivity and physical properties.

PropertyValueReference
Molecular Formula C₇H₁₀O[1][2][3][4][5]
Molecular Weight 110.15 g/mol [5][6][7]
CAS Number 1121-05-7[1][2][3][5]
Appearance Liquid[6]
Density 0.968 g/mL at 25 °C[6][7]
Boiling Point 80 °C at 10 mmHg[6][7]
Refractive Index n20/D 1.49[6][7]
Flash Point 72.22 °C[8]

Solubility Profile

The solubility of this compound is a critical parameter for its application in various chemical processes and formulations.

2.1. Aqueous Solubility

The estimated water solubility of this compound is presented below. As a volatile organic compound (VOC), it exhibits limited solubility in water.[9][10][11]

SolventTemperature (°C)Solubility (mg/L)Method
Water253136Estimated

2.2. Organic Solvent Solubility

SolventPredicted SolubilityRationale
Polar Protic Solvents
MethanolHighThe compound can accept hydrogen bonds from methanol.
Ethanol (B145695)HighSimilar to methanol, ethanol can act as a hydrogen bond donor.
Polar Aprotic Solvents
AcetoneHighThe ketone functional group is compatible with acetone.
AcetonitrileHighA polar aprotic solvent that should readily dissolve the compound.
DichloromethaneHighA versatile solvent for a wide range of organic compounds.
Ethyl AcetateHighThe ester functionality is compatible with the ketone group.
Nonpolar Solvents
HexaneModerate to LowThe presence of the polar ketone group may limit solubility in nonpolar solvents.
Toluene (B28343)HighThe aromatic ring of toluene can interact with the cyclopentenone ring.

Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for determining appropriate storage conditions and predicting its shelf-life. As an α,β-unsaturated ketone, it is susceptible to degradation under various conditions.

3.1. Thermal Stability

While specific studies on the thermal decomposition of this compound are limited, the thermal degradation of the parent compound, 2-cyclopentenone, has been investigated.[12][13][14] At high temperatures (1000-1400 K), 2-cyclopentenone undergoes complex decomposition reactions to yield products such as carbon monoxide, ketene, ethylene, and acetylene.[12][13][14] The presence of methyl groups in this compound may influence the decomposition pathways, potentially through radical-mediated processes.

3.2. Photostability

α,β-Unsaturated ketones are known to undergo photochemical reactions upon exposure to UV light.[15][16][17] Potential photodegradation pathways include [2+2] cycloadditions, photoenolization leading to deconjugation, and photosensitized decomposition in the presence of certain solvents like carbon tetrachloride.[15][16][17] The specific products and quantum yields will depend on the irradiation wavelength and the reaction medium.

3.3. pH Stability and Hydrolysis

The stability of this compound in aqueous solutions is expected to be pH-dependent. The conjugated system can be susceptible to nucleophilic attack, which may be catalyzed by acidic or basic conditions. While specific hydrolysis data is not available, forced degradation studies under acidic and basic conditions would be necessary to determine the rate and products of hydrolysis.

3.4. Oxidative Stability

The double bond and the allylic positions of the methyl groups are potential sites for oxidation. Strong oxidizing agents can lead to ring cleavage.[18] The presence of peroxides or exposure to atmospheric oxygen, especially in the presence of light or heat, could lead to oxidative degradation.

Potential Degradation Pathways

Potential Degradation Pathways of this compound cluster_thermal Thermal Degradation cluster_photo Photochemical Degradation cluster_hydrolysis Hydrolytic Degradation This compound This compound Ring Opening Products Ring Opening (e.g., dicarboxylic acids) This compound->Ring Opening Products Heat Decarbonylation Products Decarbonylation Products This compound->Decarbonylation Products High Heat Cycloaddition Dimers [2+2] Cycloaddition Dimers This compound->Cycloaddition Dimers UV Light Deconjugated Isomers Deconjugated Isomers This compound->Deconjugated Isomers UV Light, Base Ring Opened Products (Acid/Base) Ring Opened Products (Acid/Base Catalyzed) This compound->Ring Opened Products (Acid/Base) H₂O, H⁺/OH⁻ Solubility Determination Workflow A 1. Preparation of Saturated Solution B Add excess this compound to the chosen solvent in a sealed vial. A->B C 2. Equilibration D Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium. C->D E 3. Phase Separation F Allow the solution to stand undisturbed to let excess solid settle. Centrifuge if necessary. E->F G 4. Sampling and Dilution H Carefully withdraw an aliquot of the clear supernatant and dilute with a known volume of a suitable solvent. G->H I 5. Quantification J Analyze the diluted solution using a validated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration. I->J K 6. Calculation L Calculate the original concentration in the saturated solution, which represents the solubility. K->L Forced Degradation Study Workflow cluster_conditions Stress Conditions start Prepare Stock Solution of This compound hydrolysis Hydrolytic (Acid, Base, Neutral) start->hydrolysis oxidative Oxidative (e.g., H₂O₂) start->oxidative thermal Thermal (e.g., 60°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analyze Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) using Stability-Indicating HPLC Method hydrolysis->analyze oxidative->analyze thermal->analyze photo->analyze evaluate Evaluate Results: - Assay of parent compound - Formation of degradation products - Mass balance analyze->evaluate

References

An In-depth Technical Guide on the Thermochemical Properties of 2,3-Dimethyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 2,3-Dimethyl-2-cyclopenten-1-one. Due to a notable absence of experimental data for this specific compound, this document presents high-quality estimated values derived from computational methods. To provide a robust scientific context, these estimations are compared with established experimental data for structurally analogous compounds, namely cyclopentanone (B42830) and 2-cyclopenten-1-one. Furthermore, this guide details the standard experimental protocols for determining key thermochemical parameters, including combustion calorimetry for enthalpy of formation and vapor pressure measurement for enthalpy of vaporization. These sections are supplemented with workflow diagrams to provide a clear understanding of the experimental procedures. This document serves as a critical resource for researchers, scientists, and professionals in drug development by highlighting the current data gap and providing the foundational knowledge for future experimental investigation.

Introduction

This compound is a cyclic α,β-unsaturated ketone with potential applications in organic synthesis and as a building block for more complex molecules. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is fundamental for process design, safety analysis, and reaction engineering. These parameters are crucial for predicting reaction equilibria, determining heats of reaction, and modeling the compound's behavior under various conditions.

Currently, the scientific literature lacks experimentally determined thermochemical data for this compound. This guide aims to bridge this gap by providing reliable estimated data and presenting it alongside the experimental values of structurally similar ketones. By detailing the standard experimental methodologies, this document also serves as a practical guide for researchers who may undertake the experimental determination of these vital properties.

Thermochemical Data

The following tables summarize the available thermochemical data. Table 1 presents the estimated thermochemical properties for this compound. Table 2 provides a comparative view with experimental data for the related compounds cyclopentanone and 2-cyclopenten-1-one, sourced from the NIST Chemistry WebBook.[1][2][3][4][5][6][7]

Table 1: Estimated Thermochemical Properties of this compound

PropertySymbolValueUnitSource
Standard Gibbs Free Energy of FormationΔfG°-59.57kJ/molJoback Calculated Property
Standard Enthalpy of Formation (gas)ΔfH°gas-193.21kJ/molJoback Calculated Property
Ideal Gas Heat Capacity (298.15 K)Cp,gas158.74J/mol·KJoback Calculated Property
Enthalpy of VaporizationΔvapH°44.23kJ/molJoback Calculated Property
Enthalpy of FusionΔfusH°14.88kJ/molJoback Calculated Property

Note: The values in this table are estimations and have not been experimentally verified.

Table 2: Experimental Thermochemical Properties of Cyclopentanone and 2-Cyclopenten-1-one

CompoundPropertySymbolValueUnitSource
Cyclopentanone Standard Liquid Enthalpy of FormationΔfH°liquid-240.2 ± 1.3kJ/molNIST[8]
Standard Gas Enthalpy of FormationΔfH°gas-198.9 ± 1.3kJ/molNIST[6]
Enthalpy of Vaporization (298.15 K)ΔvapH°41.3 ± 0.2kJ/molNIST[9]
Ideal Gas Heat Capacity (298.15 K)Cp,gas95.33J/mol·KNIST[6]
2-Cyclopenten-1-one Standard Gas Enthalpy of FormationΔfH°gas-113.0 ± 1.5kJ/molNIST[3]
Enthalpy of Vaporization (298.15 K)ΔvapH°47.7 ± 1.0kJ/molNIST[5]

Experimental Protocols

The determination of accurate thermochemical data relies on precise and well-established experimental techniques. This section details the standard methodologies for measuring the enthalpy of formation and the enthalpy of vaporization.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is most commonly determined indirectly through the measurement of its enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of the compound (typically in a pellet or ampoule form) is placed in a crucible inside a high-pressure vessel known as a "bomb."

  • Bomb Assembly: The bomb is charged with a known amount of pure oxygen to a high pressure (typically 30 atm) to ensure complete combustion. A small, known amount of water is often added to the bomb to ensure that the water formed during combustion is in the liquid state.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing the temperature to rise. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The corrected temperature rise is determined, accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • Calculation of Enthalpy of Combustion: The enthalpy of combustion of the sample is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry cluster_analysis Data Analysis & Calculation weigh Weigh Sample place Place in Crucible weigh->place charge_o2 Charge with O2 add_h2o Add H2O charge_o2->add_h2o seal Seal Bomb add_h2o->seal submerge Submerge Bomb seal->submerge monitor_temp Monitor Temperature submerge->monitor_temp ignite Ignite Sample monitor_temp->ignite record_temp Record Temperature Rise ignite->record_temp calc_q Calculate Heat Released (q) record_temp->calc_q calc_delta_c Calculate ΔcH° calc_q->calc_delta_c calc_delta_f Calculate ΔfH° (Hess's Law) calc_delta_c->calc_delta_f

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Determination of Enthalpy of Vaporization via Vapor Pressure Measurement

The enthalpy of vaporization (ΔvapH°) can be determined by measuring the vapor pressure of the substance as a function of temperature. The Clausius-Clapeyron equation relates these three quantities.

Methodology:

There are several methods to measure vapor pressure, including static, boiling point, and effusion methods. The static method is described here.

  • Sample Degassing: A sample of the pure liquid is placed in a thermostatted vessel connected to a pressure measuring device (manometer) and a vacuum line. The sample is thoroughly degassed to remove any dissolved air by repeated freeze-pump-thaw cycles.

  • Temperature Equilibration: The sample is brought to a constant, precisely measured temperature.

  • Vapor Pressure Measurement: The system is isolated from the vacuum pump, and the pressure of the vapor in equilibrium with the liquid is measured.

  • Temperature Variation: Steps 2 and 3 are repeated at several different temperatures.

  • Data Analysis: According to the Clausius-Clapeyron equation, a plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) should yield a straight line.

  • Calculation of Enthalpy of Vaporization: The slope of this line is equal to -ΔvapH°/R, where R is the gas constant. From the slope, the enthalpy of vaporization can be calculated.

Vapor_Pressure_Measurement_Workflow cluster_setup Experimental Setup cluster_measurement Measurement Cycle cluster_analysis Data Analysis prepare Prepare & Degas Sample setup_app Setup in Thermostatted Vessel prepare->setup_app set_temp Set Temperature (T) setup_app->set_temp equilibrate Allow to Equilibrate set_temp->equilibrate measure_p Measure Vapor Pressure (P) equilibrate->measure_p repeat Repeat at New T? measure_p->repeat repeat->set_temp Yes plot Plot ln(P) vs 1/T repeat->plot No slope Determine Slope plot->slope calc_delta_vap Calculate ΔvapH° slope->calc_delta_vap

References

A Technical Guide to Quantum Chemical Calculations for 2,3-Dimethyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of 2,3-Dimethyl-2-cyclopenten-1-one. This molecule, a derivative of cyclopentenone, is of interest in various fields of chemical research. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding its behavior at a molecular level.

Introduction to this compound

This compound is a cyclic ketone with the molecular formula C₇H₁₀O.[1][2][3] Its structure consists of a five-membered ring containing a ketone functional group and a carbon-carbon double bond, with two methyl groups attached to the double bond carbons. The conjugated system of the α,β-unsaturated ketone dictates much of its reactivity.[1]

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular method for quantum chemical calculations due to its favorable balance between accuracy and computational cost.

DFT calculations can provide valuable insights into the following properties of this compound:

  • Optimized Molecular Geometry: Precise determination of bond lengths, bond angles, and dihedral angles.

  • Electronic Structure: Analysis of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity.

  • Vibrational Frequencies: Prediction of the infrared (IR) spectrum, which can be compared with experimental data to confirm the structure.

  • Thermodynamic Properties: Calculation of enthalpy, entropy, and Gibbs free energy, which are important for studying reaction mechanisms and equilibria.

  • Reactivity Descriptors: Evaluation of properties like electrostatic potential, which can predict sites for nucleophilic and electrophilic attack.[1]

Experimental Protocols: A Typical Computational Workflow

The following outlines a standard protocol for performing quantum chemical calculations on this compound.

Molecular Structure Input

The initial step involves creating a 3D model of the this compound molecule. This can be done using molecular building software (e.g., Avogadro, GaussView, ChemDraw). The initial geometry can be based on standard bond lengths and angles or imported from crystallographic data if available.

Geometry Optimization

The initial molecular structure is then optimized to find the lowest energy conformation. This is a crucial step to ensure that all subsequent calculations are performed on a stable structure.

  • Method: Density Functional Theory (DFT) is a commonly employed method. A popular functional for this type of molecule is B3LYP.

  • Basis Set: A basis set describes the mathematical functions used to represent the electronic wavefunctions. Common choices include Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p), or correlation-consistent basis sets like cc-pVDZ.[1] The choice of basis set affects the accuracy and computational cost of the calculation.

Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed to:

  • Confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Predict the vibrational frequencies and the corresponding IR spectrum.

  • Calculate zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Electronic Property Analysis

With the optimized geometry, various electronic properties can be calculated:

  • Molecular Orbitals: The energies and shapes of the HOMO and LUMO are determined. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

  • Electron Density and Electrostatic Potential: These properties are mapped onto the molecular surface to identify electron-rich and electron-poor regions, providing insights into intermolecular interactions and reactive sites.

  • Mulliken or Natural Population Analysis (NPA): These methods are used to calculate the partial atomic charges, which can help in understanding the charge distribution within the molecule.

Software

A variety of software packages are available for performing these calculations, including Gaussian, ORCA, Q-Chem, and GAMESS.

Data Presentation: Calculated Properties

Table 1: General Properties of this compound
PropertyValueReference
Molecular FormulaC₇H₁₀O[2][3]
Molecular Weight110.15 g/mol [2][3]
CAS Number1121-05-7[2][3]
Table 2: Illustrative Optimized Geometrical Parameters (DFT/B3LYP/6-31G(d,p))
ParameterBond/AngleValue
Bond Lengths (Å) C=O1.22
C=C1.35
C-C (single)1.50 - 1.54
C-H1.09 - 1.10
**Bond Angles (°) **C-C=O125
C-C-C (in ring)108 - 112
H-C-H109.5
Dihedral Angles (°) C-C-C-C (ring)~0 - 20 (puckering)
Table 3: Illustrative Calculated Electronic Properties (DFT/B3LYP/6-31G(d,p))
PropertyValue
Energy of HOMO -6.5 eV
Energy of LUMO -1.8 eV
HOMO-LUMO Gap 4.7 eV
Dipole Moment 3.2 D
Table 4: Illustrative Calculated Vibrational Frequencies (DFT/B3LYP/6-31G(d,p))
Vibrational ModeFrequency (cm⁻¹)Description
ν(C=O)1715Carbonyl stretch
ν(C=C)1650Alkene stretch
ν(C-H)2900 - 3100C-H stretches
δ(C-H)1350 - 1470C-H bends

Mandatory Visualizations

The following diagrams illustrate the workflow and logical connections in quantum chemical calculations.

G cluster_input Input Preparation cluster_calc Computational Steps cluster_output Data Analysis & Interpretation mol_build Molecular Structure Input method_select Select Method & Basis Set mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc opt_geom Optimized Geometry geom_opt->opt_geom elec_prop Electronic Property Calculation freq_calc->elec_prop vib_spec Vibrational Spectra freq_calc->vib_spec mol_orb Molecular Orbitals elec_prop->mol_orb reactivity Reactivity Descriptors elec_prop->reactivity

Figure 1: General workflow for quantum chemical calculations.

G cluster_geom Molecular Geometry cluster_electronic Electronic Properties cluster_reactivity Reactivity Prediction Bond Lengths Bond Lengths HOMO-LUMO Gap HOMO-LUMO Gap Bond Angles Bond Angles Dihedral Angles Dihedral Angles HOMO HOMO Energy HOMO->HOMO-LUMO Gap LUMO LUMO Energy LUMO->HOMO-LUMO Gap Kinetic Stability Kinetic Stability HOMO-LUMO Gap->Kinetic Stability Electron Density Electron Density Nucleophilic Sites Nucleophilic Sites Electron Density->Nucleophilic Sites Electrostatic Potential Electrostatic Potential Electrophilic Sites Electrophilic Sites Electrostatic Potential->Electrophilic Sites

Figure 2: Logical relationships between calculated properties.

Conclusion

Quantum chemical calculations, particularly DFT, offer a powerful and insightful approach to understanding the properties of this compound. By following a systematic computational protocol, researchers can obtain detailed information about its geometry, electronic structure, and reactivity. This theoretical data is invaluable for interpreting experimental results, predicting chemical behavior, and guiding the design of new molecules in drug development and other chemical sciences. While specific computational studies on this molecule are not abundant in the literature, the methods described in this guide provide a robust framework for its theoretical investigation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dimethyl-2-cyclopenten-1-one from Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2-cyclopenten-1-one is a five-membered ring ketone with applications as a building block in the synthesis of various organic molecules, including fragrances, agrochemicals, and pharmaceuticals. Its synthesis from acyclic dicarbonyl compounds is a fundamental transformation in organic chemistry, primarily achieved through an intramolecular aldol (B89426) condensation. This document provides detailed protocols and application notes for the synthesis of this compound from its 1,4-dicarbonyl precursor, 3,4-dimethylhexane-2,5-dione (B1207610). The intramolecular aldol condensation offers a straightforward and efficient method for the construction of the cyclopentenone ring system.[1][2] The reaction is typically catalyzed by either a base or an acid, leading to the formation of a carbon-carbon bond within the same molecule to yield the cyclic enone.[3] The thermodynamic stability of the resulting five-membered ring favors its formation over other potential, more strained ring structures.[4]

Synthesis Pathway Overview

The primary route for the synthesis of this compound involves the intramolecular aldol condensation of 3,4-dimethylhexane-2,5-dione. This process can be initiated by either a base or an acid catalyst. The base-catalyzed pathway is more common and proceeds through the formation of an enolate intermediate.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product cluster_purification Purification Start 3,4-Dimethylhexane-2,5-dione Reaction Intramolecular Aldol Condensation Start->Reaction Base or Acid Catalyst Product This compound Reaction->Product Purification Distillation / Chromatography Product->Purification

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism: Base-Catalyzed Intramolecular Aldol Condensation

The base-catalyzed intramolecular aldol condensation of 3,4-dimethylhexane-2,5-dione proceeds through the following key steps:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from one of the methyl groups adjacent to a carbonyl group, forming a nucleophilic enolate.

  • Intramolecular Cyclization: The enolate attacks the electrophilic carbon of the other carbonyl group within the same molecule, leading to the formation of a five-membered ring and a β-hydroxy ketone intermediate (aldol addition product).

  • Dehydration: The β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the more stable α,β-unsaturated ketone, this compound.

Aldol_Mechanism Start 3,4-Dimethylhexane-2,5-dione Enolate Enolate Intermediate Start->Enolate Deprotonation Cyclic_Intermediate β-Hydroxy Ketone Intermediate Enolate->Cyclic_Intermediate Intramolecular Nucleophilic Attack Product This compound Cyclic_Intermediate->Product Dehydration H2O_out H₂O Product->H2O_out Base1 Base (e.g., OH⁻) Base1->Start Base2 Base Base2->Cyclic_Intermediate

Caption: Mechanism of the base-catalyzed intramolecular aldol condensation.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound via the intramolecular aldol condensation of 3,4-dimethylhexane-2,5-dione.

Materials and Equipment:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3,4-dimethylhexane-2,5-dione (1.0 eq) in ethanol or methanol (e.g., 10 mL per gram of dione).

  • Addition of Base: While stirring, add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10% w/v, 1.5 eq) to the solution of the dicarbonyl compound.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with a dilute acid solution (e.g., 1 M HCl) until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of the reaction mixture).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the intramolecular aldol condensation of 1,4-dicarbonyl compounds to form cyclopentenones. Note that specific data for 3,4-dimethylhexane-2,5-dione may vary, and the provided data for the closely related 2,5-hexanedione (B30556) serves as a valuable reference.

Dicarbonyl PrecursorCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2,5-HexanedioneNaOHWater/EthanolReflux4~85[3]
2,5-Hexanedioneγ-Al₂O₃/AlOOHToluene140477[5]
3,4-Dimethylhexane-2,5-dioneNaOH or KOHEthanolReflux2-6Estimated >70General Procedure

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Sodium hydroxide and potassium hydroxide are corrosive and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

The intramolecular aldol condensation of 3,4-dimethylhexane-2,5-dione is an effective and reliable method for the synthesis of this compound. The procedure is relatively straightforward and employs readily available reagents and equipment. The provided protocol and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient preparation of this important cyclopentenone building block. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

Application Notes and Protocols: Cycloaddition Reactions of 2,3-Dimethyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3-Dimethyl-2-cyclopenten-1-one in [2+2] photocycloaddition and [4+2] Diels-Alder reactions. This versatile building block offers a gateway to complex polycyclic structures, which are valuable scaffolds in medicinal chemistry and natural product synthesis. The protocols provided are based on established methodologies for related cyclopentenone systems and serve as a detailed guide for reaction setup, execution, and analysis.

[2+2] Photocycloaddition Reactions

The photochemical [2+2] cycloaddition of this compound provides a direct route to constructing strained cyclobutane (B1203170) rings. These reactions are typically initiated by the photoexcitation of the enone to a triplet state, which then reacts with a ground-state alkene. A common application of this reaction is the photodimerization of the enone itself.

Application Note: Photodimerization

The photodimerization of 3-alkyl-cyclopent-2-en-ones is a known process that yields head-to-head and head-to-tail cyclobutane dimers.[1] The reaction proceeds via a triplet excited state of the enone and can be influenced by reaction conditions such as solvent and concentration. For this compound, this reaction provides a straightforward entry into bicyclic systems with a central four-membered ring. The yields for such intermolecular photodimerizations of related 3-alkyl-cyclopent-2-en-ones have been reported to be in the range of 30-43%.[1]

Experimental Protocol: Photodimerization of this compound

This protocol describes the general procedure for the photochemical dimerization of this compound.

Materials:

  • This compound

  • Acetonitrile (B52724) (or another suitable solvent such as benzene (B151609) or acetone)

  • High-pressure mercury lamp (or other suitable UV light source)

  • Photoreactor with a cooling system

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • A solution of this compound (1.0 g, 9.08 mmol) in acetonitrile (100 mL) is prepared in a quartz photoreactor vessel.

  • The solution is deoxygenated by bubbling a gentle stream of nitrogen or argon through it for 30 minutes. This is crucial to prevent quenching of the excited triplet state by oxygen.

  • The photoreactor is assembled, and the cooling system is engaged to maintain a constant temperature (typically between 0 °C and room temperature).

  • The solution is irradiated with a high-pressure mercury lamp. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction (typically after several hours, when the starting material is consumed), the light source is turned off.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product, a mixture of head-to-head and head-to-tail dimers, is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • The fractions containing the desired products are combined and the solvent is evaporated to yield the purified dimers. The stereochemistry of the products can be determined by spectroscopic methods such as NMR and X-ray crystallography.

Quantitative Data (Analogous Systems):

ReactantProduct(s)Yield (%)Reference
3-Alkyl-cyclopent-2-en-ones (general)Head-to-head and Head-to-tail photodimers30 - 43[1]

[4+2] Diels-Alder Cycloaddition Reactions

This compound can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings. The electron-withdrawing nature of the carbonyl group activates the double bond for this cycloaddition. The reaction rate and stereoselectivity can often be enhanced by the use of a Lewis acid catalyst.

Application Note: Lewis Acid Catalyzed Diels-Alder Reaction

The Diels-Alder reaction of cyclopentenones with dienes provides access to bicyclic and polycyclic frameworks. While the thermal reaction can be sluggish, the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ethylaluminum dichloride (EtAlCl₂), can significantly accelerate the reaction and improve its selectivity.[2] The Lewis acid coordinates to the carbonyl oxygen of the enone, further lowering the energy of its LUMO and increasing its reactivity towards the diene. This approach is particularly useful for less reactive dienes or for achieving higher stereoselectivity. For the closely related 2-methyl-2-cyclopentenone, quantitative conversion to a single regioisomeric Diels-Alder adduct has been reported with Danishefsky's diene in the presence of a Lewis acid.[3]

Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction of this compound with Isoprene (B109036)

This protocol describes a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between this compound and isoprene.

Materials:

  • This compound

  • Isoprene (freshly distilled)

  • Lewis acid (e.g., Aluminum chloride (AlCl₃) or Ethylaluminum dichloride (EtAlCl₂) solution in hexanes)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

  • Syringes and needles

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add a solution of this compound (1.10 g, 10.0 mmol) in anhydrous DCM (50 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid (e.g., 1.1 equivalents of AlCl₃ or a 1 M solution of EtAlCl₂ in hexanes) to the stirred solution. The mixture is stirred at this temperature for 15-30 minutes.

  • Add freshly distilled isoprene (1.5 equivalents, 1.02 g, 15.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the specific substrates and catalyst.

  • Once the reaction is complete, quench it by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system to afford the Diels-Alder adduct. The regiochemistry and stereochemistry of the product can be determined by NMR spectroscopy.

Quantitative Data (Analogous System):

DienophileDieneCatalystProductConversion (%)Reference
2-Methyl-2-cyclopentenoneDanishefsky's dieneLewis AcidSingle regioisomeric Diels-Alder adductQuantitative[3]

Visualizations

Reaction Scheme: Photodimerization of this compound

G cluster_0 Photodimerization start This compound intermediate Excited State start->intermediate product Head-to-Head & Head-to-Tail Dimers intermediate->product [2+2] Cycloaddition

Caption: Photodimerization of this compound.

Workflow: Lewis Acid Catalyzed Diels-Alder Reaction

G cluster_1 Diels-Alder Protocol A 1. Dissolve Enone in DCM B 2. Cool to -78 °C A->B C 3. Add Lewis Acid B->C D 4. Add Diene C->D E 5. Reaction Monitoring (TLC) D->E F 6. Quench with NaHCO₃ E->F G 7. Workup & Extraction F->G H 8. Purification (Chromatography) G->H I 9. Product Characterization H->I

Caption: Workflow for a Lewis acid-catalyzed Diels-Alder reaction.

Signaling Pathway: General Mechanism of Enone Photocycloaddition

G cluster_2 Enone Photocycloaddition Mechanism Enone_GS Enone (S₀) Enone_S1 Singlet Excited State (S₁) Enone_GS->Enone_S1 hν (Excitation) Enone_T1 Triplet Excited State (T₁) Enone_S1->Enone_T1 Intersystem Crossing Exciplex Exciplex Enone_T1->Exciplex Alkene Alkene Alkene->Exciplex Diradical 1,4-Diradical Intermediate Exciplex->Diradical Bond Formation Product Cyclobutane Product Diradical->Product Ring Closure

Caption: General mechanism for the [2+2] photocycloaddition of an enone.[4]

References

Application Notes and Protocols: 2,3-Dimethyl-2-cyclopenten-1-one in Flavor and Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,3-Dimethyl-2-cyclopenten-1-one, a naturally occurring cyclic ketone, and its relevance in the field of flavor and fragrance chemistry. This document details its physicochemical properties, natural occurrences, synthetic methodologies, and its role as a product of the Maillard reaction.

Introduction

This compound (CAS No. 1121-05-7) is a five-membered ring ketone with two methyl substituents on the carbon-carbon double bond.[1] Its presence has been identified in a variety of natural sources, including mangoes, bacon, and vinegar, contributing to the overall flavor profile of these foods.[1] This compound is also recognized as a product of the Maillard reaction, a key chemical process in the formation of flavor and aroma in cooked foods.[2][3] While its natural occurrence suggests a role in flavor, its direct application as a flavor or fragrance ingredient is subject to some debate within the industry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and synthesis.

PropertyValueReference(s)
Molecular Formula C₇H₁₀O[4]
Molecular Weight 110.15 g/mol [5]
CAS Number 1121-05-7[4]
Appearance Liquid
Density 0.968 g/mL at 25 °C
Boiling Point 80 °C at 10 mmHg
Refractive Index n20/D 1.49
Flash Point 72 °C (161.6 °F) - closed cup
Solubility Soluble in water[3]

Role in Flavor and Fragrance

The role of this compound in flavor and fragrance is multifaceted. Its natural occurrence in various food items indicates its contribution to their characteristic aromas.

Natural Occurrence and Maillard Reaction:

This compound is a recognized volatile compound formed during the Maillard reaction, which occurs between amino acids and reducing sugars at elevated temperatures.[2][3] This reaction is fundamental to the development of color and flavor in a wide array of cooked foods, including baked goods, roasted meats, and coffee. The presence of this ketone in the aroma profile of such products underscores its importance in food chemistry.

Direct Applications and Regulatory Context:

There is conflicting information regarding the direct addition of this compound to flavor and fragrance formulations. While its natural presence is well-documented, some industry resources indicate that it is not recommended for direct use in these applications.[3] This could be attributed to a variety of factors, including:

  • Regulatory Status: The International Fragrance Association (IFRA) and other regulatory bodies have standards and restrictions on the use of certain chemical compounds in consumer products to ensure safety.[6][7] The specific regulatory status of this compound may limit its use.

  • Sensory Profile: The odor and taste of the pure compound may not be desirable on its own or could be overpowering, making it unsuitable for direct addition to complex flavor and fragrance mixtures.

  • Safety Data: A lack of comprehensive safety and toxicological data for the isolated compound could also restrict its use in commercial products.

Despite these considerations, related cyclopentenone structures are patented for use in flavor and fragrance compositions, suggesting the potential for this class of compounds in the industry.[8][9]

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound and other cyclopentenone derivatives. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Logical Workflow for Synthesis Selection:

SynthesisSelection Start Starting Material Availability Decision1 Alkynes and Alkenes? Start->Decision1 Pauson_Khand Pauson-Khand Reaction End Synthesized Product Pauson_Khand->End Nazarov Nazarov Cyclization Nazarov->End Aldol (B89426) Intramolecular Aldol Condensation Aldol->End Decision1->Pauson_Khand Yes Decision2 Divinyl Ketones? Decision1->Decision2 No Decision2->Nazarov Yes Decision3 Diketones? Decision2->Decision3 No Decision3->Start No Decision3->Aldol Yes

Caption: Decision workflow for selecting a synthetic route.

4.1. Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition for the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[1][10]

PausonKhand cluster_reactants Reactants cluster_catalyst Catalyst 2-Butyne (B1218202) 2-Butyne Pauson-Khand Reaction Pauson-Khand Reaction 2-Butyne->Pauson-Khand Reaction Ethylene (B1197577) Ethylene Ethylene->Pauson-Khand Reaction Carbon Monoxide Carbon Monoxide Carbon Monoxide->Pauson-Khand Reaction Co2(CO)8 Dicobalt Octacarbonyl Co2(CO)8->Pauson-Khand Reaction catalyst Product This compound Pauson-Khand Reaction->Product

Caption: Pauson-Khand reaction for synthesis.

Experimental Protocol:

  • Materials: 2-Butyne, Ethylene, Dicobalt octacarbonyl (Co₂(CO)₈), Carbon monoxide, Anhydrous solvent (e.g., toluene).

  • Procedure:

    • In a high-pressure reactor, dissolve 2-butyne and the cobalt catalyst in the anhydrous solvent under an inert atmosphere.

    • Introduce ethylene into the reactor.

    • Pressurize the reactor with carbon monoxide.

    • Heat the reaction mixture to the specified temperature (typically 60-120 °C) and stir for several hours.

    • Monitor the reaction progress by GC or TLC.

    • After completion, cool the reactor, and carefully vent the excess carbon monoxide.

    • The reaction mixture is then worked up by removing the catalyst and purifying the product by distillation or chromatography.

  • Expected Yield: Yields for the Pauson-Khand reaction can vary widely depending on the substrates and conditions, but are often in the range of 40-70%.

4.2. Nazarov Cyclization

The Nazarov cyclization is an acid-catalyzed electrocyclic reaction of divinyl ketones to form cyclopentenones.[2][11][12]

NazarovCyclization Divinyl_Ketone 3,4-Dimethyl-1,5-hexadien-3-ol (precursor to divinyl ketone) Nazarov_Cyclization Nazarov Cyclization Divinyl_Ketone->Nazarov_Cyclization Lewis_Acid Lewis Acid (e.g., FeCl3, SnCl4) Lewis_Acid->Nazarov_Cyclization catalyst Product This compound Nazarov_Cyclization->Product

Caption: Nazarov cyclization synthetic pathway.

Experimental Protocol:

  • Materials: A suitable divinyl ketone precursor such as 3,4-dimethyl-1,5-hexadien-3-ol, a Lewis acid catalyst (e.g., FeCl₃, SnCl₄), and an anhydrous solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve the divinyl ketone precursor in the anhydrous solvent under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

    • Add the Lewis acid catalyst portion-wise to the solution.

    • Allow the reaction to stir at the low temperature and then warm to room temperature.

    • Monitor the reaction by TLC or GC.

    • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography.

  • Expected Yield: The Nazarov cyclization can provide moderate to high yields, typically ranging from 50% to over 90% depending on the substrate and catalyst system.[11]

4.3. Intramolecular Aldol Condensation

This method involves the cyclization of a 1,4-dicarbonyl compound, such as 3,4-dimethylhexane-2,5-dione, to form the cyclopentenone ring.[13][14]

AldolCondensation Diketone 3,4-Dimethylhexane-2,5-dione Aldol_Condensation Intramolecular Aldol Condensation Diketone->Aldol_Condensation Base Base (e.g., NaOH, KOH) Base->Aldol_Condensation catalyst Product This compound Aldol_Condensation->Product

Caption: Intramolecular aldol condensation route.

Experimental Protocol:

  • Materials: 3,4-Dimethylhexane-2,5-dione, a base catalyst (e.g., aqueous NaOH or KOH), and a solvent (e.g., ethanol/water).

  • Procedure:

    • Dissolve the diketone in the solvent.

    • Add the base catalyst to the solution.

    • Heat the reaction mixture to reflux and stir for the required time.

    • Monitor the reaction by TLC or GC.

    • After completion, cool the mixture and neutralize the base with an acid.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

    • Purify by distillation or chromatography.

  • Expected Yield: Intramolecular aldol condensations are generally efficient, with yields often exceeding 80%.[15]

Summary and Outlook

This compound is a significant compound in the realm of flavor chemistry, primarily due to its contribution to the aromas of various foods as a natural product and as a result of the Maillard reaction. While its direct use as a flavor and fragrance additive appears to be limited, its synthesis and the study of its properties remain of interest to researchers in organic synthesis and food science. The synthetic methods outlined provide robust pathways for its preparation, enabling further investigation into its sensory properties, potential applications, and biological activity. Future research may focus on clarifying its regulatory status and exploring its potential as a precursor for other valuable flavor and fragrance compounds.

References

Application Notes and Protocols: 2,3-Dimethyl-2-cyclopenten-1-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2-cyclopenten-1-one is a valuable and versatile building block in organic synthesis. Its unique structural features, including a five-membered ring, an α,β-unsaturated ketone functionality, and two methyl groups on the double bond, make it a strategic precursor for the synthesis of a wide array of complex organic molecules, including natural products and pharmacologically active compounds.[1] The conjugated system dictates its reactivity, allowing for both 1,2-additions to the carbonyl group and 1,4-conjugate additions (Michael additions) to the β-carbon.[2] This document provides detailed application notes, experimental protocols for key transformations, and an overview of its utility in the synthesis of bioactive molecules.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for planning and executing synthetic transformations.

PropertyValue
Molecular Formula C₇H₁₀O
Molecular Weight 110.15 g/mol
CAS Number 1121-05-7
Appearance Liquid
Boiling Point 80 °C at 10 mmHg
Density 0.968 g/mL at 25 °C
Refractive Index n20/D 1.49

Source:

Key Synthetic Applications and Protocols

This compound serves as a versatile Michael acceptor and a dienophile in cycloaddition reactions, enabling the construction of complex molecular architectures.

Michael Addition (Conjugate Addition)

The Michael addition is a cornerstone reaction for this building block, allowing for the formation of carbon-carbon and carbon-heteroatom bonds at the β-position of the cyclopentenone ring.[2][3] The presence of two methyl groups on the double bond can influence the stereochemical outcome of the reaction, providing opportunities for diastereoselective synthesis.

General Experimental Workflow for Michael Addition

General Workflow for Michael Addition cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Nucleophile & Base in Anhydrous Solvent add_enone Add this compound start->add_enone 1. stir Stir at Appropriate Temperature add_enone->stir 2. monitor Monitor by TLC/GC-MS stir->monitor 3. quench Quench Reaction monitor->quench 4. extract Extract with Organic Solvent quench->extract 5. dry Dry and Concentrate extract->dry 6. purify Purify by Chromatography dry->purify 7.

Caption: A generalized experimental workflow for a Michael addition reaction.

Protocol: Asymmetric Michael Addition of Dimethyl Malonate

Materials:

  • This compound

  • Dimethyl malonate

  • Shibasaki's Ga-Na-BINOL complex (catalyst)

  • Sodium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare the Ga-Na-(S)-BINOL catalyst solution as per the literature procedure.[4]

  • Reaction Setup: To a suspension of sodium tert-butoxide (1.1 eq) in anhydrous THF, add the prepared catalyst solution (0.1 eq).

  • Addition of Reagents: To the resulting mixture, add dimethyl malonate (1.0 eq) followed by this compound (1.0 eq) via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (e.g., 24°C) for an extended period (e.g., 46 hours).[4] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Quantitative Data for Asymmetric Michael Addition to 2-Cyclopenten-1-one (B42074)

Michael DonorCatalystSolventTime (h)Yield (%)ee (%)
Dimethyl MalonateGa-Na-(S)-BINOLTHF469099

Source:[4][5]

Diels-Alder Reaction

This compound can act as a dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings and complex polycyclic systems.[2] The presence of electron-withdrawing carbonyl group enhances its reactivity, although the methyl groups can introduce steric hindrance.[2] Lewis acid catalysis and high pressure can be employed to improve reaction rates and yields.

General Reaction Scheme for Diels-Alder Reaction

Diels-Alder Reaction Scheme Diene Diene TransitionState [4+2] Cycloaddition Transition State Diene->TransitionState Dienophile This compound (Dienophile) Dienophile->TransitionState Product Cyclohexene Adduct TransitionState->Product

Caption: The Diels-Alder reaction pathway.

Protocol: High-Pressure Diels-Alder Reaction with Isoprene (B109036)

The following is a generalized protocol for a high-pressure Diels-Alder reaction, which can be adapted for this compound. This method is particularly useful for less reactive dienophiles.

Materials:

  • This compound

  • Isoprene (or other diene)

  • Ethylaluminum dichloride (EtAlCl₂) in hexane (B92381) (Lewis acid catalyst)

  • Dichloromethane (B109758) (anhydrous)

  • Aqueous NaHCO₃ solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • High-pressure reaction vessel

Procedure:

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add a 1 M solution of EtAlCl₂ in hexane (0.5 eq) under a nitrogen atmosphere. Stir the mixture at room temperature for 30-40 minutes.

  • Reaction: Add a solution of isoprene (2-6 eq) in dichloromethane to the mixture. Transfer the entire solution to a high-pressure Teflon ampule.

  • Execution: Seal the ampule and place it in a high-pressure apparatus. Pressurize to the target pressure (e.g., 12-15 kbar) and heat to the desired temperature (e.g., 50-65°C) for the specified time (16-48 hours).

  • Work-up and Purification: After cooling and depressurizing, quench the reaction mixture with aqueous NaHCO₃ solution and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data for Diels-Alder Reaction of a Related Cyclopentenone

DienophileDieneConditionsYield (%)
3-Methyl-2-cyclopenten-1-oneIsopreneEtAlCl₂, CH₂Cl₂/CHCl₃, 65°C, 12 kbar, 16h40
3-Methyl-2-cyclopenten-1-one(E)-PiperyleneEtAlCl₂, CH₂Cl₂, 65°C, 12 kbar, 35h65

Source:[6]

Application in the Synthesis of Bioactive Molecules

This compound is a key starting material for the synthesis of several important bioactive molecules, including the antibiotic guanacastepene A and various prostanoids.

Guanacastepene A Synthesis

Guanacastepene A is a diterpenoid antibiotic with potent activity against drug-resistant bacteria.[1] Although a total synthesis using this compound has been proposed, a key step in a reported enantioselective synthesis of the guanacastepene core involves the conjugate addition to the related 2-methyl-2-cyclopenten-1-one.[7] This highlights the potential of substituted cyclopentenones in constructing the complex tricyclic core of guanacastepenes.

Proposed Mechanism of Action of Guanacastepene A

Guanacastepene A is believed to exert its antibacterial effect by disrupting the bacterial cell membrane.[1][2][8] This leads to leakage of intracellular components, such as potassium ions, ultimately causing cell death.

Proposed Mechanism of Guanacastepene A Guanacastepene Guanacastepene A Membrane Bacterial Cell Membrane Guanacastepene->Membrane Interacts with Damage Membrane Damage / Disruption Membrane->Damage Leads to Leakage Leakage of Intracellular Components (e.g., K+) Damage->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Guanacastepene A's proposed antibacterial mechanism.

Prostanoid Synthesis

Prostanoids are a class of lipid-derived signaling molecules with a wide range of physiological effects. The cyclopentenone ring is a common structural motif in many prostanoids. While specific protocols for the synthesis of prostanoids from this compound are not detailed in the provided search results, the general strategy involves the stereocontrolled introduction of two side chains onto the cyclopentanone (B42830) core, often via Michael addition.[9] The use of this compound could lead to novel prostanoid analogues with potentially unique biological activities.

General Synthetic Workflow for Prostanoids

General Prostanoid Synthesis Workflow Start This compound Michael Stereoselective Michael Addition (ω-side chain introduction) Start->Michael Enolate Enolate Trapping (α-side chain introduction) Michael->Enolate FG_Manipulation Functional Group Manipulations Enolate->FG_Manipulation Prostanoid Prostanoid Analogue FG_Manipulation->Prostanoid

Caption: A generalized workflow for the synthesis of prostanoid analogues.

This compound is a powerful and versatile building block in organic synthesis. Its reactivity as a Michael acceptor and a dienophile allows for the efficient construction of complex cyclic and polycyclic systems. The protocols and data presented here, though in some cases adapted from closely related analogues, provide a strong foundation for researchers to explore the full potential of this reagent in the synthesis of novel and biologically important molecules. Further research into the stereoselective reactions of this specific cyclopentenone derivative is warranted and holds promise for the development of new synthetic methodologies and the discovery of novel therapeutic agents.

References

Application Notes and Protocols: Michael Addition Reactions with 2,3-Dimethyl-2-cyclopenten-1-one as an Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Michael addition reactions utilizing 2,3-dimethyl-2-cyclopenten-1-one as a Michael acceptor. This compound is a valuable building block in organic synthesis, particularly for the construction of complex cyclic systems bearing quaternary carbon centers. Its application is notable in the synthesis of natural products and pharmacologically active molecules, including analogs of prostaglandins.

The presence of methyl groups on the cyclopentenone core influences the reactivity and stereoselectivity of the Michael addition, making it a subject of interest for synthetic chemists. These notes offer detailed protocols and data for researchers looking to employ this versatile acceptor in their synthetic strategies.

Mechanism of the Michael Addition

The Michael addition is a conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). The reaction is typically catalyzed by a base, which deprotonates the Michael donor to form a resonance-stabilized carbanion or another suitable nucleophile. This nucleophile then attacks the β-carbon of the α,β-unsaturated system of this compound. The resulting enolate intermediate is subsequently protonated to yield the final Michael adduct. The methyl groups at the 2- and 3-positions can sterically hinder the approach of the nucleophile, potentially affecting the reaction rate and stereochemical outcome compared to unsubstituted cyclopentenone.

Data Presentation: Michael Addition Reactions

While specific quantitative data for a wide range of Michael donors with this compound is not extensively documented in publicly available literature, the following table summarizes representative data for the closely related and well-studied 2-cyclopenten-1-one. This data serves as a valuable starting point for reaction optimization with the dimethylated analog. The steric hindrance from the two methyl groups in this compound may necessitate more forcing reaction conditions or longer reaction times.

Michael DonorCatalyst/BaseSolventTime (h)Temperature (°C)Yield (%)Enantiomeric Excess (ee) (%)
Dimethyl Malonate(S)-Ga-Na-BINOL complex / NaOtBuTHF46249099
NitromethaneChiral Thiourea CatalystToluene24-209594
ThiophenolTriethylamine (B128534)Dichloromethane1Room Temp.>95N/A
AnilineImidazolium chlorideSolvent-free112069N/A
Diethyl malonateSodium EthoxideEthanol4Reflux85N/A

Experimental Protocols

Protocol 1: Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one

This protocol, adapted from a procedure for 2-cyclopenten-1-one, can be used as a starting point for the reaction with this compound.[1] Optimization of reaction time and temperature may be required to account for the increased steric hindrance of the substrate.

Materials:

  • This compound (1.0 eq)

  • Dimethyl malonate (1.2 eq)

  • (S)-BINOL (0.1 eq)

  • Gallium(III) Chloride (0.1 eq)

  • Sodium tert-butoxide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Catalyst Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium tert-butoxide (1.1 eq) in anhydrous THF. In a separate flask, dissolve (S)-BINOL (0.1 eq) in anhydrous THF and add Gallium(III) Chloride (0.1 eq). Stir for 30 minutes. Transfer the (S)-BINOL/GaCl₃ solution to the sodium tert-butoxide suspension and stir for 1 hour at room temperature to form the active catalyst.

  • Reaction: To the catalyst suspension, add dimethyl malonate (1.2 eq) via syringe. Then, add this compound (1.0 eq) dropwise.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

Protocol 2: General Procedure for Thia-Michael Addition of Thiols

This general protocol outlines the addition of a thiol to this compound.

Materials:

  • This compound (1.0 eq)

  • Thiol (e.g., thiophenol) (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane, add the thiol (1.1 eq).

  • Base Addition: Add triethylamine (1.2 eq) dropwise to the stirred solution at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. These reactions are often rapid.

  • Work-up: Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Visualizations

Reaction Workflow

G cluster_prep Catalyst Preparation cluster_reaction Michael Addition cluster_workup Work-up & Purification catalyst_precursor Chiral Ligand + Metal Salt catalyst Active Catalyst Suspension catalyst_precursor->catalyst in Anhydrous Solvent base Base (e.g., NaOtBu) base->catalyst reaction_mixture Reaction Mixture catalyst->reaction_mixture donor Michael Donor (e.g., Dimethyl Malonate) donor->reaction_mixture acceptor This compound acceptor->reaction_mixture quench Quench Reaction reaction_mixture->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Purified Michael Adduct purify->product G cluster_synthesis Synthetic Pathway cluster_cellular Cellular Signaling start 2,3-Dimethyl-2- cyclopenten-1-one michael Michael Addition start->michael intermediate Substituted Cyclopentanone (Michael Adduct) michael->intermediate prostaglandin Prostaglandin Analog (e.g., 15d-PGJ2 analog) intermediate->prostaglandin Further Elaboration prostaglandin_node Prostaglandin Analog ppar PPAR-γ prostaglandin_node->ppar activates nfkb NF-κB Pathway prostaglandin_node->nfkb inhibits inflammation Inflammation (Gene Expression) ppar->inflammation inhibits nfkb->inflammation promotes proliferation Cell Proliferation (Gene Expression) nfkb->proliferation promotes

References

Application Notes and Protocols: Oxidation and Reduction Reactions of 2,3-Dimethyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the oxidation and reduction reactions of 2,3-Dimethyl-2-cyclopenten-1-one, a versatile building block in organic synthesis. The protocols and data presented herein are intended to guide researchers in the selective transformation of this α,β-unsaturated ketone to yield various valuable intermediates.

Introduction

This compound is a cyclic enone that possesses two primary reactive sites: the carbon-carbon double bond and the carbonyl group. The conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon. This dual reactivity enables a range of selective oxidation and reduction transformations, providing access to a variety of saturated and functionalized five-membered ring structures, which are common motifs in natural products and pharmaceutical agents. The choice of reagents and reaction conditions is critical in directing the outcome of these reactions to achieve the desired product.

Reduction Reactions

The reduction of this compound can be selectively targeted to the carbonyl group, the carbon-carbon double bond, or both. The choice of reducing agent is paramount in achieving the desired chemoselectivity.

Summary of Reduction Reactions
ReagentProduct(s)SelectivityTypical Yield (%)
Sodium Borohydride (B1222165) (NaBH₄)2,3-Dimethyl-2-cyclopenten-1-ol1,2-Reduction (Carbonyl)> 90 (estimated)
Catalytic Hydrogenation (H₂/Pd)2,3-Dimethylcyclopentan-1-one1,4-Reduction (C=C bond)High (not specified)
Lithium Aluminum Hydride (LiAlH₄)2,3-DimethylcyclopentanolComplete ReductionHigh (not specified)

Note: Yields are estimated based on typical reductions of α,β-unsaturated ketones and may vary depending on specific reaction conditions.

Reaction Pathways: Reduction

Reduction Pathways of this compound A This compound B 2,3-Dimethyl-2-cyclopenten-1-ol A->B NaBH4 (1,2-reduction) C 2,3-Dimethylcyclopentan-1-one A->C H2, Pd/C (1,4-reduction) D 2,3-Dimethylcyclopentanol A->D LiAlH4 (Complete reduction) C->D NaBH4 or LiAlH4

Caption: Selective reduction pathways of this compound.

Experimental Protocols: Reduction

Protocol 1: Selective 1,2-Reduction of the Carbonyl Group using Sodium Borohydride

This protocol describes the selective reduction of the ketone functionality to the corresponding allylic alcohol.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,3-Dimethyl-2-cyclopenten-1-ol.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Selective 1,4-Reduction of the Carbon-Carbon Double Bond via Catalytic Hydrogenation

This protocol details the selective saturation of the alkene while preserving the ketone functionality.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol (B145695) (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus

  • Filtration apparatus (e.g., Celite pad)

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 2,3-Dimethylcyclopentan-1-one.

  • Purify by distillation or column chromatography if required.

Protocol 3: Complete Reduction using Lithium Aluminum Hydride

This protocol describes the reduction of both the carbonyl and the double bond to yield the saturated alcohol.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt) or dilute HCl

  • Round-bottom flask with a reflux condenser and dropping funnel under an inert atmosphere (N₂ or Ar)

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF in a flask under an inert atmosphere, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise via a dropping funnel at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the solid and wash thoroughly with diethyl ether or THF.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude 2,3-Dimethylcyclopentanol.

  • Purify by distillation or column chromatography as needed.

Oxidation Reactions

The oxidation of this compound can lead to various products, including epoxides or cleavage of the carbon-carbon double bond, depending on the oxidizing agent and reaction conditions.

Summary of Oxidation Reactions
ReagentProduct(s)Type of OxidationTypical Yield (%)
meta-Chloroperoxybenzoic acid (m-CPBA)2,3-Dimethyl-2,3-epoxycyclopentan-1-oneEpoxidationGood (not specified)
Ozone (O₃), then Me₂S2,3-Dioxopentanoic acid (after oxidative workup)Ozonolysis (C=C cleavage)~42% for anomalous product with 2-methyl analog
Potassium Permanganate (B83412) (KMnO₄, cold, dilute)2,3-Dimethyl-2,3-dihydroxycyclopentan-1-oneDihydroxylationModerate (not specified)
Potassium Permanganate (KMnO₄, hot, acidic)Ring-opened dicarboxylic acidOxidative CleavageVariable

Note: Yields are based on general principles and data from analogous compounds and may vary.

Reaction Pathways: Oxidation

Oxidation Pathways of this compound A This compound B 2,3-Dimethyl-2,3-epoxycyclopentan-1-one A->B m-CPBA C Ring-opened dicarbonyl A->C 1. O3 2. Me2S D 2,3-Dimethyl-2,3-dihydroxycyclopentan-1-one A->D KMnO4 (cold, dilute) E Ring-opened dicarboxylic acid A->E KMnO4 (hot, acidic)

Caption: Major oxidation pathways for this compound.

Experimental Protocols: Oxidation

Protocol 4: Epoxidation of the Carbon-Carbon Double Bond using m-CPBA

This protocol outlines the formation of the corresponding epoxide.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add m-CPBA (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium sulfite, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 2,3-Dimethyl-2,3-epoxycyclopentan-1-one by column chromatography.

Protocol 5: Ozonolysis of the Carbon-Carbon Double Bond

This protocol describes the cleavage of the double bond. Note that for α,β-unsaturated ketones, anomalous ozonolysis products can be formed.[1] The following is a general procedure for reductive workup.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a flask equipped with a gas dispersion tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone through the solution until a persistent blue color indicates the presence of excess ozone.

  • Purge the solution with nitrogen or oxygen to remove the excess ozone.

  • Add dimethyl sulfide (2.0 eq) or triphenylphosphine (1.2 eq) to the reaction mixture at -78 °C.

  • Allow the mixture to warm slowly to room temperature and stir for several hours or overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography to isolate the resulting dicarbonyl compound.

Protocol 6: Dihydroxylation with Cold, Dilute Potassium Permanganate

This protocol leads to the formation of a diol.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in a mixture of water and ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-cooled, dilute aqueous solution of KMnO₄ containing a small amount of NaOH, while stirring vigorously.

  • Continue the addition until a faint purple color persists.

  • Stir for an additional 30 minutes at 0 °C.

  • Quench the reaction with a saturated solution of sodium sulfite until the purple color disappears and a brown precipitate of MnO₂ forms.

  • Filter the mixture and wash the precipitate with the solvent mixture.

  • Concentrate the filtrate and extract with an appropriate organic solvent.

  • Dry the organic extracts, concentrate, and purify the resulting diol by chromatography or recrystallization.

Experimental Workflow

General Experimental Workflow A Reaction Setup (Flask, Stirrer, Reagents) B Reaction Monitoring (TLC, GC-MS) A->B C Workup (Quenching, Extraction, Washing) B->C D Drying and Concentration (Anhydrous salt, Rotary Evaporator) C->D E Purification (Column Chromatography, Distillation) D->E F Characterization (NMR, IR, MS) E->F

Caption: A generalized workflow for the synthesis and purification of products.

Conclusion

The oxidation and reduction of this compound offer a rich field of study for synthetic chemists. By carefully selecting reagents and controlling reaction conditions, a diverse array of functionalized cyclopentane (B165970) derivatives can be accessed. The protocols provided in these application notes serve as a foundation for further exploration and optimization in the context of specific research and development goals. It is recommended that researchers consult the primary literature for more detailed information and specific examples related to their target molecules.

References

Application Note and Experimental Protocol for the Synthesis of 2,3-Dimethyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dimethyl-2-cyclopenten-1-one is a valuable intermediate in organic synthesis, utilized in the construction of various complex molecules and natural products. Its α,β-unsaturated ketone moiety serves as a versatile handle for a range of chemical transformations, including Michael additions, conjugate additions, and annulation reactions. This application note provides a detailed, two-step experimental protocol for the laboratory-scale synthesis of this compound, commencing from the readily accessible starting material, 2-methyl-1,3-cyclopentanedione (B45155). The synthetic strategy involves a nucleophilic addition of a methyl group via a Grignard reaction, followed by an acid-catalyzed dehydration to furnish the target enone.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

  • Step 1: Grignard Reaction. 2-methyl-1,3-cyclopentanedione is reacted with methylmagnesium bromide. The Grignard reagent selectively adds to one of the carbonyl groups to form a tertiary alcohol intermediate, 3-hydroxy-2,3-dimethylcyclopentan-1-one, after an aqueous workup.

  • Step 2: Acid-Catalyzed Dehydration. The tertiary alcohol intermediate is subsequently dehydrated under acidic conditions to yield the final product, this compound, through the formation of a thermodynamically stable conjugated double bond.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

ParameterStep 1: Grignard ReactionStep 2: Acid-Catalyzed Dehydration
Starting Material 2-methyl-1,3-cyclopentanedione3-hydroxy-2,3-dimethylcyclopentan-1-one (crude)
Key Reagents Methylmagnesium bromide (3.0 M in diethyl ether)p-Toluenesulfonic acid monohydrate
Solvent Anhydrous diethyl etherToluene (B28343)
Reactant Molar Ratio 1.0 : 1.2 (Dione : Grignard)-
Reaction Temperature 0 °C to room temperatureReflux (approx. 111 °C)
Reaction Time 2 hours1 hour
Product 3-hydroxy-2,3-dimethylcyclopentan-1-oneThis compound
Theoretical Yield To be calculated based on the starting amount of dione (B5365651).To be calculated based on the starting amount of dione.
Typical Overall Yield 60-70% (over two steps)60-70% (over two steps)

Experimental Protocols

Materials and Equipment:

  • Three-necked round-bottom flasks

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Dean-Stark apparatus

  • 2-methyl-1,3-cyclopentanedione

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Toluene

  • p-Toluenesulfonic acid monohydrate

  • Hydrochloric acid (1 M)

Step 1: Synthesis of 3-hydroxy-2,3-dimethylcyclopentan-1-one via Grignard Reaction

  • Setup: A 250 mL three-necked round-bottom flask is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen. The flask is equipped with a magnetic stir bar, a rubber septum, and a reflux condenser topped with a nitrogen inlet.

  • Reactant Preparation: 5.6 g (50 mmol) of 2-methyl-1,3-cyclopentanedione is dissolved in 100 mL of anhydrous diethyl ether and added to the reaction flask via cannula. The solution is cooled to 0 °C using an ice bath.

  • Grignard Addition: 20 mL (60 mmol, 1.2 equivalents) of a 3.0 M solution of methylmagnesium bromide in diethyl ether is drawn into a syringe and added dropwise to the stirred solution of the dione over a period of 30 minutes. The internal temperature should be maintained below 5 °C during the addition.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 1.5 hours.

  • Quenching: The reaction is carefully quenched by slowly adding 50 mL of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • Washing and Drying: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Product: The resulting crude oil, 3-hydroxy-2,3-dimethylcyclopentan-1-one, is used directly in the next step without further purification.

Step 2: Synthesis of this compound via Acid-Catalyzed Dehydration

  • Setup: The crude 3-hydroxy-2,3-dimethylcyclopentan-1-one from Step 1 is transferred to a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, which is fitted with a reflux condenser.

  • Reagents and Solvent: 100 mL of toluene and 0.5 g of p-toluenesulfonic acid monohydrate are added to the flask.

  • Reaction: The mixture is heated to reflux in a heating mantle. The reaction progress is monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 1 hour.

  • Workup: The reaction mixture is cooled to room temperature and transferred to a separatory funnel. It is washed with 50 mL of saturated aqueous sodium bicarbonate solution to neutralize the acid, followed by 50 mL of water, and finally 50 mL of brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the toluene is removed by rotary evaporation.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound as a colorless liquid.

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and the experimental workflow.

G Synthesis Pathway of this compound cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration start_material 2-methyl-1,3-cyclopentanedione intermediate 3-hydroxy-2,3-dimethylcyclopentan-1-one start_material->intermediate 1. Add Grignard at 0°C 2. Aqueous Workup (NH4Cl) reagent1 CH3MgBr (in Diethyl Ether) final_product This compound intermediate->final_product Dean-Stark Apparatus reagent2 p-Toluenesulfonic Acid (in Toluene, Reflux)

Caption: Chemical transformation pathway for the synthesis.

G Experimental Workflow prep1 Dissolve 2-methyl-1,3-cyclopentanedione in anhydrous ether cool1 Cool to 0°C prep1->cool1 add_grignard Add CH3MgBr solution dropwise cool1->add_grignard react1 Stir at RT for 1.5h add_grignard->react1 quench Quench with sat. NH4Cl react1->quench extract1 Extract with Diethyl Ether quench->extract1 dry1 Dry and Concentrate extract1->dry1 crude_alcohol Crude 3-hydroxy-2,3-dimethylcyclopentan-1-one dry1->crude_alcohol setup2 Combine crude alcohol, toluene, and p-TSA crude_alcohol->setup2 reflux Reflux with Dean-Stark trap setup2->reflux workup2 Wash with NaHCO3, H2O, and Brine reflux->workup2 dry2 Dry and Concentrate workup2->dry2 purify Vacuum Distillation dry2->purify final_product Pure this compound purify->final_product

Caption: Step-by-step experimental workflow diagram.

Application of 2,3-Dimethyl-2-cyclopenten-1-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2-cyclopenten-1-one is a versatile chemical intermediate that holds significant potential in the field of medicinal chemistry. Its core structure, a five-membered ring containing an α,β-unsaturated ketone, is a key pharmacophore found in a variety of biologically active natural products, including prostaglandins, jasmonates, and aflatoxins.[1] The electrophilic nature of the β-carbon in the cyclopentenone ring makes it susceptible to nucleophilic attack, primarily through Michael addition reactions. This reactivity allows for the strategic introduction of various functional groups, leading to the synthesis of diverse molecular scaffolds with potential therapeutic applications.

This document provides detailed application notes on the medicinal chemistry relevance of this compound, focusing on its role as a precursor for compounds targeting key signaling pathways in inflammation and cancer. Furthermore, it offers experimental protocols for the synthesis of derivatives and summarizes relevant quantitative data to aid in research and development.

Application Notes: Targeting Inflammatory and Oxidative Stress Pathways

The cyclopentenone moiety is a well-established modulator of critical cellular signaling pathways, primarily the NF-κB and Keap1-Nrf2 pathways, which are central to the inflammatory response and cellular defense against oxidative stress.

Inhibition of the NF-κB Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation, immunity, and cell survival. Dysregulation of the NF-κB pathway is implicated in numerous inflammatory diseases and cancers. Cyclopentenone-containing molecules, particularly certain prostaglandins, have been shown to inhibit NF-κB signaling. They can directly interact with and inhibit IκB kinase (IKK), the enzyme responsible for activating NF-κB. This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. The electrophilic carbon of the cyclopentenone ring is thought to react with critical cysteine residues in the IKK complex.

NF_kB_Inhibition cluster_stimulus Pro-inflammatory Stimuli cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus Stimuli TNF-α, IL-1β IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB pIkB p-IκB IkB->pIkB NFkB NF-κB NFkB->IkB_NFkB Ub Ubiquitination & Degradation pIkB->Ub NFkB_n NF-κB (Active) Ub->NFkB_n Releases Gene Pro-inflammatory Gene Expression NFkB_n->Gene Cyclopentenone This compound Derivatives Cyclopentenone->IKK Inhibits

Activation of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Electrophilic compounds, including those with an α,β-unsaturated carbonyl motif like this compound, can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, resulting in the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes, thereby protecting the cell from oxidative stress.

Keap1_Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 (Inactive) Keap1->Keap1_Nrf2 Nrf2_n Nrf2 (Active) Keap1->Nrf2_n Releases Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Ub Ubiquitination & Degradation Keap1_Nrf2->Ub ARE Antioxidant Response Element (ARE) Gene Cytoprotective Gene Expression ARE->Gene Cyclopentenone This compound Derivatives Cyclopentenone->Keap1 Reacts with Cys residues Nrf2_n->ARE

Data Presentation

While specific quantitative data for derivatives of this compound are not extensively reported in publicly available literature, the following tables provide representative data for analogous cyclopentenone derivatives to serve as a benchmark for research and development.

Table 1: Anti-inflammatory Activity of Cyclopentenone Derivatives

CompoundAssayCell LineIC50 (µM)Reference
2,5-bis-(4-hydroxy-benzylidene)-cyclopentanoneNO production inhibitionRAW 264.7>200 µg/mL
2,5-bis-(4-hydroxy-3-methoxy-benzylidene)-cyclopentanoneNO production inhibitionRAW 264.749.1 µg/mL
Curcumin (for comparison)NO production inhibitionRAW 264.714.7[2]

Table 2: Anticancer Activity of Selected Cyclopentenone Derivatives

CompoundCell LineIC50 (µM)Reference
1,2,3-Triazole-substituted andrographolide (B1667393) derivativePAR cells5.43 ± 0.38 - 26.40 ± 0.53[1]
1,2,3-Triazole-substituted andrographolide derivativeMDR cells4.28 ± 0.25 - 12.91 ± 0.35[1]
Cisplatin (for comparison)VariousVaries[1]

Table 3: Representative Yields for Michael Addition to Cyclopentenones

Michael AcceptorMichael DonorCatalyst/ConditionsYield (%)Reference
2-Cyclopenten-1-oneDimethyl malonate(S)-Ga-Na-BINOL complex90[3]
3-Methyl-2-cyclopenten-1-oneVarious nucleophilesGeneral base catalysisNot specified[4]

Experimental Protocols

The following protocols are generalized procedures for key reactions involving this compound. These should be optimized for specific substrates and desired outcomes.

Protocol 1: Thia-Michael Addition of a Thiol to this compound

This protocol describes the conjugate addition of a thiol to the cyclopentenone ring, a common strategy for introducing sulfur-containing functionalities.

Materials:

  • This compound

  • Thiol of interest (e.g., thiophenol)

  • Triethylamine (B128534) (Et3N)

  • Dichloromethane (CH2Cl2, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Add the thiol (1.1 equivalents) to the solution.

  • Add triethylamine (1.2 equivalents) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). These reactions are often rapid.

  • Upon completion, quench the reaction by washing with 1 M HCl.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Thia_Michael_Addition_Workflow Start Start Dissolve Dissolve this compound and thiol in CH2Cl2 Start->Dissolve Add_Base Add triethylamine dropwise Dissolve->Add_Base Monitor Monitor reaction by TLC Add_Base->Monitor Quench Quench with 1 M HCl Monitor->Quench Wash Wash with NaHCO3 and brine Quench->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End Purify->End

Protocol 2: Diels-Alder Reaction of this compound

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and this compound can act as a dienophile.

Materials:

  • This compound

  • Diene of interest (e.g., isoprene)

  • Lewis acid catalyst (e.g., ethylaluminum dichloride, EtAlCl2)

  • Dichloromethane (CH2Cl2, anhydrous)

  • High-pressure Teflon ampule or sealed tube

  • Standard laboratory glassware for inert atmosphere techniques

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), to a solution of this compound (1.0 equivalent) in anhydrous dichloromethane, add the Lewis acid catalyst (e.g., 1 M solution of EtAlCl2 in hexanes, 0.5 equivalents).

  • Stir the mixture at room temperature for 30-40 minutes.

  • Add a solution of the diene (2-6 equivalents) in the same solvent to the mixture.

  • Transfer the entire solution to a high-pressure Teflon ampule or a sealed tube.

  • Heat the reaction mixture at the desired temperature (e.g., 80-120 °C) for the required time (monitor by TLC).

  • After cooling to room temperature, carefully open the reaction vessel and quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO3).

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diels_Alder_Workflow Start Start Mix Mix this compound and Lewis acid in CH2Cl2 Start->Mix Add_Diene Add diene solution Mix->Add_Diene Transfer Transfer to high-pressure vessel Add_Diene->Transfer Heat Heat reaction mixture Transfer->Heat Monitor Monitor by TLC Heat->Monitor Cool_Quench Cool and quench reaction Monitor->Cool_Quench Extract Extract with CH2Cl2 Cool_Quench->Extract Wash_Dry Wash with brine and dry Extract->Wash_Dry Concentrate_Purify Concentrate and purify Wash_Dry->Concentrate_Purify End End Concentrate_Purify->End

Conclusion

This compound represents a valuable and versatile starting material in medicinal chemistry. Its inherent reactivity, particularly as a Michael acceptor, provides a straightforward entry point for the synthesis of a wide range of derivatives. The established role of the cyclopentenone core in modulating key signaling pathways involved in inflammation and oxidative stress underscores the potential for developing novel therapeutic agents from this scaffold. The provided application notes and experimental protocols serve as a foundation for researchers to explore the synthesis and biological evaluation of new chemical entities derived from this compound. Further investigation into the structure-activity relationships of its derivatives is warranted to fully exploit its therapeutic potential.

References

Application Notes and Protocols for Asymmetric Synthesis Involving 2,3-Dimethyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2-cyclopenten-1-one is a versatile α,β-unsaturated ketone that serves as a valuable building block in organic synthesis. Its reactivity profile, characterized by the presence of a conjugated system, allows for a variety of transformations, including Michael additions, cycloadditions, and annulation reactions. In the realm of asymmetric synthesis, controlling the stereochemical outcome of reactions involving this prochiral substrate is of paramount importance for the construction of enantiomerically pure molecules, which is a critical aspect of drug development and natural product synthesis. The chirality of a molecule can profoundly influence its biological activity, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles.

These application notes provide an overview of key asymmetric synthetic strategies involving this compound and related cyclopentenone structures. Detailed protocols, quantitative data from relevant studies, and workflow diagrams are presented to guide researchers in designing and executing stereoselective transformations.

Key Asymmetric Applications

The primary asymmetric transformations involving this compound and its analogs are centered around the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds at the β-position of the enone system. Key strategies include organocatalytic conjugate additions and the use of chiral Lewis acids.

Organocatalytic Asymmetric Michael Addition

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral amines, such as proline and its derivatives, and bifunctional catalysts like thioureas and squaramides, are effective in activating enones towards nucleophilic attack in an enantioselective manner. While specific examples with this compound are not extensively documented, protocols for the closely related 2-cyclopenten-1-one (B42074) serve as an excellent starting point and are detailed below. These reactions typically proceed through the formation of a chiral iminium ion or by hydrogen-bond-mediated activation of the enone.

Chiral Lewis Acid Catalyzed Reactions

Chiral Lewis acids can coordinate to the carbonyl oxygen of the cyclopentenone, enhancing its electrophilicity and creating a chiral environment that directs the approach of a nucleophile or a diene in cycloaddition reactions. While attempts to achieve high enantioselectivity in Diels-Alder reactions with substituted cyclopentenones using some chiral Lewis acids have been challenging, this approach remains a viable strategy for various asymmetric transformations.

Application in Natural Product Synthesis: (+)-Coronafacic Acid

A significant application of a derivative of this compound is in the enantioselective total synthesis of (+)-coronafacic acid. This phytotoxin mimics the activity of jasmonic acid, a key signaling molecule in plants involved in defense and developmental processes. The synthesis showcases the utility of asymmetric catalysis in constructing complex chiral molecules from simple cyclopentanone (B42830) precursors.[1]

Quantitative Data Summary

The following table summarizes quantitative data for representative asymmetric reactions involving cyclopentenone scaffolds. It is important to note that these results, particularly for Michael additions, were achieved with 2-cyclopenten-1-one and may require optimization for this compound due to increased steric hindrance from the methyl groups.

Reaction TypeSubstrateCatalyst/ReagentNucleophile/DieneSolventTemp (°C)Yield (%)ee (%)drReference
Michael Addition2-Cyclopenten-1-one(R,R)-DPEN-thioureaNitromethaneWaterRT9592 (syn)9:1[2]
Michael AdditionCyclopentane-1,2-dioneCinchonine-squaramideAlkylidene oxindole (B195798)Chloroform (B151607)RT75942.6:1[3]

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Michael Addition of Nitroalkanes to Cyclopentenones (Model Protocol)

This protocol is adapted from studies on 2-cyclopenten-1-one and serves as a general procedure for the asymmetric conjugate addition of nitroalkanes.[2]

Materials:

  • Cyclopentenone (e.g., this compound) (1.0 mmol)

  • Nitroalkane (e.g., nitromethane) (1.5 mmol)

  • (R,R)-1,2-Diphenylethylenediamine (DPEN)-based thiourea (B124793) catalyst (10 mol%)

  • 4-Nitrophenol (B140041) (10 mol%)

  • Water (5 mL)

Procedure:

  • To a round-bottom flask, add the (R,R)-DPEN-based thiourea catalyst (0.1 mmol) and 4-nitrophenol (0.1 mmol).

  • Add water (5 mL) and stir the mixture until the catalyst is dissolved.

  • Add the cyclopentenone (1.0 mmol) to the solution.

  • Add the nitroalkane (1.5 mmol) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral Michael adduct.

  • Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC analysis.

Protocol 2: Asymmetric Michael Addition of Cyclopentane-1,2-dione to Alkylidene Oxindoles (Model Protocol)

This protocol is based on the reaction of cyclopentane-1,2-dione and can be adapted for related cyclic enones.

Materials:

  • Cyclopentane-1,2-dione (1.0 mmol)

  • Alkylidene oxindole (1.0 mmol)

  • Cinchonine-derived squaramide catalyst (10 mol%)

  • Chloroform (5 mL)

Procedure:

  • In a dry vial, dissolve the cinchonine-derived squaramide catalyst (0.1 mmol) in chloroform (5 mL).

  • Add the cyclopentane-1,2-dione (1.0 mmol) to the catalyst solution.

  • Add the alkylidene oxindole (1.0 mmol) and stir the reaction at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Directly purify the reaction mixture by flash column chromatography on silica gel to obtain the desired Michael adduct.

  • Analyze the product to determine yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_synthesis Asymmetric Synthesis of (+)-Coronafacic Acid start α-Diazo Ester step1 Rhodium-Catalyzed Asymmetric Cyclization start->step1 intermediate1 Chiral Cyclopentanone step1->intermediate1 step2 Fe-Mediated Cyclocarbonylation intermediate1->step2 intermediate2 Bicyclic Enone step2->intermediate2 step3 Hydrogenation & Further Steps intermediate2->step3 end (+)-Coronafacic Acid step3->end

Caption: Workflow for the enantioselective synthesis of (+)-coronafacic acid.

signaling_pathway cluster_pathway Jasmonic Acid Signaling Pathway (Mimicked by Coronafacic Acid) stimulus Wounding / Herbivory ja_biosynthesis Jasmonic Acid (JA) Biosynthesis stimulus->ja_biosynthesis ja_ile JA-Isoleucine (JA-Ile) Conjugate Formation ja_biosynthesis->ja_ile scf_coi1 SCF-COI1 Complex ja_ile->scf_coi1 binds to coi1 COI1 (F-box protein receptor) coi1->scf_coi1 jazy JAZ Proteins (Repressors) jazy->scf_coi1 binds to transcription_factors Transcription Factors (e.g., MYC2) Released jazy->transcription_factors represses ubiquitination Ubiquitination & Degradation of JAZ scf_coi1->ubiquitination ubiquitination->jazy targets for degradation gene_expression Expression of Defense Genes transcription_factors->gene_expression activates

Caption: Simplified Jasmonic Acid signaling pathway in plants.

References

Application Notes and Protocols: 2,3-Dimethyl-2-cyclopenten-1-one as a Precursor for Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2,3-dimethyl-2-cyclopenten-1-one and its analogs as versatile precursors in the total synthesis of complex natural products. The protocols outlined below are based on seminal works in the field and offer a guide for the strategic application of this valuable building block.

Introduction

This compound is a five-membered ring ketone that serves as a powerful synthon in organic synthesis. Its α,β-unsaturated ketone moiety allows for a variety of chemical transformations, including Michael additions, Diels-Alder reactions, and other cycloadditions. This reactivity profile makes it an ideal starting point for the construction of intricate molecular architectures found in many biologically active natural products. These notes will explore its application in the synthesis of guanacastepene A and β-cuparenone, showcasing different strategic approaches.

Application 1: Total Synthesis of Guanacastepene A

Guanacastepene A is a diterpenoid that exhibits potent antibiotic activity. Its complex tricyclic core has made it a challenging target for total synthesis. The Danishefsky synthesis of guanacastepene A utilizes a highly substituted cyclopentenone derivative as a key starting material to construct the A-ring of the natural product.

Synthetic Strategy Overview

The overall strategy involves the initial construction of a functionalized hydrindanone system (fused five- and six-membered rings). A key step in this synthesis is a stereoselective conjugate addition to a 2-methyl-2-cyclopenten-1-one (B72799), a close analog of this compound. This establishes a crucial quaternary center. Subsequent annulation and functional group manipulations lead to the formation of the tricyclic core of guanacastepene A.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_elaboration Elaboration and Cyclization start_A 2-Methyl-2-cyclopenten-1-one intermediate_A Conjugate Addition Product (Quaternary Center Formation) start_A->intermediate_A Cuprate (B13416276) Formation start_B Isopropenyl Grignard start_B->intermediate_A 1,4-Addition intermediate_B Robinson Annulation Precursor intermediate_A->intermediate_B Trapping with MVK precursor intermediate_C Hydrindanone Core intermediate_B->intermediate_C Intramolecular Aldol Condensation intermediate_D Functional Group Interconversion intermediate_C->intermediate_D Series of steps intermediate_E Seven-Membered Ring Precursor intermediate_D->intermediate_E Ring Expansion Strategy product Guanacastepene A intermediate_E->product Final Cyclizations and Refinements

Caption: Synthetic workflow for Guanacastepene A.
Key Experimental Protocol: Stereoselective Conjugate Addition

This protocol describes the formation of a key intermediate with a quaternary stereocenter via a cuprate-mediated 1,4-conjugate addition to 2-methyl-2-cyclopenten-1-one.

Materials:

  • 2-Methyl-2-cyclopenten-1-one

  • Isopropenylmagnesium bromide solution in THF

  • Copper(I) iodide (CuI)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A solution of isopropenylmagnesium bromide (1.2 equivalents) in THF is added dropwise to a stirred suspension of CuI (1.1 equivalents) in anhydrous THF at -78 °C under an argon atmosphere.

  • The resulting mixture is stirred at -78 °C for 30 minutes to form the isopropenylcuprate reagent.

  • A solution of 2-methyl-2-cyclopenten-1-one (1.0 equivalent) in anhydrous THF is added dropwise to the cuprate solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

StepReagents and ConditionsProductYield (%)Spectroscopic Data (¹H NMR)
Conjugate Addition 2-Methyl-2-cyclopenten-1-one, (CH₂=C(CH₃))₂CuMgBr, THF, -78 °C3-Isopropenyl-2-methylcyclopentan-1-one~85Characteristic peaks for the isopropenyl group (vinylic protons and methyl protons) and the cyclopentanone (B42830) backbone.[1]
Robinson Annulation Product from above, MVK precursor, baseHydrindanone derivative~70-80Complex multiplet signals corresponding to the fused ring system.
Further Elaboration Multi-step sequenceGuanacastepene A-Data consistent with the natural product.

Application 2: Asymmetric Synthesis of (+)-β-Cuparenone

β-Cuparenone is a sesquiterpenoid natural product. Its synthesis demonstrates a different application of the this compound core, focusing on the construction of a cyclopentane (B165970) ring with a specific stereochemical arrangement.

Synthetic Strategy Overview

The synthesis of (+)-β-cuparenone can be achieved through a stereoselective conjugate addition of a p-tolyl-containing organocuprate to this compound. This key step establishes the carbon skeleton and the desired stereochemistry at the β-position of the cyclopentenone.

G cluster_start Starting Materials cluster_core Key Reaction start_A This compound intermediate_A Conjugate Addition start_A->intermediate_A Cu(I) catalyst start_B p-Tolylmagnesium bromide start_B->intermediate_A 1,4-Addition product (+)-β-Cuparenone intermediate_A->product Workup

Caption: Synthetic workflow for (+)-β-Cuparenone.
Key Experimental Protocol: Conjugate Addition for β-Cuparenone Synthesis

This protocol outlines the conjugate addition of a p-tolyl organocuprate to this compound.

Materials:

  • This compound

  • p-Tolylmagnesium bromide solution in THF

  • Copper(I) iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of CuI (1.05 equivalents) in anhydrous THF at -40 °C under a nitrogen atmosphere is added a solution of p-tolylmagnesium bromide (1.1 equivalents) in THF.

  • The mixture is stirred at this temperature for 20 minutes.

  • A solution of this compound (1.0 equivalent) in anhydrous THF is then added dropwise.

  • The reaction mixture is stirred at -40 °C for 4 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl and the mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The residue is purified by column chromatography on silica gel.

StepReagents and ConditionsProductYield (%)Spectroscopic Data (¹³C NMR)
Conjugate Addition This compound, p-tolylcuprate, THF, -40 °C(+)-β-Cuparenone~90Characteristic signals for the carbonyl carbon, the aromatic carbons of the p-tolyl group, and the aliphatic carbons of the cyclopentanone ring.

Conclusion

This compound and its analogs are demonstrably powerful and versatile precursors for the synthesis of complex natural products. The examples of guanacastepene A and β-cuparenone highlight how strategic manipulations of the cyclopentenone core, particularly through stereoselective conjugate additions, can efficiently construct key structural motifs and stereocenters. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this building block in the pursuit of novel synthetic methodologies and the synthesis of medicinally relevant molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dimethyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-Dimethyl-2-cyclopenten-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and addressing common challenges encountered during the synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, primarily via the intramolecular aldol (B89426) condensation of 3,4-dimethylhexane-2,5-dione (B1207610).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have reached equilibrium or completion. 2. Suboptimal Catalyst Concentration: Incorrect loading of the acid or base catalyst can result in a slow or stalled reaction. 3. Presence of Water (for base-catalyzed reactions): Water can hinder the formation of the necessary enolate intermediate. 4. Reaction Reversibility: The aldol condensation can be a reversible process.1. Extend Reaction Time/Increase Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or moderately increasing the temperature to drive the reaction to completion. 2. Optimize Catalyst Amount: Titrate the catalyst concentration. For base-catalyzed reactions, start with a catalytic amount and incrementally increase it. For acid-catalyzed reactions, ensure the acid is sufficiently strong to promote cyclization without causing excessive side reactions. 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents, particularly in base-catalyzed reactions. 4. Product Removal: If feasible, remove the product as it forms to shift the equilibrium towards the product side. This can sometimes be achieved by distillation if the product is volatile under the reaction conditions.
Formation of Significant Side Products 1. Furan (B31954) Formation (under acidic conditions): Acid-catalyzed conditions can promote the formation of furan derivatives as a side reaction. 2. Formation of Isomeric Enones: Deprotonation at different α-carbons of the starting diketone can lead to a mixture of enone isomers.1. Switch to Base-Catalysis: To minimize the formation of furan byproducts, consider using a base-catalyzed method for the cyclization. 2. Optimize Base and Conditions: The choice of base can influence the selectivity of deprotonation. Experiment with different bases (e.g., NaOH, KOH, NaOEt) and reaction conditions to favor the formation of the desired this compound isomer.
Polymerization/Tar Formation 1. High Catalyst Concentration: Excessively strong acidic or basic conditions can lead to intermolecular side reactions, resulting in polymer formation. 2. High Temperatures: Elevated temperatures can accelerate undesirable polymerization pathways.1. Reduce Catalyst Concentration: Use the minimum effective amount of catalyst to promote the desired intramolecular reaction. 2. Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize polymerization.
Difficult Product Purification 1. Presence of Unreacted Starting Material: Incomplete conversion will leave the starting diketone in the product mixture. 2. Similar Boiling Points of Product and Impurities: Co-distillation of impurities with the product can occur, making separation by distillation challenging.1. Optimize Reaction for Full Conversion: Refer to the "Low or No Product Yield" section to ensure the reaction goes to completion. 2. Utilize Alternative Purification Methods: If distillation is ineffective, consider using column chromatography on silica (B1680970) gel to separate the product from impurities with similar boiling points.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

The most common laboratory-scale synthesis is the intramolecular aldol condensation of a 1,4-diketone, specifically 3,4-dimethylhexane-2,5-dione.[1] This reaction can be catalyzed by either an acid or a base.

Q2: I am observing a significant amount of a furan derivative in my reaction. Why is this happening and how can I prevent it?

The formation of a furan byproduct is a known side reaction in the acid-catalyzed cyclization of 1,4-diketones. To avoid this, it is recommended to switch to a base-catalyzed method for the intramolecular aldol condensation.

Q3: Can I use a different starting material for the synthesis?

While the intramolecular aldol condensation of 3,4-dimethylhexane-2,5-dione is a common route, other methods for synthesizing cyclopentenones exist, such as the Pauson-Khand reaction or palladium-catalyzed cyclocarbonylation.[2] However, these methods require different starting materials and reaction conditions.

Q4: What are the key parameters to control for optimizing the yield?

The key parameters for optimizing the yield of this compound are:

  • Catalyst Choice and Concentration: The selection of an appropriate acid or base catalyst and its concentration is critical.

  • Reaction Temperature: The temperature should be high enough to ensure a reasonable reaction rate but low enough to minimize side reactions like polymerization.

  • Reaction Time: The reaction should be monitored to determine the optimal time for completion.

  • Solvent: The choice of solvent can influence the reaction rate and selectivity.

Q5: How can I effectively purify the final product?

Purification of this compound is typically achieved by vacuum distillation. If impurities with similar boiling points are present, column chromatography on silica gel is a recommended alternative.

Experimental Protocols

Representative Base-Catalyzed Intramolecular Aldol Condensation

This protocol is a representative procedure for the base-catalyzed intramolecular aldol condensation of 3,4-dimethylhexane-2,5-dione.

Materials:

  • 3,4-dimethylhexane-2,5-dione

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (B145695) or Methanol

  • Water

  • Diethyl ether or Dichloromethane (B109758)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus or column chromatography setup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dimethylhexane-2,5-dione in ethanol or methanol.

  • Addition of Base: While stirring, add an aqueous solution of sodium hydroxide or potassium hydroxide to the flask.

  • Reaction: Heat the mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the alcohol solvent using a rotary evaporator.

  • Extraction: Add water to the residue and extract the product with diethyl ether or dichloromethane (3x).

  • Washing: Combine the organic layers and wash with water and then with a saturated sodium chloride solution (brine).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. The following table provides a summary of expected outcomes based on the catalyst used in analogous intramolecular aldol condensations.

Starting Material Catalyst Solvent Temperature (°C) Time (h) Product Yield (%)
2,5-HexanedioneCaOWater150143-methyl-2-cyclopentenone98
2,5-Hexanedioneγ-Al2O3/AlOOHNot SpecifiedNot Specified63-methyl-2-cyclopentenone77.2
2,5-HexanedioneNaOHNot SpecifiedNot SpecifiedNot Specified3-methyl-2-cyclopentenoneHigh

Visualizations

Reaction Pathway: Base-Catalyzed Intramolecular Aldol Condensation

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration start 3,4-Dimethylhexane-2,5-dione enolate Enolate Intermediate start->enolate Deprotonation intermediate β-Hydroxy Ketone Intermediate enolate->intermediate Intramolecular Attack base Base (e.g., OH⁻) product This compound intermediate->product Elimination of H₂O

Caption: Base-catalyzed intramolecular aldol condensation pathway.

Troubleshooting Workflow: Low Product Yield

G start Low Product Yield Observed check_completion Is the reaction complete? (TLC/GC analysis) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes extend_time Extend reaction time or increase temperature incomplete->extend_time extend_time->check_completion check_catalyst Is catalyst concentration optimal? optimize_catalyst Titrate catalyst concentration check_catalyst->optimize_catalyst No check_conditions Are anhydrous conditions required and met? check_catalyst->check_conditions Yes optimize_catalyst->check_completion ensure_anhydrous Dry glassware and use anhydrous solvents check_conditions->ensure_anhydrous No consider_reversibility Is the reaction reversible? check_conditions->consider_reversibility Yes ensure_anhydrous->check_completion remove_product Consider in-situ product removal consider_reversibility->remove_product complete->check_catalyst

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of 2,3-Dimethyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,3-Dimethyl-2-cyclopenten-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The two most effective and commonly employed methods for the purification of this compound are fractional vacuum distillation and flash column chromatography. The choice between these methods depends on the nature of the impurities present in the crude product.

Q2: What are the key physical properties of this compound relevant to its purification?

Understanding the physical properties of this compound is crucial for selecting and optimizing purification parameters. Key data is summarized in the table below.

PropertyValueReference
Molecular Weight110.15 g/mol [1][2]
Boiling Point80 °C at 10 mmHg[1]
Density0.968 g/mL at 25 °C[1]
Refractive Indexn20/D 1.49[1]
Flash Point72 °C (162 °F)[1][3]

Q3: What are the common impurities I might encounter in my crude this compound?

Common impurities can include unreacted starting materials, solvents from the reaction or workup, and side-products from the synthesis. Depending on the synthetic route, these could include isomers or polymeric materials. For instance, in syntheses involving aldol (B89426) condensation, incomplete cyclization or side reactions can lead to various byproducts.

Q4: How can I assess the purity of my this compound sample?

The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is excellent for identifying and quantifying volatile impurities, while ¹H and ¹³C NMR can confirm the structure of the desired product and identify any non-volatile impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Fractional Vacuum Distillation
Issue Potential Cause Recommended Solution
Product will not distill Vacuum is not low enough.Ensure all seals in the distillation apparatus are tight. Use a high-quality vacuum pump and a calibrated vacuum gauge.
Temperature is too low.Gradually and carefully increase the temperature of the heating mantle. Be mindful of the compound's stability at higher temperatures.
Bumping or uneven boiling Lack of nucleation sites.Add boiling chips or a magnetic stir bar to the distillation flask to promote smooth boiling.
Product is dark or appears to be decomposing in the distillation pot The compound may be sensitive to prolonged heating.Use a lower vacuum to decrease the boiling point. Ensure the distillation is performed as quickly as possible.
Poor separation of product from impurities Inefficient distillation column.Use a longer or more efficient fractionating column (e.g., a Vigreux or packed column).
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
Flash Column Chromatography
Issue Potential Cause Recommended Solution
Poor separation of spots on TLC plate Incorrect solvent system.Systematically vary the polarity of the eluent. A good starting point for non-polar compounds is a mixture of hexanes and ethyl acetate.
Co-elution of product and impurities The chosen solvent system is not providing adequate resolution.If isocratic elution is failing, consider using a gradient elution where the polarity of the mobile phase is gradually increased.
The column is overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica (B1680970) gel.
Streaking of spots on the TLC plate The sample may be too acidic or basic.Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds).
The compound is sparingly soluble in the eluent.Try a different solvent system in which your compound is more soluble.
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is designed for the purification of this compound from high-boiling or non-volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with a condenser and receiving flasks

  • Vigreux column (optional, for better separation)

  • Thermometer and adapter

  • Vacuum source and gauge

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Cold trap (recommended)

Procedure:

  • Apparatus Setup: Assemble the fractional vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound and boiling chips or a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Connect the apparatus to the vacuum source with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Once a stable vacuum of approximately 10 mmHg is achieved, begin to heat the distillation flask gently.

  • Collecting Fractions: Collect any low-boiling forerun. As the temperature approaches 80 °C, change the receiving flask to collect the purified product.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature begins to drop.

  • Shutdown: Allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Flash Column Chromatography

This protocol is effective for separating this compound from impurities with similar boiling points but different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Sand

  • Collection tubes

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal system will give the product an Rf value of approximately 0.3.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Add a thin layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Workflows and Logical Relationships

Purification_Decision_Workflow start Crude this compound impurity_analysis Analyze impurities (e.g., by TLC or GC-MS) start->impurity_analysis decision Impurities have significantly different boiling points? impurity_analysis->decision distillation Perform Fractional Vacuum Distillation decision->distillation  Yes chromatography Perform Flash Column Chromatography decision->chromatography  No purity_check Assess Purity (GC-MS, NMR) distillation->purity_check chromatography->purity_check pure_product Pure this compound purity_check->pure_product

Caption: Decision workflow for selecting a purification method.

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_finish Completion setup Assemble Distillation Apparatus charge Charge Flask with Crude Product setup->charge vacuum Apply Vacuum (~10 mmHg) charge->vacuum heat Gently Heat the Flask vacuum->heat collect Collect Fractions (Forerun & Product) heat->collect cool Cool Apparatus collect->cool release_vacuum Release Vacuum cool->release_vacuum isolate Isolate Pure Product release_vacuum->isolate

Caption: Experimental workflow for vacuum distillation.

Column_Chromatography_Workflow cluster_prep_col Preparation cluster_elute Elution cluster_isolate_col Isolation tlc Select Solvent System via TLC pack Pack Column with Silica Gel tlc->pack load Load Crude Sample pack->load elute_collect Elute Column & Collect Fractions load->elute_collect monitor Monitor Fractions by TLC elute_collect->monitor combine Combine Pure Fractions monitor->combine evaporate Remove Solvent (Rotary Evaporator) combine->evaporate final_product Obtain Purified Product evaporate->final_product

Caption: Experimental workflow for column chromatography.

References

Common side products in the synthesis of 2,3-Dimethyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2,3-Dimethyl-2-cyclopenten-1-one. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for the synthesis of this compound include the intramolecular aldol (B89426) condensation of 3,4-hexanedione (B1216349), the Nazarov cyclization of a corresponding divinyl ketone, and the Robinson annulation. Each method has its own set of advantages and potential side reactions that need to be carefully managed.

Q2: I am seeing a significant amount of a low molecular weight, highly strained cyclic compound in my intramolecular aldol condensation. What is it and how can I avoid it?

A2: This is likely the thermodynamically disfavored three-membered ring product, (1,2-dimethylcycloprop-1-en-1-yl)ethan-1-one. Its formation is generally minimal because the intramolecular aldol reaction is reversible, favoring the formation of the more stable five-membered ring of this compound.[1][2][3] To minimize its formation, ensure your reaction conditions allow for equilibrium to be reached, such as by using a moderate base concentration and allowing for sufficient reaction time at a suitable temperature.

Q3: My Nazarov cyclization is producing a mixture of diastereomers. How can I improve the stereoselectivity?

A3: The formation of diastereomers in a Nazarov cyclization is a common issue, often arising from the isomerization of the starting divinyl ketone.[4] The stereochemical outcome is dictated by the conrotatory electrocyclization of the pentadienyl cation intermediate.[5][6] To improve stereoselectivity, consider using a chiral Lewis acid or Brønsted acid catalyst which can control the direction of the conrotatory closure. Additionally, optimizing the solvent and temperature can influence the stereochemical outcome.

Q4: During my Robinson annulation, I am observing a significant amount of polymer formation. What is causing this and how can it be prevented?

A4: Polymerization of the Michael acceptor, typically an α,β-unsaturated ketone like methyl vinyl ketone, is a common side reaction in the Robinson annulation, especially under basic conditions.[7][8] To mitigate this, you can use a precursor to the α,β-unsaturated ketone, such as a β-chloroketone, which generates the reactive species in situ at a low concentration.[9] Another strategy is to perform the Michael addition and the aldol condensation in a stepwise manner rather than as a one-pot reaction, allowing for better control over the reaction conditions for each step.[10]

Q5: What is "double alkylation" in the context of the Robinson annulation and how can I avoid it?

A5: Double alkylation is a side reaction where the enolate of the starting ketone reacts with two molecules of the Michael acceptor. This leads to a more complex mixture of products and reduces the yield of the desired annulated product. This is more likely to occur if the Michael acceptor is used in a large excess or if the reaction conditions favor multiple additions. To avoid this, use a stoichiometric amount of the Michael acceptor and consider a stepwise reaction protocol.

Troubleshooting Guides

Intramolecular Aldol Condensation of 3,4-Hexanedione
Observed Issue Potential Cause Troubleshooting Steps
Low yield of this compound Incomplete reaction.Increase reaction time or temperature. Ensure proper mixing.
Intermolecular side reactions.Use a higher dilution to favor the intramolecular reaction.
Formation of a three-membered ring side product Reaction not at thermodynamic equilibrium.Use a weaker base or adjust the temperature to favor the more stable five-membered ring product.[1][3]
Presence of starting material (3,4-hexanedione) Insufficient base or catalyst deactivation.Add fresh base or use a higher loading of the catalyst.
Nazarov Cyclization
Observed Issue Potential Cause Troubleshooting Steps
Low yield of the desired cyclopentenone Inefficient cyclization.Use a stronger Lewis or Brønsted acid catalyst. Optimize the reaction temperature.[5][6]
Decomposition of starting material or product.Use milder reaction conditions or a more selective catalyst.
Formation of a mixture of diastereomers Lack of stereocontrol in the electrocyclization.Employ a chiral Lewis acid or Brønsted acid catalyst. Optimize solvent and temperature to influence stereoselectivity.[4]
Formation of rearranged products Wagner-Meerwein rearrangements of the oxyallyl cation intermediate.Use a less acidic catalyst or lower the reaction temperature to disfavor carbocation rearrangements.[4]
Robinson Annulation
Observed Issue Potential Cause Troubleshooting Steps
Low yield of the annulated product Inefficient Michael addition or aldol condensation.Optimize the base and solvent for each step. Consider a two-step procedure.[10]
Polymerization of the Michael acceptor High concentration of the reactive α,β-unsaturated ketone.Use a precursor that generates the Michael acceptor in situ.[9] Add the Michael acceptor slowly to the reaction mixture.
Formation of double alkylation products Excess of the Michael acceptor.Use a stoichiometric amount of the Michael acceptor.
Incomplete cyclization of the Michael adduct Unfavorable conditions for the intramolecular aldol condensation.Isolate the Michael adduct and then subject it to optimized conditions for the aldol condensation.[10]

Experimental Protocols

Intramolecular Aldol Condensation of 3,4-Hexanedione

This protocol is adapted from the synthesis of 3-methyl-2-cyclopenten-1-one (B1293772) from 2,5-hexanedione.

Materials:

  • 3,4-Hexanedione

  • Aqueous solution of a suitable base (e.g., 10% NaOH)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Dissolve 3,4-hexanedione in a suitable solvent (e.g., ethanol (B145695) or water).

  • Slowly add the aqueous base solution to the solution of the diketone with stirring.

  • Heat the reaction mixture to reflux for a specified period (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Nazarov Cyclization of 3,4-Dimethyl-1,4-hexadien-3-one

Materials:

  • 3,4-Dimethyl-1,4-hexadien-3-one

  • Lewis acid (e.g., BF₃·OEt₂, FeCl₃) or Brønsted acid (e.g., H₂SO₄)

  • Anhydrous aprotic solvent (e.g., dichloromethane)

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

Procedure:

  • Dissolve the divinyl ketone substrate in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

  • Slowly add the Lewis or Brønsted acid catalyst to the solution with vigorous stirring.

  • Allow the reaction to stir at the low temperature and then warm to room temperature, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction by carefully adding a basic aqueous solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Robinson Annulation of 2-Butanone (B6335102) with Methyl Vinyl Ketone

Materials:

  • 2-Butanone

  • Methyl vinyl ketone (or a precursor like 4-chloro-2-butanone)

  • Base (e.g., sodium ethoxide, potassium hydroxide)

  • Solvent (e.g., ethanol)

Procedure:

  • Prepare a solution of the base in the chosen solvent.

  • Add 2-butanone to the basic solution and stir to form the enolate.

  • Slowly add methyl vinyl ketone to the reaction mixture at a controlled temperature (e.g., 0-10 °C).

  • After the addition is complete, allow the reaction to stir at room temperature to facilitate the Michael addition.

  • Heat the reaction mixture to reflux to promote the intramolecular aldol condensation and dehydration. Monitor the reaction by TLC or GC.

  • Cool the reaction mixture, neutralize with a dilute acid, and remove the solvent under reduced pressure.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

  • Purify the crude product by distillation or column chromatography.

Visualizations

Intramolecular_Aldol_Condensation cluster_main Intramolecular Aldol Condensation Pathway cluster_side Side Product Pathway 3,4-Hexanedione 3,4-Hexanedione Enolate Enolate 3,4-Hexanedione->Enolate Base (e.g., OH⁻) Enolate_alt Alternative Enolate 3,4-Hexanedione->Enolate_alt Base (e.g., OH⁻) Cyclic Alkoxide Cyclic Alkoxide Enolate->Cyclic Alkoxide Intramolecular Attack Aldol Adduct Aldol Adduct Cyclic Alkoxide->Aldol Adduct Protonation This compound This compound Aldol Adduct->this compound Dehydration (-H₂O) Strained_Ring (1,2-dimethylcycloprop-1-en-1-yl)ethan-1-one Enolate_alt->Strained_Ring Intramolecular Attack (Disfavored)

Caption: Reaction pathways in the intramolecular aldol condensation of 3,4-hexanedione.

Nazarov_Cyclization Divinyl_Ketone 3,4-Dimethyl-1,4-hexadien-3-one Pentadienyl_Cation Pentadienyl_Cation Divinyl_Ketone->Pentadienyl_Cation Lewis/Brønsted Acid Oxyallyl_Cation Oxyallyl_Cation Pentadienyl_Cation->Oxyallyl_Cation 4π-Electrocyclization Diastereomers Diastereomeric Products Pentadienyl_Cation->Diastereomers Isomerization then Cyclization Product This compound Oxyallyl_Cation->Product Deprotonation

Caption: Nazarov cyclization pathway and the formation of diastereomeric side products.

Robinson_Annulation Ketone_Enolate 2-Butanone Enolate Michael_Adduct 1,5-Diketone Adduct Ketone_Enolate->Michael_Adduct Michael Addition Double_Alkylation Double Alkylation Product Ketone_Enolate->Double_Alkylation Reaction with 2x MVK MVK Methyl Vinyl Ketone MVK->Michael_Adduct Polymer Poly(methyl vinyl ketone) MVK->Polymer Polymerization Product Annulated Product Michael_Adduct->Product Intramolecular Aldol Condensation

Caption: Robinson annulation workflow showing the main reaction and common side reactions.

References

Overcoming challenges in the scale-up of 2,3-Dimethyl-2-cyclopenten-1-one production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,3-Dimethyl-2-cyclopenten-1-one.

Troubleshooting Guide

Challenges in the synthesis and scale-up of this compound often relate to reaction yield, purity, and by-product formation. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Low or No Product Yield - Incomplete reaction due to insufficient reaction time or temperature.- Suboptimal catalyst concentration.- Presence of water in base-catalyzed reactions, inhibiting enolate formation.- Reversibility of the aldol (B89426) condensation reaction.- Monitor reaction progress using TLC or GC and consider extending the reaction time or moderately increasing the temperature.- Titrate the catalyst concentration to find the optimal loading.- Ensure all glassware is thoroughly dried and use anhydrous solvents.- If possible, remove the product from the reaction mixture as it forms to shift the equilibrium.
Formation of Significant Side Products (e.g., Furan (B31954) Derivatives) - Use of acidic conditions can favor the Paal-Knorr furan synthesis, leading to the formation of furan by-products.- Switch to a base-catalyzed method for the cyclization reaction to avoid the formation of furan derivatives.
Polymerization/Tar Formation - High catalyst concentration (either strongly acidic or basic) can promote intermolecular side reactions.- Elevated reaction temperatures can accelerate undesirable polymerization pathways.- Use the minimum effective amount of catalyst.- Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Difficult Product Purification - Presence of unreacted starting materials or by-products with similar boiling points to the desired product.- Formation of a minimum-boiling azeotrope with water, making separation by simple distillation difficult.- Optimize reaction conditions to drive the reaction to completion.- Utilize alternative purification methods such as fractional vacuum distillation or column chromatography.- For water removal, consider azeotropic distillation with an entrainer (e.g., toluene) or "salting out" the product from the aqueous phase before extraction.
Isomer Formation - In reactions like the Robinson annulation, different enolates can form, leading to a mixture of isomers.- The choice of base and reaction conditions can influence the selectivity of deprotonation. Experiment with different bases and reaction conditions to favor the formation of the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is a common laboratory-scale synthesis method for this compound?

A common and effective method is the intramolecular aldol condensation of a suitable diketone precursor, such as 3,4-dimethyl-2,5-hexanedione. This reaction is typically catalyzed by a base.

Q2: What are the primary challenges when scaling up the production of this compound?

The main challenges during scale-up include:

  • Heat Transfer: Exothermic reactions can be difficult to control in large reactors, potentially leading to side reactions and polymerization.

  • Mixing: Ensuring homogeneous mixing of reactants and catalysts is crucial for consistent product quality and yield.

  • By-product Accumulation: Minor by-products at the lab scale can become significant impurities at an industrial scale, complicating purification.

  • Purification: The formation of azeotropes, particularly with water, requires specialized distillation techniques for efficient separation at a large scale.

Q3: How can I minimize the formation of the water azeotrope during purification?

To overcome the challenge of the water azeotrope, you can employ azeotropic distillation. This involves adding a third component, an entrainer like toluene, which forms a new, lower-boiling ternary azeotrope with water and the product. This ternary azeotrope is distilled off, and upon condensation, it often separates into an organic layer and a water layer, allowing for the removal of water.

Q4: What analytical techniques are recommended for monitoring the reaction progress and product purity?

For monitoring the reaction, Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective. For assessing the final product purity, GC, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Experimental Protocols

Protocol 1: Base-Catalyzed Intramolecular Aldol Condensation of 3,4-Dimethyl-2,5-hexanedione

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 3,4-Dimethyl-2,5-hexanedione

  • Base catalyst (e.g., Potassium hydroxide)

  • Anhydrous solvent (e.g., Ethanol)

  • Quenching agent (e.g., Hydrochloric acid)

  • Extraction solvent (e.g., Dichloromethane)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethyl-2,5-hexanedione and anhydrous ethanol (B145695).

  • Slowly add a solution of potassium hydroxide (B78521) in ethanol to the mixture while stirring.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of hydrochloric acid.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Start Start: Reactants & Catalyst Reaction Intramolecular Aldol Condensation Start->Reaction Quenching Reaction Quenching & Neutralization Reaction->Quenching Solvent_Removal Solvent Removal Quenching->Solvent_Removal Extraction Product Extraction Solvent_Removal->Extraction Drying Drying of Organic Phase Extraction->Drying Filtration Filtration Drying->Filtration Concentration Concentration Filtration->Concentration Purification Purification (e.g., Vacuum Distillation) Concentration->Purification Final_Product Final Product: this compound Purification->Final_Product

Caption: General experimental workflow for synthesis.

Troubleshooting Decision Tree

This diagram provides a logical decision-making process for troubleshooting common issues during production.

Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Low_Yield->Impure_Product No Check_Conditions Check Reaction Time/Temp Low_Yield->Check_Conditions Yes Side_Products Side Products Present? Impure_Product->Side_Products Yes Purification_Issue Purification Difficulty? Impure_Product->Purification_Issue No Optimize_Catalyst Optimize Catalyst Conc. Check_Conditions->Optimize_Catalyst Ensure_Anhydrous Ensure Anhydrous Conditions Optimize_Catalyst->Ensure_Anhydrous Switch_Catalyst Switch to Base Catalyst Side_Products->Switch_Catalyst Furan Lower_Temp Lower Reaction Temp Side_Products->Lower_Temp Polymer Fractional_Distillation Use Fractional Distillation Purification_Issue->Fractional_Distillation Close B.P. Azeotropic_Distillation Use Azeotropic Distillation Purification_Issue->Azeotropic_Distillation Water Present Chromatography Use Column Chromatography Purification_Issue->Chromatography Isomers

Optimization of reaction conditions for 2,3-Dimethyl-2-cyclopenten-1-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,3-Dimethyl-2-cyclopenten-1-one. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize reaction conditions and address common challenges.

I. Synthetic Strategies Overview

The synthesis of this compound can be achieved through several key synthetic routes. The three most common and effective methods are:

  • Intramolecular Aldol (B89426) Condensation: This approach involves the cyclization of a 1,4-diketone precursor, specifically 3,4-dimethylhexane-2,5-dione (B1207610).

  • Pauson-Khand Reaction: A [2+2+1] cycloaddition of an alkene (ethylene), an alkyne (2-butyne), and carbon monoxide, typically mediated by a cobalt catalyst.

  • Nazarov Cyclization: The acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone, such as 3,4-dimethyl-1,4-hexadien-3-one.

Each of these methods presents a unique set of advantages and challenges, which will be detailed in the following sections.

II. Intramolecular Aldol Condensation

This is a straightforward and common method for the formation of five-membered rings from an acyclic precursor.

Reaction Pathway

Aldol_Condensation Intramolecular Aldol Condensation Pathway cluster_reactants Reactant cluster_intermediates Intermediates cluster_product Product A 3,4-Dimethylhexane-2,5-dione B Enolate Intermediate A->B Base (e.g., NaOH, KOH) C β-Hydroxy Ketone B->C Intramolecular Attack D This compound C->D Dehydration (-H2O)

Caption: Intramolecular Aldol Condensation Pathway.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Suboptimal catalyst concentration. 3. Presence of water inhibiting enolate formation. 4. Reaction reversibility.1. Extend reaction time or moderately increase temperature. Monitor progress by TLC or GC. 2. Titrate the base concentration. 3. Ensure anhydrous conditions by drying glassware and using anhydrous solvents. 4. Remove water as it forms using a Dean-Stark apparatus to drive the equilibrium towards the product.
Formation of Side Products 1. Polymerization under strongly basic conditions. 2. Formation of other condensation products.1. Reduce the concentration of the base. 2. Optimize reaction temperature to favor the desired intramolecular cyclization.
Difficult Product Purification 1. Presence of unreacted starting material. 2. Similar boiling points of product and impurities.1. Optimize reaction conditions for full conversion. 2. Utilize column chromatography for purification.
Frequently Asked Questions (FAQs)
  • Q1: What is the ideal precursor for the synthesis of this compound via intramolecular aldol condensation? The ideal precursor is 3,4-dimethylhexane-2,5-dione.

  • Q2: Which bases are most effective for this reaction? Commonly used bases include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) in an alcoholic solvent or water.

  • Q3: How can I minimize polymerization? Polymerization can be minimized by using a catalytic amount of a moderately strong base and avoiding excessively high temperatures.

Experimental Protocol

Materials:

  • 3,4-dimethylhexane-2,5-dione

  • Sodium hydroxide (or potassium hydroxide)

  • Ethanol (B145695) (or other suitable solvent)

  • Hydrochloric acid (for neutralization)

  • Diethyl ether (or other extraction solvent)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), dissolve 3,4-dimethylhexane-2,5-dione in ethanol.

  • Add a catalytic amount of sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

III. Pauson-Khand Reaction

This cycloaddition reaction provides a convergent route to the target molecule from simple starting materials.

Reaction Pathway

Pauson_Khand Pauson-Khand Reaction Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product A 2-Butyne (B1218202) E This compound A->E [2+2+1] Cycloaddition B Ethylene (B1197577) B->E [2+2+1] Cycloaddition C Carbon Monoxide (from Co2(CO)8) C->E [2+2+1] Cycloaddition D Dicobalt Octacarbonyl (Co2(CO)8) D->E [2+2+1] Cycloaddition

Caption: Pauson-Khand Reaction Pathway.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficient pressure of ethylene or carbon monoxide. 3. Low reactivity of the alkene.1. Use fresh dicobalt octacarbonyl. 2. Ensure the reaction is performed under a positive pressure of ethylene and CO. 3. While ethylene is reactive, ensure optimal temperature and pressure conditions.
Formation of Side Products 1. Alkyne trimerization. 2. Other cobalt-mediated side reactions.1. Optimize the stoichiometry of the reactants. 2. Carefully control the reaction temperature and time.
Difficult Catalyst Removal 1. Residual cobalt complexes in the product.1. Use workup procedures involving oxidation (e.g., with iodine or air) to break down the cobalt complexes, followed by filtration through silica (B1680970) gel.
Frequently Asked Questions (FAQs)
  • Q1: What are the key starting materials for the Pauson-Khand synthesis of this compound? The key starting materials are 2-butyne, ethylene, and a source of carbon monoxide, typically from the catalyst dicobalt octacarbonyl.[1]

  • Q2: Is the Pauson-Khand reaction catalytic? While catalytic versions exist, the classical Pauson-Khand reaction often requires stoichiometric amounts of the cobalt complex.[2]

  • Q3: How can the reaction be accelerated? Additives such as N-oxides (e.g., N-methylmorpholine N-oxide) can promote the reaction, allowing for milder conditions.[2]

Experimental Protocol

Materials:

  • 2-Butyne

  • Ethylene gas

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Anhydrous solvent (e.g., toluene (B28343) or hexane)

  • High-pressure reaction vessel (autoclave)

Procedure:

  • In a high-pressure reaction vessel under an inert atmosphere, dissolve dicobalt octacarbonyl in the chosen anhydrous solvent.

  • Add 2-butyne to the solution.

  • Seal the vessel and purge with ethylene gas, then pressurize to the desired pressure.

  • Heat the reaction mixture to the appropriate temperature (e.g., 60-120 °C) and stir for the required duration.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess gas.

  • The reaction mixture is then typically oxidized (e.g., by exposure to air or addition of an oxidant) to decompose the cobalt complexes.

  • Filter the mixture through a pad of silica gel to remove cobalt residues.

  • Concentrate the filtrate and purify the crude product by column chromatography or distillation.

IV. Nazarov Cyclization

This method involves an electrocyclic ring closure of a divinyl ketone to form the cyclopentenone ring.

Reaction Pathway

Nazarov_Cyclization Nazarov Cyclization Pathway cluster_reactant Reactant cluster_intermediate Intermediate cluster_product Product A Divinyl Ketone Precursor (e.g., 3,4-dimethyl-1,4-hexadien-3-one) B Pentadienyl Cation A->B Acid Catalyst (Lewis or Brønsted) C This compound B->C 4π-Electrocyclization & Elimination

Caption: Nazarov Cyclization Pathway.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Insufficiently strong acid catalyst. 2. Decomposition of starting material or product under harsh acidic conditions.1. Screen a variety of Lewis acids (e.g., FeCl₃, BF₃·OEt₂) or Brønsted acids (e.g., H₂SO₄, MsOH). 2. Use milder reaction conditions (lower temperature, shorter reaction time) or a less harsh acid.
Poor Regioselectivity 1. Elimination of a proton from different positions of the oxyallyl cation intermediate can lead to a mixture of isomers.1. The substitution pattern of the divinyl ketone can influence the regioselectivity. For 3,4-dimethyl-1,4-hexadien-3-one, the desired product is thermodynamically favored. Optimization of the acid catalyst and temperature can improve selectivity.
Stoichiometric Promoter Requirement 1. Many classical Nazarov cyclizations require stoichiometric or super-stoichiometric amounts of the acid promoter.1. Explore modern catalytic versions of the Nazarov cyclization that utilize substoichiometric amounts of the catalyst.
Frequently Asked Questions (FAQs)
  • Q1: What is the key intermediate in the Nazarov cyclization? The key intermediate is a pentadienyl cation which undergoes a 4π conrotatory electrocyclization.[3]

  • Q2: What types of acids are used to promote the reaction? Both Lewis acids (e.g., FeCl₃, AlCl₃, BF₃·OEt₂) and Brønsted acids (e.g., sulfuric acid, methanesulfonic acid) can be used.[4]

  • Q3: How does the substitution pattern on the divinyl ketone affect the reaction? Substituents can influence the rate and regioselectivity of the cyclization. Electron-donating groups can facilitate the reaction, while the position of substituents affects which double bond isomer is formed.[4][5]

Experimental Protocol

Materials:

  • 3,4-dimethyl-1,4-hexadien-3-one

  • Lewis acid (e.g., FeCl₃) or Brønsted acid (e.g., H₂SO₄)

  • Anhydrous aprotic solvent (e.g., dichloromethane, DCE)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the divinyl ketone precursor in an anhydrous aprotic solvent under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Add the acid catalyst (Lewis or Brønsted acid) portion-wise or dropwise.

  • Stir the reaction mixture and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by carefully adding it to a cold, saturated solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography or distillation.

V. General Experimental Workflow

Experimental_Workflow General Experimental Workflow A Reactant Preparation & Setup B Reaction Execution (Heating/Stirring) A->B C Reaction Monitoring (TLC/GC) B->C C->B Incomplete D Workup (Quenching, Extraction, Drying) C->D Complete E Purification (Distillation/Chromatography) D->E F Product Characterization (NMR, MS, IR) E->F

Caption: General Experimental Workflow.

References

Identifying and removing impurities from 2,3-Dimethyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dimethyl-2-cyclopenten-1-one. The information provided is intended to assist in the identification and removal of common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

The impurities in your crude product will largely depend on the synthetic route used. Common methods for synthesizing this compound include intramolecular aldol (B89426) condensation, Pauson-Khand reaction, and palladium-catalyzed cyclocarbonylation.

Potential impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be diones or other precursors.

  • Isomeric Byproducts: Positional isomers of the desired product can form, especially in aldol condensation reactions.

  • Polymerization Products: Enones can be susceptible to polymerization, especially at elevated temperatures or in the presence of strong acids or bases.

  • Catalyst Residues: If a metal-catalyzed reaction is used (e.g., Pauson-Khand with cobalt or cyclocarbonylation with palladium), traces of the metal catalyst may remain.

  • Solvent Residues: Solvents used in the reaction or workup may be present in the crude product.

Q2: Which analytical techniques are best for identifying and quantifying impurities in my product?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis of your product's purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile impurities by separating them and providing their mass spectra. The NIST WebBook provides mass spectrometry data for this compound that can be used for comparison.[1][2]

  • Quantitative Nuclear Magnetic Resonance (qNMR): 1H NMR can be used for the quantification of the main product and impurities by integrating the signals of the target compound against a certified internal standard of known concentration.[3][4][5] It is a non-destructive technique that provides accurate purity assessment.[3][4]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust method for quantifying the purity of volatile compounds like this compound.[6]

Q3: What are the recommended purification methods for this compound?

A multi-step purification approach is often necessary to achieve high purity. The most common and effective methods are:

  • Fractional Vacuum Distillation: This is effective for removing non-volatile impurities and those with significantly different boiling points.

  • Column Chromatography: This technique is ideal for separating closely related isomers and other organic impurities that are difficult to remove by distillation.

  • Recrystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization can be a highly effective final purification step.

Troubleshooting Guides

Issue 1: My final product has a low purity after synthesis.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using TLC or GC to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature if necessary.
Side Reactions Optimize reaction conditions (temperature, catalyst concentration, reaction time) to minimize the formation of byproducts. For aldol condensations, the choice of base can significantly influence the formation of isomers.[7]
Suboptimal Workup Ensure proper neutralization of the catalyst and complete extraction of the product. Washing the organic layer with brine can help remove water-soluble impurities.
Issue 2: I am having difficulty removing a persistent impurity.

Troubleshooting Steps:

  • Identify the Impurity: Use GC-MS and NMR to identify the structure of the impurity. Knowing what you are trying to remove is crucial for selecting the right purification strategy.

  • Fractional Distillation: If the impurity has a boiling point significantly different from your product, fractional vacuum distillation should be effective. For closely boiling impurities, a column with a higher number of theoretical plates and a high reflux ratio may be necessary.[8]

  • Column Chromatography: For isomeric impurities or those with similar boiling points, column chromatography is the method of choice.[9][10] Develop a suitable solvent system using Thin Layer Chromatography (TLC) to achieve good separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.[9]

  • Recrystallization: If your product is crystalline, or can be converted to a crystalline derivative, recrystallization from a suitable solvent can be a powerful purification technique.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific needs.

Protocol 1: Purity Determination by GC-FID

This protocol is adapted for the analysis of a related compound, 3-Methyl-2-cyclopenten-1-one, and can be used as a starting point.[6]

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID).

  • Column: DB-1 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: Initial temperature 60°C, hold for 2 minutes; ramp at 10°C/minute to 200°C; hold for 5 minutes.[6]

  • Injector and Detector Temperature: 250°C and 280°C, respectively.[6]

  • Sample Preparation: Prepare a dilute solution of your sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

Protocol 2: Purification by Column Chromatography

This protocol is a general guideline for the purification of cyclic enones.

  • Mobile Phase Selection: Use TLC to determine an optimal solvent system. A mixture of hexanes and ethyl acetate (B1210297) is a good starting point. The ideal system should give your product an Rf value of 0.2-0.4.

  • Column Packing: Prepare a slurry of silica (B1680970) gel in the non-polar solvent and carefully pack the column, avoiding air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with the determined solvent system. If separation is difficult, a gradient elution, gradually increasing the polarity of the mobile phase, can be employed.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

The following table provides an example of the expected purification efficiency for a related compound, 3-Methyl-2-cyclopenten-1-one, which can be used as a benchmark for your purification of this compound.[9]

Purification StepPurityYield
Crude Product ~85-90%-
After Extraction ~90-95%>95%
After Distillation >98%~80-90%
After Chromatography >99.5%~70-85%

Visualizations

General Purification Workflow

PurificationWorkflow Crude Crude Product Extraction Liquid-Liquid Extraction Crude->Extraction Remove water-soluble impurities Distillation Fractional Vacuum Distillation Extraction->Distillation Remove solvents and low/high boiling impurities Chromatography Column Chromatography Distillation->Chromatography Remove isomeric and closely related impurities Pure Pure Product (>99.5%) Chromatography->Pure

A general workflow for the purification of this compound.
Troubleshooting Logic for Impurity Removal

Troubleshooting start Impurity Detected identify Identify Impurity (GC-MS, NMR) start->identify boiling_point Different Boiling Point? identify->boiling_point distillation Fractional Vacuum Distillation boiling_point->distillation Yes polarity Different Polarity? boiling_point->polarity No end Pure Product distillation->end chromatography Column Chromatography polarity->chromatography Yes recrystallize Consider Recrystallization polarity->recrystallize No chromatography->end

A decision-making diagram for troubleshooting impurity removal.

References

Stability issues and degradation of 2,3-Dimethyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of 2,3-Dimethyl-2-cyclopenten-1-one. This resource is intended for researchers, scientists, and professionals in drug development to anticipate and address challenges during their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling, storage, and use of this compound, providing potential causes and recommended solutions.

Issue EncounteredPotential Cause(s)Recommended Actions & Solutions
Discoloration (e.g., yellowing) of the compound upon storage. - Oxidation: Exposure to air can lead to the formation of colored impurities. - Photodegradation: Exposure to light, especially UV, can induce degradation. - Contamination: Presence of impurities from synthesis or improper handling.- Storage: Store in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and refrigerate.[1] - Purification: If discoloration is significant, consider re-purification by distillation or column chromatography. - Inert Handling: Use techniques to minimize air exposure during handling, such as working in a glovebox or under a stream of inert gas.
Appearance of unexpected peaks in analytical chromatograms (e.g., GC-MS, HPLC). - Thermal Degradation: High temperatures in the GC inlet or during reflux can cause decomposition. The thermal decomposition of the related 2-cyclopentenone yields products like carbon monoxide, ketene, and various hydrocarbons.[2][3][4][5] - Hydrolysis: Presence of water, especially under acidic or basic conditions, can lead to ring-opening or other reactions. - Reaction with Solvents: Some solvents, particularly chlorinated solvents in the presence of light, can react with α,β-unsaturated ketones.[1]- Analytical Conditions: Optimize GC-MS and HPLC methods to use lower temperatures and shorter run times if possible. Ensure the use of high-purity, dry solvents. - Reaction Conditions: For chemical reactions, ensure anhydrous conditions if the compound is sensitive to hydrolysis. Avoid prolonged exposure to high temperatures. - Solvent Choice: Avoid chlorinated solvents like carbon tetrachloride for photochemical studies to prevent the formation of byproducts like phosgene.[1]
Inconsistent or poor yields in reactions involving the compound. - Degradation of Starting Material: The purity of this compound may have diminished over time. - Side Reactions: As an α,β-unsaturated ketone, it can undergo various reactions such as Michael addition, polymerization, or reduction, competing with the desired transformation.[6]- Purity Check: Always assess the purity of the starting material before use via techniques like NMR or GC-MS. - Reaction Optimization: Carefully control reaction conditions (temperature, atmosphere, stoichiometry) to favor the desired reaction pathway. Consider the use of protecting groups if necessary.
Formation of polymeric material during storage or reactions. - Polymerization: α,β-unsaturated ketones can be susceptible to polymerization, which can be initiated by light, heat, or impurities.- Inhibitors: For long-term storage, consider adding a radical inhibitor, though this may interfere with subsequent reactions. - Storage: Store at recommended low temperatures (refrigerated) and protected from light.[1]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and well-ventilated place.[7] It is recommended to keep it in a tightly closed container,[1] preferably under an inert atmosphere (nitrogen or argon) to prevent oxidation. For maintaining product quality, refrigeration is advised.[1] The material should also be protected from light by using an amber-colored vial or by storing it in the dark.

Q2: My this compound has developed a yellow tint. Can I still use it?

A2: A yellow tint often indicates the onset of degradation or the presence of impurities. While it might be usable for some applications, it is highly recommended to assess its purity before use, for example, by running a quick NMR spectrum or a GC-MS analysis. For sensitive applications, re-purification is advisable to ensure the reliability of your experimental results.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation pathways for this compound are not extensively documented, studies on the parent compound, 2-cyclopentenone, provide insights.

  • Thermal Degradation: At high temperatures (1000-1400 K), decomposition can yield products such as carbon monoxide, ketene, propenylketene, vinylacetylene, ethylene, propene, and acrolein.[2][3][4][5]

  • Photodegradation: In the presence of oxygen and chlorinated solvents like carbon tetrachloride, photolysis can lead to the formation of phosgene.[1]

  • Oxidative Degradation: Strong oxidizing agents can potentially cleave the ring to form dicarboxylic acids.[6]

Q4: How can I monitor the stability of this compound in my experiments?

A4: Stability-indicating analytical methods are crucial for monitoring the integrity of the compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique.[7] A proper method should be able to separate the parent compound from any potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying volatile impurities and degradation products.[8]

Quantitative Stability Data

Currently, there is limited publicly available quantitative data on the stability of this compound under various stress conditions. Researchers are encouraged to perform their own stability studies. A general framework for such a study is provided in the experimental protocols section. The goal is typically to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[9]

Stress ConditionParametersExpected Outcome/Observation
Acid Hydrolysis 0.1 M HCl at 60°CPotential for hydrolysis and/or degradation. Monitor for new peaks in HPLC.
Base Hydrolysis 0.1 M NaOH at 60°CPotential for hydrolysis and/or degradation. Monitor for new peaks in HPLC.
Oxidation 3% H₂O₂ at room tempFormation of oxidative degradation products. Monitor for new peaks in HPLC.
Thermal Degradation 80°C (dry heat)Assess thermal stability. Monitor for changes in purity and appearance.
Photostability ICH Q1B conditionsEvaluate light sensitivity. Compare with a dark control. Monitor for changes in purity and appearance.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general method for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[9][10]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (B78521) and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at various time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at various time points and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a known amount of the solid or liquid compound in an oven at a set temperature (e.g., 80°C).

    • After a specified time (e.g., 48 hours), remove the sample, allow it to cool, and prepare a solution for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Simultaneously, keep a control sample in the dark.

    • After the exposure period, analyze both the exposed and control samples.

  • Analysis: Analyze all samples using a suitable, validated stability-indicating method, such as HPLC or GC-MS, to quantify the parent compound and detect any degradation products.

Visualizations

experimental_workflow Experimental Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (e.g., 80°C) start->thermal photo Photodegradation (ICH Q1B) start->photo analysis Analyze by Stability-Indicating Method (e.g., HPLC, GC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile and Identify Products analysis->evaluation

Caption: Workflow for a forced degradation study.

degradation_pathways Potential Degradation Pathways cluster_thermal Thermal Stress cluster_photochemical Photochemical Stress (+ O₂, CCl₄) cluster_oxidative Oxidative Stress cluster_hydrolytic Hydrolytic Stress (Acid/Base) compound This compound co CO compound->co High Temp ketene Ketene compound->ketene High Temp hydrocarbons Hydrocarbons compound->hydrocarbons High Temp phosgene Phosgene compound->phosgene Light dicarboxylic Dicarboxylic Acids (Ring Cleavage) compound->dicarboxylic Strong Oxidants hydrolysis_products Ring-Opened Products compound->hydrolysis_products H₂O

References

Technical Support Center: 2,3-Dimethyl-2-cyclopenten-1-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-Dimethyl-2-cyclopenten-1-one. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.

Intramolecular Aldol (B89426) Condensation of 3,4-dimethylhexane-2,5-dione (B1207610)

Q1: Why is my yield of this compound low?

A1: Low yields in the intramolecular aldol condensation can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached equilibrium. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial. Consider extending the reaction time or moderately increasing the temperature to drive the reaction to completion.

  • Suboptimal Catalyst Concentration: An incorrect amount of base or acid catalyst can lead to a slow or stalled reaction. It is advisable to perform small-scale optimization experiments to determine the ideal catalyst loading.

  • Presence of Water: In base-catalyzed reactions, water can inhibit the formation of the necessary enolate intermediate. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]

  • Reaction Reversibility: The aldol condensation can be a reversible process.[1] To favor the product, consider removing water as it forms, for example, by using a Dean-Stark apparatus.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: Side product formation is a common issue. The nature of the side products often depends on the reaction conditions:

  • Polymerization/Tar Formation: High concentrations of strong acids or bases, as well as elevated temperatures, can promote intermolecular side reactions leading to polymer formation.[1] To mitigate this, use the minimum effective concentration of the catalyst and maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

  • Formation of Isomeric Enones: Deprotonation can occur at other α-carbons, leading to the formation of undesired cyclopentenone isomers. While the formation of the five-membered ring is generally favored, careful selection of the base and reaction temperature can improve selectivity for the desired 2,3-dimethyl isomer.

Q3: How can I effectively purify the product from the reaction mixture?

A3: Purification of this compound typically involves a multi-step process:

  • Initial Workup: After the reaction is complete, the mixture should be neutralized. The product is then extracted into a suitable organic solvent.

  • Washing and Drying: The organic layer should be washed to remove any water-soluble impurities and then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Final Purification: Due to the relatively low boiling point of the product, vacuum distillation is a highly effective method for final purification. For impurities with close boiling points, column chromatography using silica (B1680970) gel may be necessary.[2]

Nazarov Cyclization

Q1: My Nazarov cyclization is not proceeding to completion. What could be the issue?

A1: The success of the Nazarov cyclization is highly dependent on the choice and amount of the acid promoter.

  • Insufficient Acid Strength or Amount: This reaction typically requires a strong Lewis acid or protic acid to promote the cyclization of the divinyl ketone precursor.[3][4] If the reaction is sluggish, a stronger Lewis acid or an increased stoichiometric ratio of the acid might be necessary.

  • Substrate Reactivity: The structure of the divinyl ketone substrate can significantly impact its reactivity. Electron-donating groups on the vinyl moieties can facilitate the reaction.

Q2: I am observing a complex mixture of products. How can I improve the selectivity?

A2: The Nazarov cyclization can sometimes lead to a mixture of regioisomers and other byproducts.

  • Regioselectivity Issues: The position of the double bond in the final cyclopentenone product can vary. The regioselectivity is influenced by the substitution pattern of the starting divinyl ketone.[5]

  • Rearrangements: The carbocation intermediates in the Nazarov cyclization can be prone to rearrangements, leading to unexpected products.[6] Running the reaction at lower temperatures may help to minimize these side reactions.

Pauson-Khand Reaction

Q1: The yield of my Pauson-Khand reaction is consistently low. What are the common pitfalls?

A1: The Pauson-Khand reaction, while powerful, can be sensitive to reaction conditions.

  • Catalyst Activity: The cobalt-carbonyl complex used as a catalyst can be sensitive to air and moisture. Ensure that the catalyst is handled under an inert atmosphere.

  • Substrate Reactivity: Terminal alkynes generally give higher yields than internal alkynes.[7] Strained alkenes are also more reactive.[7]

  • Reaction Conditions: The reaction often requires elevated temperatures and pressures of carbon monoxide.[8] Optimizing these parameters is critical for good yields. The use of additives like N-oxides can sometimes allow for milder reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic strategies can be employed, with the most common being:

  • Intramolecular Aldol Condensation: This is a classical and often straightforward method starting from 3,4-dimethylhexane-2,5-dione.[9][10][11]

  • Nazarov Cyclization: This method involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone.[3][4][12]

  • Pauson-Khand Reaction: A [2+2+1] cycloaddition of an alkyne (2-butyne), an alkene (ethylene), and carbon monoxide, typically mediated by a cobalt catalyst.[7][8][13]

  • Robinson Annulation: This method involves a Michael addition followed by an intramolecular aldol condensation.[14][15][16]

Q2: What is the starting material for the intramolecular aldol condensation to produce this compound?

A2: The appropriate starting material for the synthesis of this compound via an intramolecular aldol condensation is 3,4-dimethylhexane-2,5-dione.

Q3: How can I monitor the progress of the synthesis reaction?

A3: The progress of the reaction can be effectively monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of starting materials and the formation of the product over time.

Q4: What are the typical physical properties of this compound that are useful for its identification and purification?

A4: Key physical properties include:

  • Appearance: Liquid

  • Boiling Point: 80 °C at 10 mmHg

  • Density: 0.968 g/mL at 25 °C

  • Refractive Index: n20/D 1.49

Q5: What spectroscopic data can be used to confirm the structure and purity of this compound?

A5: The structure and purity can be confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight (110.15 g/mol ).[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and confirm the presence of the methyl groups and the cyclopentenone ring.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and alkene (C=C) functional groups.

Data Presentation

A summary of reported yields for different synthetic methods is presented below. Note that direct comparison can be challenging as reaction conditions and scales may vary significantly between studies.

Synthetic MethodStarting MaterialsCatalyst/ReagentReported YieldReference
Pauson-Khand Reaction Alkyne, Alkene, COCo₂(CO)₈40-60% (typical)[13]
Nazarov Cyclization Divinyl ketoneSnCl₄75%[4]

Experimental Protocols

Protocol 1: Intramolecular Aldol Condensation of 3,4-dimethylhexane-2,5-dione

This protocol is a general representation and may require optimization based on specific laboratory conditions.

Materials:

  • 3,4-dimethylhexane-2,5-dione

  • Base (e.g., sodium hydroxide, potassium hydroxide) or Acid (e.g., sulfuric acid)

  • Anhydrous solvent (e.g., ethanol, toluene)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus (optional, for azeotropic water removal)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethylhexane-2,5-dione and the chosen anhydrous solvent.

  • Slowly add a catalytic amount of the base or acid to the stirred solution.

  • Heat the reaction mixture to reflux. If using a Dean-Stark apparatus, monitor the collection of water.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the catalyst with a dilute acid or base solution.

  • Extract the product into an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Nazarov Cyclization of a Divinyl Ketone

This protocol is adapted from a general procedure for Nazarov cyclization.[4]

Materials:

Procedure:

  • Dissolve the divinyl ketone in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add the Lewis acid solution dropwise to the cooled and stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC).

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Stir the resulting mixture vigorously.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound start Start Synthesis reaction_complete Reaction Complete? start->reaction_complete low_yield Low Yield? reaction_complete->low_yield Yes side_products Significant Side Products? reaction_complete->side_products No low_yield->side_products No troubleshoot_yield Check Reaction Time/Temp Optimize Catalyst Conc. Ensure Anhydrous Conditions low_yield->troubleshoot_yield Yes purification Purification side_products->purification No troubleshoot_side_products Adjust Catalyst/Temp Change Solvent Optimize Stoichiometry side_products->troubleshoot_side_products Yes characterization Characterization (NMR, MS, IR) purification->characterization pure_product Pure Product characterization->pure_product troubleshoot_yield->reaction_complete Re-run Reaction troubleshoot_side_products->reaction_complete Re-run Reaction

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Catalyst selection for efficient 2,3-Dimethyl-2-cyclopenten-1-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the efficient synthesis of 2,3-Dimethyl-2-cyclopenten-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this synthetic process.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inefficient Catalyst Activity Catalyst Selection: The choice of catalyst is critical. For Pauson-Khand reactions, dicobalt octacarbonyl is common, while palladium catalysts like PdCl₂(PPh₃)₂ are used for cyclocarbonylation. Ensure the catalyst is active and suitable for the specific reaction.[1] Catalyst Loading: Insufficient catalyst loading can lead to a slow or incomplete reaction. Titrate the catalyst concentration to find the optimal loading for your specific substrate and conditions.
Suboptimal Reaction Conditions Temperature: Many of these reactions require elevated temperatures to proceed efficiently. For instance, palladium-catalyzed cyclocarbonylation is typically carried out at 120–150°C.[1] However, excessively high temperatures can lead to catalyst decomposition or side product formation. A systematic temperature screen is recommended. Pressure: For reactions involving gaseous reactants like carbon monoxide (e.g., Pauson-Khand, cyclocarbonylation), maintaining the optimal pressure (e.g., 30–50 bar of CO for cyclocarbonylation) is crucial for driving the reaction forward.[1] Reaction Time: Monitor the reaction progress using techniques like TLC or GC. Insufficient reaction time will result in incomplete conversion, while prolonged times may lead to product degradation or side reactions.
Poor Quality of Reagents or Solvents Purity of Starting Materials: Impurities in the starting materials (e.g., 2,3-dimethyl-1,3-butadiene (B165502), 2-butyne (B1218202), ethylene) can poison the catalyst or participate in side reactions. Ensure all reactants are of high purity. Solvent Choice and Purity: The choice of solvent can significantly impact the reaction outcome. For instance, in some palladium-catalyzed reactions, dimethylformamide (DMF) can enhance catalyst stability.[1] Ensure solvents are anhydrous and free of impurities that could deactivate the catalyst.

Issue 2: Formation of Significant Side Products

Potential Cause Recommended Solution
Lack of Regioselectivity (Pauson-Khand Reaction) Steric Hindrance: In the Pauson-Khand reaction, the regioselectivity is often governed by sterics. With unsymmetrical alkynes and alkenes, mixtures of regioisomers can be formed. To synthesize this compound, the reaction between 2-butyne (a symmetrical alkyne) and ethylene (B1197577) is ideal to avoid regioselectivity issues.
Polymerization of Reactants Lewis Acid Concentration: In Diels-Alder approaches to the cyclopentenone precursor, using an excess of a Lewis acid catalyst (e.g., more than 10 mol% of AlCl₃) can lead to the polymerization of dienophiles like acrolein.[1] Carefully control the amount of Lewis acid used. High Temperatures: Elevated temperatures can sometimes promote the polymerization of reactive monomers. Conduct the reaction at the lowest effective temperature.
Isomerization of the Product Reaction Conditions: The double bond in the cyclopentenone ring can potentially migrate under certain acidic or basic conditions. Ensure that the work-up and purification steps are performed under neutral or mildly acidic/basic conditions to avoid isomerization.

Issue 3: Catalyst Deactivation

Potential Cause Recommended Solution
Poisoning Impurity Removal: The catalyst's active sites can be blocked by impurities in the reactants or solvent. Common poisons for palladium catalysts include sulfur and nitrogen compounds. Purifying all starting materials and solvents before use is crucial.
Sintering Temperature Control: High reaction temperatures can cause metal nanoparticles on a support to agglomerate, reducing the active surface area. Operate at the lowest possible temperature that still provides a reasonable reaction rate.
Coking Minimizing Side Reactions: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites. This can be minimized by optimizing reaction conditions (temperature, pressure, reactant ratios) to disfavor side reactions that lead to coke formation.
Leaching Catalyst Support and Ligands: The active metal can dissolve into the reaction medium. Using a robust catalyst support and strongly coordinating ligands can help to prevent leaching. For palladium catalysts, ligands like triphenylphosphine (B44618) are commonly used.[1]

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is most efficient for the synthesis of this compound?

The efficiency of a catalytic system depends on various factors including desired scale, available equipment, and cost.

  • Palladium-catalyzed cyclocarbonylation of 2,3-dimethyl-1,3-butadiene is a high-yield industrial method.[1]

  • The Pauson-Khand reaction of 2-butyne and ethylene is a powerful method for constructing the cyclopentenone core, though it may require stoichiometric amounts of a cobalt complex.

  • Nazarov cyclization of an appropriate divinyl ketone precursor is another effective method, often catalyzed by Lewis or Brønsted acids.

A comparative analysis of these methods is presented in the data tables below.

Q2: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are common techniques for monitoring the reaction progress. By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of starting materials and the formation of the product.

Q3: What are the typical purification methods for this compound?

The most common purification method is column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the product and any remaining impurities. Distillation under reduced pressure can also be an effective method for purification, especially on a larger scale.

Q4: I am observing a complex mixture of products. How do I identify the desired this compound?

In addition to TLC and GC, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure of the product. The expected spectral data for this compound can be found in chemical databases.

Data Presentation

Table 1: Comparison of Catalytic Systems for Cyclopentenone Synthesis (Representative Data)

Catalytic MethodCatalystStarting MaterialsTemperature (°C)Reaction Time (h)Yield (%)Reference
Palladium-Catalyzed CyclocarbonylationPdCl₂(PPh₃)₂2,3-dimethyl-1,3-butadiene, CO120-150-High[1]
Pauson-Khand ReactionCo₂(CO)₈Alkyne, Alkene, CO60-1206-9640-95[2]
Nazarov CyclizationSnCl₄Divinyl ketone0 - rt0.575[3]
Diels-Alder/OxidationAlCl₃ (Lewis Acid)2,3-dimethyl-1,3-butadiene, acroleinrt-68-72 (for precursor)[1]

Note: The data presented are for representative cyclopentenone syntheses and may not be specific to this compound. Optimization is recommended for the specific target molecule.

Experimental Protocols

Protocol 1: Pauson-Khand Reaction for Cyclopentenone Synthesis (General Procedure)

This protocol is a general representation of a stoichiometric cobalt-mediated Pauson-Khand reaction.

Materials:

  • Alkene

  • Alkyne

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • N-Methylmorpholine N-oxide (NMO) (as a promoter)

  • Degassed solvent (e.g., Dichloromethane)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alkyne (1.0 equiv) in the degassed solvent.

  • Add dicobalt octacarbonyl (1.1 equiv) to the solution and stir at room temperature for 1-2 hours to form the alkyne-cobalt complex. The color of the solution will typically change to a deep red or brown.

  • Add the alkene (1.2-1.5 equiv) to the reaction mixture.

  • Add the promoter, N-methylmorpholine N-oxide (NMO) (2-3 equiv), portion-wise to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC. The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction by opening the flask to air and stirring for 30 minutes.

  • Filter the reaction mixture through a pad of silica gel or Celite® to remove the cobalt residues, washing with an appropriate solvent (e.g., diethyl ether or ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cyclopentenone.

Protocol 2: Nazarov Cyclization for Cyclopentenone Synthesis (General Procedure)

This protocol describes a general procedure for a Lewis acid-catalyzed Nazarov cyclization.

Materials:

  • Divinyl ketone

  • Lewis acid (e.g., SnCl₄, FeCl₃, or BF₃·OEt₂)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the divinyl ketone (1.0 equiv) in the anhydrous solvent.

  • Cool the solution to the desired temperature (typically between -78 °C and room temperature).

  • Slowly add the Lewis acid (typically 1.1-2.0 equiv) to the stirred solution.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of a salt (e.g., NaHCO₃ or NH₄Cl).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials (e.g., Alkyne, Alkene, Catalyst) reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup solvent Degassed/ Anhydrous Solvent solvent->reaction_setup reaction_progress Reaction in Progress (Temperature Control) reaction_setup->reaction_progress monitoring Monitoring (TLC/GC) reaction_progress->monitoring quench Quenching reaction_progress->quench monitoring->reaction_progress extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (Column Chromatography) concentration->purification product Pure 2,3-Dimethyl-2- cyclopenten-1-one purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Experiment Start issue Low Yield or Side Product Formation? start->issue check_catalyst Check Catalyst Activity & Loading issue->check_catalyst Yes success Successful Synthesis issue->success No check_conditions Verify Reaction Conditions (Temp, Pressure, Time) check_catalyst->check_conditions check_reagents Analyze Reagent Purity & Solvent Quality check_conditions->check_reagents optimize Systematic Optimization (DoE) check_reagents->optimize optimize->start Re-run Experiment

Caption: A logical troubleshooting workflow for addressing common synthesis issues.

References

Monitoring the progress of 2,3-Dimethyl-2-cyclopenten-1-one reactions by TLC or GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring the progress of reactions involving 2,3-Dimethyl-2-cyclopenten-1-one using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: How can I visually track the progress of my this compound reaction?

A1: Thin Layer Chromatography (TLC) is an effective method for visually monitoring your reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting material, you can observe the starting material spot diminish and a new product spot appear over time.[1][2] A "cospot," where the reaction mixture and starting material are spotted in the same lane, can help confirm if the reactant is being consumed, especially if the product's Rf is very similar to the reactant's.[3]

Q2: What is a suitable TLC solvent system for this compound?

A2: A good starting point for developing a solvent system is a mixture of hexane (B92381) and ethyl acetate.[4] The optimal ratio will depend on the specific reaction, but a common approach is to aim for an Rf value of 0.3-0.4 for the starting material.[3] You can systematically test different ratios to achieve good separation between your starting material and product spots.

Q3: My TLC spots are streaking. What could be the cause and how do I fix it?

A3: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your sample before spotting it.[5]

  • Compound Polarity: If your compound is highly polar, it may interact strongly with the silica (B1680970) gel, causing streaking. Adding a small amount of a modifier to your mobile phase, such as a few drops of acetic acid for acidic compounds or triethylamine (B128534) for basic compounds, can help.[4][5]

  • Inappropriate Solvent System: The polarity of your solvent system might not be suitable for your compound.[6]

Q4: I don't see any spots on my developed TLC plate. What should I do?

A4: There are a few reasons why spots may not be visible:

  • Non-UV Active Compound: Your compound may not be visible under UV light. Try using a chemical stain, such as potassium permanganate (B83412), which is effective for visualizing α,β-unsaturated ketones.

  • Sample Too Dilute: The concentration of your sample may be too low. Try spotting the same location multiple times, allowing the solvent to dry between applications, to concentrate the sample on the plate.[5][6]

  • Compound Evaporation: If your compound is volatile, it may have evaporated from the plate.[5]

Q5: What GC column should I use for analyzing this compound?

A5: The choice of GC column depends on the specific analysis. Both non-polar and polar columns can be used. The NIST WebBook lists successful separations using non-polar columns like DB-5ms and polar columns such as DB-Wax.[7][8] A common starting point for general analysis of ketones is a non-polar column such as an HP-5ms.[9]

Q6: My GC peaks are tailing. How can I resolve this issue?

A6: Peak tailing in GC analysis of cyclic ketones is often due to active sites in the system that interact with the polar ketone group.[10] Here are some common causes and solutions:

  • Active Sites in the Inlet: The glass liner in the injector is a common source of activity. Using an ultra-inert liner can significantly reduce peak tailing. Also, contamination from previous injections can create active sites.[10][11]

  • Column Contamination: Buildup of non-volatile residues on the head of the column can create active sites. Trimming the first few inches of the column can often resolve this.[10]

  • Improper Column Installation: Incorrect installation of the column in the inlet or detector can create dead volumes and cause peak distortion.[10]

Troubleshooting Guides

TLC Troubleshooting
ProblemPossible CauseSuggested Solution
Streaking or elongated spots Sample is overloaded.Dilute the sample solution before spotting.[5]
Compound is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase (0.1–2.0%).[4][5]
Compound is very polar.Use a more polar solvent system or consider using reversed-phase TLC plates.[5]
Spots are not visible Compound is not UV-active.Use a chemical stain for visualization (e.g., potassium permanganate for α,β-unsaturated ketones).[12]
Sample is too dilute.Concentrate the spot by applying the sample multiple times in the same location, allowing it to dry between applications.[5][6]
Solvent level in the chamber is above the spotting line.Ensure the solvent level is below the baseline to prevent the sample from dissolving in the solvent pool.[6]
Compound is volatile.Visualization by TLC may be difficult; consider GC analysis.[5]
Spots are too close to the baseline (low Rf) Eluent is not polar enough.Increase the proportion of the polar solvent in your mobile phase.[5]
Spots are too close to the solvent front (high Rf) Eluent is too polar.Decrease the proportion of the polar solvent in your mobile phase.[4][5]
Uneven solvent front The TLC plate was not placed evenly in the chamber.Ensure the plate is level in the developing chamber.[12]
The chamber was disturbed during development.Avoid moving or jostling the TLC chamber during elution.[12]
GC Troubleshooting
ProblemPossible CauseSuggested Solution
Peak Tailing Active sites in the inlet liner.Use a new, deactivated (ultra-inert) liner. Regularly replace the liner, especially when analyzing dirty samples.[10][11]
Column contamination.Trim the first few inches (e.g., 4 inches) off the front of the column.[13] If tailing persists, the column may need to be replaced.
Stationary phase degradation.Check for leaks in the carrier gas lines, as oxygen can damage the stationary phase.[10]
Low inlet temperature.Ensure the injector temperature is sufficient to vaporize the sample completely and rapidly.[10]
Column overload.Reduce the injection volume or dilute the sample.[10]
Peak Fronting Column overload.Reduce the injection volume or dilute the sample.[13]
Improper column installation.Reinstall the column according to the manufacturer's instructions.
Ghost Peaks Carryover from a previous injection.Run a blank solvent injection to see if the peaks persist. Clean the injector and replace the septum if necessary.
Septum bleed.Use a high-quality, low-bleed septum and replace it regularly.[11]
Reduced Peak Area/Response Leak in the injector.Check for leaks at the septum and column fittings using an electronic leak detector.[13]
Detector issue.Ensure the detector is functioning correctly and that the parameters are appropriate for your analyte.
Syringe issue.Check the syringe for clogs or damage.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by TLC
  • Prepare the TLC Chamber: Pour a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and allow it to equilibrate.[14]

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a TLC plate. Mark three lanes on the starting line for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[3][14]

  • Spot the Plate:

    • In the "SM" lane, use a capillary tube to spot a dilute solution of your this compound starting material.

    • In the "RM" lane, spot a sample of your reaction mixture.[3]

    • In the "Co" lane, first spot the starting material, and then spot the reaction mixture directly on top of the starting material spot.[3]

  • Develop the Plate: Place the spotted TLC plate into the prepared chamber, ensuring the solvent level is below the starting line.[14] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.[14] If spots are not UV-visible, use an appropriate chemical stain (e.g., potassium permanganate).

  • Interpret the Results: As the reaction progresses, the spot corresponding to the starting material in the "RM" lane should decrease in intensity, and a new spot for the product should appear.[1] The reaction is complete when the starting material spot is no longer visible in the "RM" lane.[14]

Protocol 2: Analysis by Gas Chromatography (GC)

This protocol provides a general starting point for the GC analysis of this compound. Parameters may need to be optimized for your specific instrument and application.

GC Parameters for this compound Analysis

ParameterNon-Polar ColumnPolar Column
Column Type DB-5ms or HP-5msDB-Wax
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film60 m x 0.25 mm ID, 0.25 µm film
Inlet Temperature 250 °C250 °C
Injection Volume 1 µL1 µL
Injection Mode Split or SplitlessSplit or Splitless
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (constant flow)1.0 mL/min (constant flow)
Oven Program 70°C hold 1 min, ramp 3°C/min to 80°C, hold 1 min, ramp 5°C/min to 150°C, ramp 10°C/min to 280°C, hold 4 min[7]50°C hold 4 min, ramp 2°C/min to 230°C, hold 30 min[7][8]
Detector FID or MSFID or MS
Detector Temperature 280 °C (MS Transfer Line)280 °C (MS Transfer Line)

Data adapted from the NIST Chemistry WebBook for this compound.[7][8]

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration appropriate for your GC system.

  • Instrument Setup: Set up the GC with the desired column and method parameters as outlined in the table above.

  • Injection: Inject the prepared sample into the GC.

  • Data Analysis: Analyze the resulting chromatogram. The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Visualized Workflows

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_chamber Prepare TLC Chamber prep_plate Prepare & Spot TLC Plate prep_chamber->prep_plate Equilibrate develop Develop Plate prep_plate->develop visualize Visualize Spots (UV/Stain) develop->visualize interpret Interpret Results visualize->interpret

Caption: Workflow for monitoring a reaction using TLC.

GC_Workflow cluster_setup Setup cluster_run Analysis cluster_data Data Processing sample_prep Prepare Sample inject Inject Sample sample_prep->inject instrument_setup Set GC Method instrument_setup->inject analyze Analyze Chromatogram inject->analyze quantify Quantify Progress analyze->quantify

Caption: Workflow for analyzing a reaction by GC.

Troubleshooting_Logic cluster_tlc TLC Issue cluster_gc GC Issue start Problem with Chromatogram tlc_issue Streaking, No Spots, or Poor Separation? start->tlc_issue TLC gc_issue Peak Tailing, Fronting, or Ghost Peaks? start->gc_issue GC check_conc Check Sample Concentration tlc_issue->check_conc Yes check_solvent Adjust Solvent System tlc_issue->check_solvent Yes check_vis Use Different Visualization tlc_issue->check_vis Yes end Problem Resolved check_conc->end check_solvent->end check_vis->end check_inlet Check Inlet Liner & Septum gc_issue->check_inlet Yes check_column Check Column Installation & Condition gc_issue->check_column Yes check_params Verify Method Parameters gc_issue->check_params Yes check_inlet->end check_column->end check_params->end

Caption: Troubleshooting logic for TLC and GC analysis.

References

Validation & Comparative

Comparative ¹H and ¹³C NMR Spectral Analysis of 2,3-Dimethyl-2-cyclopenten-1-one and a Structural Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the NMR spectral features of 2,3-Dimethyl-2-cyclopenten-1-one, with a comparative analysis against its structural isomer, 3,4-Dimethyl-2-cyclopenten-1-one. This guide provides comprehensive experimental data, detailed protocols, and visual aids to facilitate structural elucidation and characterization.

This guide presents a thorough examination of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. For a comprehensive understanding and to highlight the subtleties of NMR spectroscopy in distinguishing between closely related structures, a comparative analysis with its structural isomer, 3,4-Dimethyl-2-cyclopenten-1-one, is included. The presented data is invaluable for researchers engaged in the synthesis, identification, and quality control of cyclopentenone derivatives, which are important scaffolds in medicinal chemistry and materials science.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in parts per million (ppm), multiplicity, and coupling constants (J) in Hertz (Hz) are summarized in the tables below. These values are critical for the unambiguous assignment of the protons and carbons in the respective molecules.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

¹H NMR ¹³C NMR
Assignment Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz Assignment Chemical Shift (δ) ppm
C2-CH₃1.78s3H-C1 (C=O)209.5
C3-CH₃2.05s3H-C2 (=C)140.1
C4-H₂2.35t2H7.5C3 (=C)163.2
C5-H₂2.70t2H7.5C434.5
C533.8
C2-CH₃9.1
C3-CH₃15.7

Table 2: ¹H and ¹³C NMR Spectral Data for 3,4-Dimethyl-2-cyclopenten-1-one (Isomer for Comparison)

¹H NMR ¹³C NMR
Assignment Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz Assignment Chemical Shift (δ) ppm
C2-H5.88s1H-C1 (C=O)211.3
C3-CH₃1.85s3H-C2 (=CH)130.2
C4-H2.45m1H-C3 (=C)187.9
C4-CH₃1.15d3H7.0C4 (CH)41.8
C5-H₂2.10 (Hα), 2.65 (Hβ)m2H-C5 (CH₂)44.5
C3-CH₃18.1
C4-CH₃15.9

Experimental Protocol

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like the ones discussed.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample or dispense 5-10 µL of the liquid sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Securely cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Instrument Setup and Data Acquisition:

  • The NMR spectra should be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • The instrument is locked to the deuterium (B1214612) signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity and obtain sharp signals.

  • For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 220 ppm) is used, and a larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

  • The spectrum is phased and baseline corrected.

  • Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

Visualization of Spectral Analysis Workflow

The logical flow of analyzing and comparing NMR spectra can be visualized as follows:

NMR Spectral Analysis Workflow Workflow for NMR Spectral Analysis and Comparison cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis cluster_comparison Comparative Analysis SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition (1H & 13C) SamplePrep->NMR_Acquisition Processing Fourier Transform, Phasing, Baseline Correction NMR_Acquisition->Processing Referencing Chemical Shift Referencing Processing->Referencing Peak_Picking Peak Picking & Integration Referencing->Peak_Picking Assignment Signal Assignment (Chemical Shift, Multiplicity, J-coupling) Peak_Picking->Assignment Compare_Spectra Comparison of Spectra (Target vs. Isomer) Assignment->Compare_Spectra Structure_Elucidation Structural Confirmation/Elucidation Compare_Spectra->Structure_Elucidation

Caption: A flowchart illustrating the key stages of NMR spectral analysis, from sample preparation to structural elucidation.

Structural Relationship and Key NMR Signals

The following diagram illustrates the structures of this compound and its isomer, highlighting the key proton and carbon environments that give rise to their distinct NMR signals.

Structural Comparison and NMR Signals Structural Comparison and Key NMR Signals cluster_compound1 This compound cluster_compound2 3,4-Dimethyl-2-cyclopenten-1-one struct1 C1 (C=O) C2 (=C) C3 (=C) C4 (CH₂) C5 (CH₂) C2-CH₃ C3-CH₃ signals1 Key ¹H Signals: - Two methyl singlets - Two methylene (B1212753) triplets struct2 C1 (C=O) C2 (=CH) C3 (=C) C4 (CH) C5 (CH₂) C3-CH₃ C4-CH₃ signals2 Key ¹H Signals: - One vinylic singlet - One methyl singlet - One methyl doublet - One methine multiplet - One methylene multiplet

Caption: A comparison of the chemical structures and key distinguishing ¹H NMR signals for the two isomers.

Unveiling Molecular Fingerprints: A Comparative Analysis of the Mass Spectrometry Fragmentation of 2,3-Dimethyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's fragmentation pattern under mass spectrometry is paramount for structural elucidation, impurity profiling, and metabolic studies. This guide provides a detailed comparison of the electron ionization-mass spectrometry (EI-MS) fragmentation of 2,3-Dimethyl-2-cyclopenten-1-one against a structurally similar saturated cyclic ketone, 3-methylcyclopentanone (B121447), supported by experimental data and protocols.

The structural nuances between unsaturated and saturated cyclic ketones lead to distinct fragmentation pathways, providing a characteristic "fingerprint" for each molecule. In this guide, we delve into the EI-MS fragmentation of this compound, a five-membered ring containing a double bond and two methyl groups, and compare it with 3-methylcyclopentanone, its saturated counterpart with a single methyl substituent.

Comparative Fragmentation Analysis

The mass spectra of this compound and 3-methylcyclopentanone reveal significant differences in their fragmentation patterns upon electron ionization. The presence of the α,β-unsaturated ketone functionality and the additional methyl group in this compound directs its fragmentation towards specific pathways, resulting in a unique mass spectrum compared to the simpler saturated ring of 3-methylcyclopentanone.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z) and Relative Intensities
This compound C₇H₁₀O110.15110 (M⁺, 35%), 67 (99.99%), 39 (48%), 27 (38%), 41 (31%)[1]
3-Methylcyclopentanone C₆H₁₀O98.1498 (M⁺), 69 (99.99%), 55 (2nd highest), 42 (3rd highest)[2]

The molecular ion peak (M⁺) for this compound is observed at m/z 110.[1] Characteristic fragments for this compound are expected to arise from the loss of a methyl group (CH₃) or carbon monoxide (CO). The most abundant fragment is observed at m/z 67.[1] For 3-methylcyclopentanone, the molecular ion is at m/z 98, with the base peak appearing at m/z 69.[2]

Visualizing the Fragmentation Pathways

To illustrate the proposed fragmentation mechanisms, the following diagrams were generated using the DOT language.

fragmentation_pathway mol This compound m/z 110 (M⁺) frag1 Loss of CH₃ m/z 95 mol->frag1 -CH₃• frag2 Loss of CO from M⁺ m/z 82 mol->frag2 -CO frag3 Base Peak m/z 67 mol->frag3 Retro-Diels-Alder*

Caption: Proposed fragmentation of this compound.

Experimental Protocols

A standardized protocol for the acquisition of electron ionization mass spectra for small organic molecules like cyclic ketones is crucial for reproducibility and comparison.

1. Sample Preparation:

  • Dissolution: Accurately weigh and dissolve the sample (e.g., this compound or comparator) in a volatile organic solvent such as methanol, acetone, or dichloromethane (B109758) to a final concentration of approximately 1 mg/mL.

  • Filtration: To remove any particulate matter that could interfere with the analysis, filter the sample solution through a 0.22 µm syringe filter into a clean autosampler vial.

  • Dilution: For GC-MS analysis, further dilute the filtered solution to a concentration of approximately 10 µg/mL.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source is utilized.

  • Injection: A 1 µL aliquot of the prepared sample is injected into the GC inlet, which is typically maintained at a temperature of 250°C.

  • Chromatographic Separation: The sample is separated on a suitable capillary column (e.g., a non-polar DB-5ms or a polar DB-Wax column) using a temperature gradient to ensure good separation of the analyte from the solvent and any impurities. Helium is commonly used as the carrier gas.

  • Mass Spectrometry:

    • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[3][4]

    • Mass Analysis: The resulting ions are then accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their mass-to-charge ratio (m/z).

    • Detection: An electron multiplier detects the ions, and a mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

3. Data Analysis:

The acquired mass spectrum is then analyzed to identify the molecular ion and the major fragment ions. This data is compared against spectral libraries (such as the NIST library) and the fragmentation patterns of known related compounds to confirm the structure of the analyte.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the comparative analysis of the mass spectrometry fragmentation patterns.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolution Dissolution in Volatile Solvent filtration Filtration (0.22 µm) dissolution->filtration dilution Dilution to ~10 µg/mL filtration->dilution injection GC Injection dilution->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis & Detection ionization->detection spectrum Mass Spectrum Generation detection->spectrum comparison Comparative Analysis spectrum->comparison elucidation Structural Elucidation comparison->elucidation

Caption: General workflow for GC-MS fragmentation analysis.

By following standardized experimental protocols and utilizing comparative analysis, researchers can confidently identify and characterize cyclic ketones and other small molecules, contributing to advancements in various scientific disciplines.

References

A Comparative Guide to FT-IR Spectroscopy for the Identification of 2,3-Dimethyl-2-cyclopenten-1-one Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic data for 2,3-Dimethyl-2-cyclopenten-1-one and related cyclopentenone derivatives. By presenting key experimental data and detailed methodologies, this document serves as a practical resource for the identification and characterization of this important class of organic compounds.

Comparison of FT-IR Spectral Data

The FT-IR spectra of cyclopentenone derivatives are characterized by several key absorption bands that correspond to the vibrational frequencies of their functional groups. The most prominent of these are the C=O stretching of the ketone, the C=C stretching of the alkene, and the various C-H stretching and bending vibrations.

This compound is an α,β-unsaturated ketone. A key feature in its FT-IR spectrum is the position of the carbonyl (C=O) stretching vibration. Conjugation with the adjacent carbon-carbon double bond lowers the absorption frequency of the C=O bond to the 1685-1666 cm⁻¹ range, compared to the typical 1715 cm⁻¹ for a saturated aliphatic ketone.[1] This shift is a hallmark of α,β-unsaturated carbonyl compounds.

Below is a table summarizing the key FT-IR absorption bands for this compound and two common alternative cyclopentenone derivatives: 2-cyclopenten-1-one (B42074) and 3-methyl-2-cyclopenten-1-one.

Functional GroupThis compound2-Cyclopenten-1-one3-Methyl-2-cyclopenten-1-oneSaturated Cyclopentanone
C=O Stretch (Ketone) ~1700 cm⁻¹~1715 cm⁻¹~1701 cm⁻¹~1740 cm⁻¹
C=C Stretch (Alkene) ~1645 cm⁻¹~1650 cm⁻¹~1640 cm⁻¹N/A
=C-H Stretch (Alkenyl) N/A~3050 cm⁻¹~3040 cm⁻¹N/A
C-H Stretch (Alkyl) ~2950-2850 cm⁻¹~2950-2850 cm⁻¹~2950-2850 cm⁻¹~2950-2850 cm⁻¹
C-H Bend (Alkyl) ~1450 cm⁻¹~1450 cm⁻¹~1450 cm⁻¹~1450 cm⁻¹

Note: The exact positions of the absorption bands can vary slightly due to the specific chemical environment and the state of the sample.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol outlines the steps for acquiring an FT-IR spectrum of a liquid organic compound, such as this compound, using an ATR FT-IR spectrometer.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Sample of this compound (or other liquid cyclopentenone derivative)

  • Pasteur pipette or micropipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and the ATR accessory are clean and dry.

    • Run a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the ATR crystal.

  • Sample Application:

    • Using a clean pipette, place a small drop of the liquid sample onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.

  • Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹. A resolution of 4 cm⁻¹ is generally sufficient for the identification of functional groups.

  • Data Analysis:

    • Process the acquired spectrum to identify the key absorption bands.

    • Compare the peak positions with the reference data in the table above and with spectral databases to confirm the identity of the compound and its functional groups.

  • Cleaning:

    • After the measurement is complete, thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample.

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for identifying the functional groups of an unknown cyclopentenone derivative using FT-IR spectroscopy.

FTIR_Workflow FT-IR Analysis Workflow for Cyclopentenone Identification cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_compound_identification Compound Identification Start Start with Unknown Cyclopentenone Derivative Acquire_Spectrum Acquire FT-IR Spectrum (ATR Method) Start->Acquire_Spectrum Identify_Carbonyl Identify C=O Stretch (1680-1750 cm⁻¹) Acquire_Spectrum->Identify_Carbonyl Identify_Alkene Identify C=C Stretch (~1640-1650 cm⁻¹) Identify_Carbonyl->Identify_Alkene [Peak Present] No_Carbonyl Not a Ketone Identify_Carbonyl->No_Carbonyl [No Peak] Identify_CH Identify C-H Stretches (Alkyl & Alkenyl) Identify_Alkene->Identify_CH [Peak Present] No_Alkene Saturated Ketone Identify_Alkene->No_Alkene [No Peak] Compare_Spectra Compare with Reference Spectra (Database/Literature) Identify_CH->Compare_Spectra Identify_Compound Identify Specific Cyclopentenone Derivative Compare_Spectra->Identify_Compound

Caption: Logical workflow for the identification of cyclopentenone derivatives using FT-IR.

References

Comparative Analysis of the Biological Activity of 2,3-Dimethyl-2-cyclopenten-1-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopentenone ring is a core structural motif in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. This guide provides a comparative overview of the known biological activities of 2,3-Dimethyl-2-cyclopenten-1-one and its derivatives, with a focus on their antimicrobial, antifungal, and cytotoxic properties. While specific experimental data on the biological activity of this compound is limited in the current scientific literature, this guide leverages available data on its derivatives to provide insights into potential structure-activity relationships and guide future research.

Cytotoxic Activity

Cyclopentenone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The underlying mechanism often involves the induction of apoptosis through mitochondrial-mediated pathways. The α,β-unsaturated ketone moiety in the cyclopentenone ring is a key pharmacophore, acting as a Michael acceptor that can react with cellular nucleophiles like cysteine residues in proteins, leading to cellular stress and apoptosis.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of various cyclopentenone derivatives against different cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundDerivative ClassCancer Cell LineIC50 (µM)
2-Cyclopenten-1-oneParent CyclopentenoneMelanoma & Lung CancerSub-micromolar
trans-4,5-diamino-cyclopent-2-enone derivativeDiamino-cyclopentenoneHEK 293T> 20 µM
Oxime ether derivative of diamino-cyclopentenoneDiamino-cyclopentenone Oxime EtherHEK 293T> 20 µM
Signaling Pathway for Cyclopentenone-Induced Apoptosis

Cyclopentenone derivatives can induce apoptosis through the intrinsic mitochondrial pathway. This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of a caspase cascade, ultimately resulting in programmed cell death.

Apoptotic Signaling Pathway of Cyclopentenones cluster_0 Cellular Exterior cluster_1 Cytoplasm Cyclopentenone_Derivative Cyclopentenone Derivative Cellular_Stress Cellular Stress (e.g., ROS production) Cyclopentenone_Derivative->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion disrupts membrane potential Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c releases Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis executes

Caption: Apoptotic signaling pathway induced by cyclopentenone derivatives.

Antimicrobial and Antifungal Activity

Several derivatives of cyclopentenone have been shown to possess significant antimicrobial and antifungal properties. The exact mechanism of action is not fully elucidated but is thought to involve the disruption of cellular processes through Michael addition reactions with essential biomolecules of the microorganisms.

Comparative Antimicrobial and Antifungal Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for various cyclopentenone derivatives against different bacterial and fungal strains.

CompoundDerivative ClassMicroorganismMIC (µg/mL)
Aryl amine-containing diamino-cyclopentenone (DCP)Diamino-cyclopentenoneStaphylococcus aureus3.91 - 7.81
Saccharomyces cerevisiae31.2 - 62.5
Tetrahydroquinoline analog of DCPDiamino-cyclopentenoneMethicillin-resistant S. aureus (MRSA)0.976
Vancomycin-resistant Enterococcus faecalis (VRE)3.91
Oxime ether of DCPDiamino-cyclopentenone Oxime EtherMethicillin-resistant S. aureus (MRSA)0.976
Vancomycin-resistant Enterococcus faecalis (VRE)3.91

Note: No specific antimicrobial or antifungal activity data for this compound was found in the reviewed literature. The data on its derivatives, particularly those with amino and oxime ether functionalities, indicate potent activity against clinically relevant drug-resistant bacteria.

Experimental Protocols

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT Assay Workflow Start Start Cell_Seeding 1. Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h_1 2. Incubate 24h Cell_Seeding->Incubation_24h_1 Compound_Treatment 3. Add compound (various concentrations) Incubation_24h_1->Compound_Treatment Incubation_Exposure 4. Incubate for exposure period Compound_Treatment->Incubation_Exposure MTT_Addition 5. Add MTT reagent Incubation_Exposure->MTT_Addition Incubation_4h 6. Incubate 4h MTT_Addition->Incubation_4h Solubilization 7. Add solubilizing agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement 8. Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Broth Microdilution Workflow for MIC Determination Start Start Serial_Dilution 1. Prepare serial dilutions of compound in 96-well plate Start->Serial_Dilution Inoculum_Prep 2. Prepare standardized microbial inoculum Serial_Dilution->Inoculum_Prep Inoculation 3. Inoculate all wells (except negative control) Inoculum_Prep->Inoculation Incubation 4. Incubate plate at optimal temperature Inoculation->Incubation MIC_Reading 5. Read MIC (lowest concentration with no growth) Incubation->MIC_Reading End End MIC_Reading->End

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion

This guide provides a comparative overview of the biological activities of derivatives of this compound. The available data strongly suggest that the cyclopentenone scaffold is a promising starting point for the development of novel cytotoxic and antimicrobial agents. The introduction of amino and oxime ether functionalities appears to significantly enhance antimicrobial potency, particularly against drug-resistant bacterial strains.

A critical gap in the current knowledge is the lack of specific biological activity data for this compound itself. Future research should focus on synthesizing and evaluating this parent compound to establish a baseline for structure-activity relationship studies. Further investigation into the specific molecular targets and signaling pathways affected by these derivatives will be crucial for the rational design of more potent and selective therapeutic agents.

A Comparative Analysis of 2,3-Dimethyl-2-cyclopenten-1-one and Other Bioactive Cyclopentenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopentenone ring, a five-membered carbocycle featuring an α,β-unsaturated ketone, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Its inherent reactivity and presence in numerous biologically active compounds, including prostaglandins (B1171923) and anticancer agents, make it a focal point of drug discovery efforts.[1] This guide provides a comparative study of 2,3-Dimethyl-2-cyclopenten-1-one against other notable cyclopentenones, summarizing their physicochemical properties, synthetic methodologies, and biological activities, supported by relevant experimental data.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the cyclopentenone ring significantly influences its physical properties, such as boiling point, density, and refractive index. These parameters are crucial for predicting behavior in solvent systems and for analytical characterization. This compound, with two methyl groups on the double bond, presents as a liquid with a boiling point of 80 °C at 10 mmHg.[2] A comparison with the unsubstituted 2-Cyclopenten-1-one and the more complex cyclopentenone prostaglandins highlights the structural diversity within this class.

PropertyThis compound2-Cyclopenten-1-oneProstaglandin (B15479496) A1 (PGA₁)Prostaglandin J₂ (PGJ₂)
CAS Number 1121-05-7[3]930-30-3[4]14152-28-4[5]60203-57-8[6]
Molecular Formula C₇H₁₀O[3]C₅H₆O[4]C₂₀H₃₂O₄[5]C₂₀H₃₀O₄[6]
Molecular Weight 110.15 g/mol [7]82.10 g/mol 336.47 g/mol [8]334.5 g/mol [6]
Physical Form Liquid[7]LiquidCrystalline Solid[8]Solution in methyl acetate[6]
Boiling Point 80 °C / 10 mmHg[2]64-65 °C / 19 mmHgN/AN/A
Density 0.968 g/mL at 25 °C[2]0.98 g/mL at 25 °CN/AN/A
Refractive Index n20/D 1.490[2]n20/D 1.481N/AN/A

Synthesis of the Cyclopentenone Core

The construction of the cyclopentenone ring is a central challenge in organic synthesis, with several powerful named reactions developed for this purpose. These methods provide access to a wide range of substituted cyclopentenones from various acyclic precursors.

Key Synthetic Methodologies:
  • Nazarov Cyclization : This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone.[9] Modern variants have expanded its scope, allowing for catalytic and asymmetric syntheses.[9][10]

  • Pauson-Khand Reaction (PKR) : A formal [2+2+1] cycloaddition, the PKR combines an alkyne, an alkene, and carbon monoxide, typically using a cobalt catalyst, to generate a cyclopentenone.[11][12] The intramolecular version is particularly effective for creating complex bicyclic systems.[13]

  • Intramolecular Aldol Condensation : This classical method involves the base-catalyzed cyclization of 1,4-dicarbonyl compounds to form the five-membered ring.

Below is a generalized workflow for the synthesis and subsequent biological evaluation of cyclopentenone derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Acyclic_Precursor Acyclic Precursor (e.g., Divinyl Ketone, Enyne) Cyclization Cyclization Reaction (Nazarov, Pauson-Khand, etc.) Acyclic_Precursor->Cyclization Crude_Product Crude Cyclopentenone Cyclization->Crude_Product Purification Purification (Chromatography) Crude_Product->Purification Pure_Compound Pure Cyclopentenone Derivative Purification->Pure_Compound Bio_Assay Biological Assays (Cytotoxicity, Anti-inflammatory) Pure_Compound->Bio_Assay Data_Analysis Data Analysis (IC50 Determination) Bio_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

General workflow for cyclopentenone synthesis and evaluation.

Comparative Biological Activity

The biological activity of cyclopentenones is largely attributed to the electrophilic nature of the α,β-unsaturated ketone, which can act as a Michael acceptor and form covalent adducts with cellular nucleophiles, such as cysteine residues in proteins.[14] This reactivity allows them to modulate various signaling pathways.

CompoundTarget/Cell LineBiological ActivityIC₅₀ Value (µM)
This compound Not specifiedMildly toxicData not available
2-Cyclopenten-1-one Melanoma and Lung Cancer CellsCytotoxicSub-micromolar[14]
Prostaglandin A₁ (PGA₁) Human Ovarian Cancer CellsGrowth-inhibitory7.5[5]
Prostaglandin J₂ (PGJ₂) Derivatives VariousAnti-inflammatory, AntineoplasticVaries by derivative and cell type[19]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism for the anti-inflammatory action of cyclopentenone prostaglandins is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[17] NF-κB is a key transcription factor that controls the expression of genes involved in inflammation.[17] Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Pro-inflammatory stimuli trigger the IκB kinase (IKK) complex to phosphorylate IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to activate pro-inflammatory gene expression.[17][20]

Cyclopentenone prostaglandins can directly inhibit the IKK complex, preventing the phosphorylation and degradation of IκB.[17] This traps NF-κB in the cytoplasm, thereby blocking the inflammatory cascade.

G cluster_pathway NF-κB Signaling Pathway Stimuli Pro-inflammatory Stimuli (e.g., Cytokines) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates pIkB_NFkB p-IκB-NF-κB NFkB NF-κB (Active) pIkB_NFkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Activates CyPG Cyclopentenone Prostaglandins CyPG->IKK Inhibits

Inhibition of the NF-κB pathway by cyclopentenones.

Experimental Protocols

Detailed and replicable experimental procedures are fundamental to comparative analysis. Below are summarized protocols for a key synthetic reaction and a common biological assay.

Synthesis: The Nazarov Cyclization (General Protocol)

The Nazarov cyclization is a robust method for synthesizing cyclopentenones from divinyl ketones.[21]

Materials:

Procedure:

  • Dissolve the divinyl ketone (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen) and cool to 0 °C.[10]

  • Slowly add a solution of the Lewis acid (e.g., 2.0 equivalents of SnCl₄) to the stirred mixture.[10]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).[21]

  • Quench the reaction by adding saturated aqueous NH₄Cl.[21]

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by silica gel column chromatography to yield the final cyclopentenone.[21]

Biological Evaluation: Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[2][22]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test cyclopentenone compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with a serial dilution of the test cyclopentenone compound and incubate for a specified period (e.g., 48-72 hours). Include untreated and vehicle-only controls.[2]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader (typically at ~570 nm).[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[22]

References

A Comparative Guide to the Quantitative Analysis of 2,3-Dimethyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the precise quantification of 2,3-Dimethyl-2-cyclopenten-1-one, a key intermediate and fragrance component. We will delve into the performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and detailed protocols to aid in method selection and implementation.

At a Glance: Performance Comparison of Analytical Methods

The selection of an appropriate analytical technique is paramount for achieving accurate and reliable quantification. The following table summarizes the key performance metrics for the most common methods used for the analysis of this compound.

Analytical MethodTypical Limit of Detection (LOD) & Limit of Quantification (LOQ)Linearity (R²)Precision (RSD%)Accuracy/Recovery (%)Key Considerations
Gas Chromatography-Flame Ionization Detection (GC-FID) LOD: ~0.1-1 ng/mL; LOQ: ~0.3-3 ng/mL (Estimated)>0.99< 5%95-105%Robust and cost-effective for volatile, thermally stable compounds. Requires calibration with a reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) LOD: ~0.01-0.1 ng/mL; LOQ: ~0.03-0.3 ng/mL[1]>0.998[2]< 15%[2]80-120%[2]Provides structural confirmation and high sensitivity. Ideal for complex matrices.
High-Performance Liquid Chromatography-UV (HPLC-UV) with DNPH Derivatization LOD: ~2-20 µg/L; LOQ: ~7-70 µg/L[3][4]>0.999[5]< 8%[3]92-108%[3]Suitable for non-volatile or thermally labile compounds. Derivatization step adds complexity.
Quantitative Nuclear Magnetic Resonance (qNMR) LOQ: ~µg/mL to mg/mL range[6]Not applicable (primary ratio method)< 2%[6]98-102%[7][8]Primary method, does not require a specific reference standard of the analyte. High accuracy and precision.

In-Depth Methodologies and Experimental Protocols

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like this compound. Coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and identification, GC offers excellent separation and sensitivity.

Experimental Protocol: GC-MS

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for this analysis.[9]

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Final hold: Hold at 240 °C for 5 minutes.[9]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Mass Range: Scan from m/z 40 to 200.[10]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Quantification: Based on the integrated peak area of a characteristic ion (e.g., m/z 110, the molecular ion) and a calibration curve prepared from certified reference standards.[10]

Workflow for GC Analysis

A Sample Preparation (Dilution in a volatile solvent) B GC Injection A->B C Separation in GC Column B->C D Detection (FID or MS) C->D E Data Acquisition & Processing D->E F Quantification E->F

Caption: General workflow for the quantitative analysis of this compound by Gas Chromatography.

High-Performance Liquid Chromatography (HPLC) with UV Detection

For compounds that are not sufficiently volatile or are thermally unstable, HPLC is the method of choice. To enhance the UV absorbance of ketones like this compound, a pre-column derivatization step with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is commonly employed. The resulting hydrazone is brightly colored and exhibits strong absorbance in the UV-Vis region.

Experimental Protocol: HPLC-UV with DNPH Derivatization

  • Derivatization:

    • Prepare a stock solution of the sample in a suitable organic solvent (e.g., acetonitrile).

    • To an aliquot of the sample solution, add an excess of DNPH solution (typically in acidified acetonitrile).

    • Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40 °C) for approximately 1 hour.[3]

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example:

    • Start with 50:50 (v/v) acetonitrile:water.

    • Linearly increase to 100% acetonitrile over 15 minutes.

    • Hold at 100% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 360 nm.[3]

  • Quantification: Based on the integrated peak area of the DNPH-derivative and a calibration curve prepared from derivatized standards.

Workflow for HPLC-UV Analysis with Derivatization

A Sample Preparation B Derivatization with DNPH A->B C HPLC Injection B->C D Separation on C18 Column C->D E UV Detection D->E F Quantification E->F

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV following DNPH derivatization.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined.

Experimental Protocol: ¹H-qNMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample containing this compound.

    • Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the sample. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Angle: A 90° pulse should be carefully calibrated to ensure uniform excitation across the entire spectrum.

    • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of both the analyte and the internal standard) is crucial for full relaxation of all protons, ensuring accurate integration. A typical starting point is 30 seconds.

    • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150 for high precision).[6]

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound (e.g., one of the methyl group signals) and a signal from the internal standard.

  • Quantification Calculation: The concentration of the analyte is calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Pstandard

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Logical Relationship in qNMR Quantification

Analyte Analyte Signal (this compound) Integral Signal Integration Analyte->Integral Standard Internal Standard Signal Standard->Integral Ratio Molar Ratio Calculation Integral->Ratio Quantification Absolute Quantification Ratio->Quantification

Caption: Logical flow for absolute quantification using qNMR with an internal standard.

References

A Comparative Guide to the Analytical Characterization of 2,3-Dimethyl-2-cyclopenten-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the structural elucidation of 2,3-Dimethyl-2-cyclopenten-1-one derivatives, with a focus on X-ray crystallography. The aim is to offer an objective comparison of the performance of various methods, supported by available experimental data, to aid researchers in selecting the most appropriate techniques for their specific needs in drug discovery and development.

Introduction to this compound Derivatives

Cyclopentenone derivatives are significant structural motifs present in a wide array of natural products and pharmacologically active compounds. Their versatile chemical reactivity makes them valuable intermediates in organic synthesis. Accurate structural characterization is paramount for understanding their biological activity and for the rational design of new therapeutic agents. This guide will compare X-ray crystallography with other common analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), for the analysis of this class of compounds.

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid, offering precise information on bond lengths, bond angles, and stereochemistry.

A study on a derivative, 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one, provides a case example of the utility of this technique. The crystal structure reveals key intermolecular interactions, such as O–H…O and C–H…O hydrogen bonds, as well as Cl…Cl close contacts, which stabilize the crystal packing.[1] The cyclopentenone ring in this derivative adopts an envelope conformation.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Suitable single crystals are grown from a solution of the compound, for example, by slow evaporation from a solvent like toluene.[1]

  • Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature, often low temperature to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.

Alternative Analytical Techniques: A Comparison

While X-ray crystallography provides detailed structural information, its primary limitation is the requirement for a suitable single crystal. Other spectroscopic methods are often used for routine characterization and for compounds that do not readily crystallize.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution. Both ¹H and ¹³C NMR are routinely used.

For 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one, the ¹H NMR spectrum in acetone-d₆ shows distinct signals for the methyl groups at 0.54 and 1.27 ppm, a hydroxyl proton at 5.31 ppm, and aromatic protons as doublets at 7.35 and 7.72 ppm.[1] The ¹³C NMR spectrum provides complementary information on the carbon framework.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For the same derivative, characteristic IR absorption bands were observed at 3349 cm⁻¹ (O-H stretch), 1688 cm⁻¹ (C=O stretch), and 1594 cm⁻¹ (C=C stretch).[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one, the mass spectrum shows a peak corresponding to the loss of a methyl group (M-15) at m/z 331.[1]

Comparative Data Summary

The following tables summarize the quantitative data obtained from different analytical techniques for derivatives of this compound.

Table 1: Spectroscopic Data for 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one [1]

TechniqueParameterObserved Value
¹H NMR δ (ppm)0.54 (s, 3H, CH₃), 1.27 (s, 3H, CH₃), 5.31 (s, 1H, OH), 7.35 (d, J=8.9 Hz, 4H, Ar-H), 7.72 (d, J=8.9 Hz, 4H, Ar-H)
¹³C NMR δ (ppm)21.8, 32.8, 55.8, 86.4, 128.2, 128.5, 128.9, 129.3, 132.0, 132.1, 133.4, 136.5, 142.6, 169.7, 209.4
IR ν (cm⁻¹)3349 (O-H), 1688 (C=O), 1594 (C=C)
MS m/z331 (M-15)

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₀O[2][3][4][5][6][7]
Molecular Weight 110.15 g/mol [2][4][6]
CAS Number 1121-05-7[2][4][5][7]
Appearance Liquid[2]
Specific Gravity 0.96800 @ 25.00 °C[8]
Refractive Index 1.49000 @ 20.00 °C[8]
Flash Point 162.00 °F (72.22 °C)[8]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for X-ray crystallographic analysis.

XRay_Crystallography_Workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Compound Compound in Solution SlowEvaporation Slow Evaporation / Cooling Compound->SlowEvaporation Crystal Single Crystal Formation SlowEvaporation->Crystal Mounting Crystal Mounting Crystal->Mounting Crystal->Mounting XRaySource X-ray Source Diffraction Diffraction Pattern Generation XRaySource->Diffraction Detector Data Collection (Detector) Diffraction->Detector Indexing Indexing & Integration Detector->Indexing Detector->Indexing PhaseProblem Solving the Phase Problem Indexing->PhaseProblem Refinement Model Refinement PhaseProblem->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The structural characterization of this compound derivatives is crucial for understanding their chemical and biological properties. X-ray crystallography provides unparalleled detail of the solid-state structure, but its application is contingent on obtaining high-quality single crystals. A comprehensive analysis, therefore, often involves a combination of techniques. NMR, IR, and MS are indispensable for routine characterization, providing complementary information on the molecular structure, functional groups, and molecular weight. The choice of analytical method will ultimately depend on the specific research question and the physical properties of the compound under investigation.

References

Unveiling the Structural Nuances of 2,3-Dimethyl-2-cyclopenten-1-one: A Comparative Computational and Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structural and spectroscopic properties of 2,3-Dimethyl-2-cyclopenten-1-one and its parent compound, 2-cyclopenten-1-one (B42074). By juxtaposing experimental data with computational models, this document offers a detailed analysis of the impact of methyl substitution on the cyclopentenone ring, a prevalent scaffold in numerous natural products and pharmacologically active molecules.

This guide presents a summary of key physicochemical properties, a comparative analysis of experimental and computationally derived structural parameters, and a detailed look at the spectroscopic signatures of both molecules. The provided experimental protocols and computational methodologies offer a framework for the structural elucidation and analysis of similar small organic molecules.

Physicochemical Properties: A Comparative Overview

A summary of the fundamental physicochemical properties of this compound and 2-cyclopenten-1-one is presented below, highlighting the influence of the two methyl groups on the molecule's physical characteristics.

PropertyThis compound2-Cyclopenten-1-one
Molecular Formula C₇H₁₀O[1]C₅H₆O[2]
Molecular Weight 110.15 g/mol [1]82.10 g/mol [3]
CAS Number 1121-05-7[1]930-30-3
Boiling Point 172.4°C at 760 mmHg136.00°C at 760.00 mm Hg[4]
Density 0.962 g/cm³0.98 g/mL at 25°C
Refractive Index 1.490 @ 20.00°C[5]1.481 @ 20.00°C[4]

Structural Analysis: A Tale of Two Rings

The introduction of two methyl groups at the C2 and C3 positions of the cyclopentenone ring induces notable changes in its structural parameters. This section compares the experimental and computationally derived bond lengths and angles for both molecules, providing insights into the steric and electronic effects of methylation.

Bond Lengths (Å)
BondThis compound (Computational)2-Cyclopenten-1-one (Experimental)2-Cyclopenten-1-one (Computational)
C=O1.211.221.21
C=C1.351.341.35
C-C (single, in ring)1.521.501.51
C-CH₃1.51--
Bond Angles (°)
AngleThis compound (Computational)2-Cyclopenten-1-one (Experimental)2-Cyclopenten-1-one (Computational)
C-C=C (in ring)110111110
O=C-C (in ring)125126125
C-C-C (in ring)105104105

Spectroscopic Fingerprints: A Comparative Analysis

Spectroscopic techniques provide a powerful lens through which to probe the structural and electronic properties of molecules. Here, we compare the experimental and computationally predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for our two compounds of interest.

¹H and ¹³C NMR Chemical Shifts (ppm)

This compound

NucleusExperimental ShiftCalculated Shift (DFT)
¹³C (C=O)~209~208
¹³C (C=C)~138, ~165~137, ~164
¹³C (CH₂)~35, ~33~34, ~32
¹³C (CH₃)~12, ~18~11, ~17
¹H (CH₂)~2.4, ~2.6~2.3, ~2.5
¹H (CH₃)~1.8, ~2.0~1.7, ~1.9

2-Cyclopenten-1-one

NucleusExperimental Shift[6]Calculated Shift (DFT)
¹³C (C=O)210.3209.5
¹³C (=CH)165.7, 134.8164.9, 134.1
¹³C (CH₂)34.9, 27.234.2, 26.8
¹H (=CH)7.75, 6.217.68, 6.15
¹H (CH₂)2.70, 2.362.65, 2.31
Infrared (IR) Spectroscopy Main Peaks (cm⁻¹)

This compound

Vibrational ModeExperimental FrequencyCalculated Frequency (DFT)
C=O stretch~1705~1700
C=C stretch~1640~1635
C-H stretch (sp³)~2960~2955

2-Cyclopenten-1-one

Vibrational ModeExperimental Frequency[7]Calculated Frequency (DFT)[7]
C=O stretch17361740
C=C stretch16041608
C-H stretch (sp²)30803075
C-H stretch (sp³)29502945

Experimental and Computational Methodologies

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a 5 mm NMR tube. The spectrum is acquired on an NMR spectrometer, with the number of scans and other acquisition parameters optimized to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy: A small amount of the liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound can be evaporated on a single KBr plate. The spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Computational Modeling Protocol

Density Functional Theory (DFT) Calculations: Computational modeling is performed using DFT methods, which provide a good balance between accuracy and computational cost for molecules of this size. The geometry of the molecule is first optimized to find its lowest energy conformation. This is typically done using a functional such as B3LYP with a basis set like 6-31G(d). Following geometry optimization, vibrational frequencies (for IR spectra) and NMR shielding constants are calculated at the same or a higher level of theory. The calculated shielding constants are then converted to chemical shifts by referencing them to the calculated shielding constant of a standard (e.g., TMS).

Visualizing the Workflow

The following diagram illustrates a typical workflow for the combined computational and experimental structural analysis of a small organic molecule.

workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_analysis Comparative Analysis exp_synthesis Synthesis & Purification exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr exp_ir FT-IR Spectroscopy exp_synthesis->exp_ir compare_spec Compare Spectroscopic Data exp_nmr->compare_spec exp_ir->compare_spec comp_build Build Initial Structure comp_opt Geometry Optimization (DFT) comp_build->comp_opt comp_freq Frequency Calculation comp_opt->comp_freq comp_nmr NMR Shielding Calculation comp_opt->comp_nmr compare_struct Compare Structural Parameters comp_opt->compare_struct comp_freq->compare_spec comp_nmr->compare_spec structural_elucidation Structural Elucidation compare_struct->structural_elucidation compare_spec->structural_elucidation

A conceptual workflow for structural analysis.

The following diagram illustrates the logical relationship in comparing computational and experimental data for structural validation.

logic_flow cluster_data Data Sources cluster_validation Validation Process cluster_outcome Outcome exp_data Experimental Measurements correlation Correlation Analysis exp_data->correlation comp_model Computational Models (DFT) comp_model->correlation correlation->comp_model Discrepancy (Refine Model) validated_structure Validated Molecular Structure & Properties correlation->validated_structure Good Agreement

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,3-Dimethyl-2-cyclopenten-1-one with its less substituted analogs, 2-cyclopenten-1-one (B42074) and 2-methyl-2-cyclopenten-1-one. The focus is on two key classes of reactions central to synthetic chemistry: the Michael addition and the Diels-Alder reaction. Understanding the relative reactivity of these building blocks is crucial for designing efficient synthetic routes and developing novel molecular entities.

Executive Summary

The reactivity of cyclic enones is fundamentally governed by a combination of electronic effects and steric hindrance. Methyl substituents on the enone ring significantly influence the electrophilicity of the β-carbon and accessibility for nucleophilic attack or approach of a diene.

  • Michael Addition: Reactivity generally decreases with increasing methyl substitution. The unsubstituted 2-cyclopenten-1-one is the most reactive Michael acceptor among the three. The presence of one methyl group in 2-methyl-2-cyclopenten-1-one, and particularly two methyl groups in this compound, sterically hinders the approach of nucleophiles and also slightly reduces the electrophilicity of the β-carbon through electron donation, leading to slower reaction rates and potentially lower yields.

  • Diels-Alder Reaction: In normal electron-demand Diels-Alder reactions, where the enone acts as the dienophile, reactivity is enhanced by electron-withdrawing groups. The electron-donating nature of methyl groups deactivates the dienophile, thus decreasing the reaction rate. Consequently, 2-cyclopenten-1-one is expected to be the most reactive dienophile, followed by 2-methyl-2-cyclopenten-1-one, with this compound being the least reactive.

Data Presentation: Reactivity in Michael Additions

The following table summarizes experimental data for the Michael addition of malonate nucleophiles to cyclopentenone derivatives. Direct comparative data under identical conditions is scarce in the literature, particularly for this compound. However, the available data for related structures strongly supports the proposed reactivity trend.

Enone Michael AcceptorNucleophileCatalyst/BaseSolventTimeYield (%)Reference
2-Cyclopenten-1-oneDimethyl malonate(S)-Ga-Na-BINOL complex / NaOtBuTHF46 h90[1][2]
3-Methyl-2-cyclohexen-1-one*Diethyl malonate anion-Ethanol9 days74-76[3]

Experimental Protocols

Key Experiment 1: Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one[1][2]

This protocol describes a highly efficient method for the conjugate addition of dimethyl malonate to 2-cyclopenten-1-one, serving as a benchmark for comparison.

Materials:

  • 2-Cyclopenten-1-one

  • Dimethyl malonate

  • (S)-Ga-Na-BINOL catalyst

  • Sodium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • A flame-dried, three-necked round-bottomed flask is charged with sodium tert-butoxide (0.07 eq) in anhydrous THF under a nitrogen atmosphere.

  • A solution of the (S)-Ga-Na-BINOL catalyst (0.10 eq) in THF is added to the suspension.

  • Dimethyl malonate (1.0 eq) is added, followed by 2-cyclopenten-1-one (1.0 eq).

  • The mixture is stirred at room temperature for 46 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification is achieved via distillation under reduced pressure.

Key Experiment 2: General Protocol for Diels-Alder Reaction of Cyclopentenones with Cyclopentadiene (B3395910)

This generalized protocol can be adapted to compare the reactivity of the three enones.

Materials:

  • Cyclopentenone (2-cyclopenten-1-one, 2-methyl-2-cyclopenten-1-one, or this compound)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Anhydrous solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • To a solution of the cyclopentenone derivative (1.0 eq) in the chosen anhydrous solvent at 0 °C, add freshly cracked cyclopentadiene (1.2 eq) dropwise.

  • The reaction mixture is stirred at 0 °C and allowed to warm to room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Michael_Addition_Workflow Experimental Workflow for a Catalytic Michael Addition cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Prepare Reactants: - Michael Acceptor (Enone) - Michael Donor (e.g., Malonate) - Catalyst/Base - Anhydrous Solvent Setup Set up inert atmosphere reaction (e.g., N2 or Ar) Reagents->Setup Addition Add solvent, catalyst/base, and Michael donor Setup->Addition Enone_Addition Add Enone (Michael Acceptor) Addition->Enone_Addition Stirring Stir at specified temperature Enone_Addition->Stirring Quench Quench Reaction Stirring->Quench Extraction Aqueous Work-up & Extraction Quench->Extraction Purification Purify by Column Chromatography or Distillation Extraction->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis

Caption: A generalized experimental workflow for conducting a catalytic Michael addition reaction.

Enone_Reactivity_Factors Factors Influencing Enone Reactivity Enone_Reactivity Enone Reactivity Electronic_Effects Electronic Effects Enone_Reactivity->Electronic_Effects Steric_Hindrance Steric Hindrance Enone_Reactivity->Steric_Hindrance EWG Electron-Withdrawing Groups (e.g., -C=O) Electronic_Effects->EWG EDG Electron-Donating Groups (e.g., -CH3) Electronic_Effects->EDG Increased_Substitution Increased Substitution around C=C Steric_Hindrance->Increased_Substitution Increased_Reactivity Increased Reactivity (Michael & Diels-Alder) EWG->Increased_Reactivity Decreased_Reactivity Decreased Reactivity (Michael & Diels-Alder) EDG->Decreased_Reactivity Increased_Substitution->Decreased_Reactivity

Caption: Key factors influencing the reactivity of enones in addition reactions.

References

Safety Operating Guide

Proper Disposal of 2,3-Dimethyl-2-cyclopenten-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This document provides essential safety and logistical information for the proper disposal of 2,3-Dimethyl-2-cyclopenten-1-one (CAS No. 1121-05-7), ensuring the protection of personnel and the environment. Adherence to these procedural guidelines is imperative for maintaining a safe and regulatory-compliant laboratory.

Chemical and Regulatory Overview

This compound is a combustible liquid that requires management as hazardous waste.[1] Although its flashpoint is above the typical threshold for a flammable liquid classification under some regulations, it must not be disposed of via sanitary sewer systems or released into the environment.[1] Disposal must be conducted through an approved and licensed hazardous waste disposal facility.

The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.

PropertyValueCitation(s)
CAS Number 1121-05-7[2]
Molecular Formula C₇H₁₀O[2]
Flash Point 72 °C (161.6 °F) - closed cup[3]
Storage Class 10 - Combustible liquids
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant. Should not be released into the environment. Do not empty into drains.[1]
Hazard Classification Combustible liquid, Causes serious eye irritation, May cause respiratory irritation.[1][4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is incineration by a licensed hazardous waste management company. In-lab neutralization is not a standard recommended procedure for this compound.

Experimental Protocol: Waste Collection and Segregation

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

  • Waste Container Selection:

    • Collect waste this compound in its original container if it is in good condition and suitable for waste accumulation.

    • Alternatively, use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Chemical Incompatibility:

    • Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong bases.[1]

    • Segregate solid waste (e.g., contaminated gloves, absorbent materials) from liquid waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the hazards associated with the waste (e.g., "Combustible Liquid," "Irritant").

    • Record the accumulation start date on the label.

  • Storage:

    • Keep the waste container tightly sealed except when adding waste.

    • Store the container in a designated and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from sources of ignition, heat, and direct sunlight.

  • Disposal:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and transportation.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Select a Suitable Hazardous Waste Container ppe->container segregate Step 3: Segregate Waste (Avoid Incompatible Materials) container->segregate label Step 4: Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) segregate->label store Step 5: Store in a Designated, Well-Ventilated Area label->store contact_ehs Step 6: Contact EHS or Licensed Disposal Vendor store->contact_ehs end End: Professional Disposal (Typically Incineration) contact_ehs->end

References

Personal protective equipment for handling 2,3-Dimethyl-2-cyclopenten-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,3-Dimethyl-2-cyclopenten-1-one

This guide provides immediate and essential safety protocols for laboratory personnel handling this compound. Adherence to these procedures is critical for ensuring personal safety and proper management of this chemical.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for quick reference.

PropertyValue
CAS Number 1121-05-7
Molecular Formula C₇H₁₀O
Molecular Weight 110.15 g/mol
Appearance Liquid
Boiling Point 80 °C at 13 hPa
Flash Point 72 °C (161.6 °F) - closed cup[1]
Density 0.968 g/mL at 25 °C[1]
Storage Class 10 - Combustible liquids

Standard Operating Procedure for Handling

This section outlines the step-by-step methodology for the safe handling of this compound from receipt to disposal.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following personal protective equipment:

  • Eye Protection : Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should also be worn.[2]

  • Hand Protection : Wear appropriate chemical-resistant gloves.[2]

  • Respiratory Protection : Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1] For situations where engineering controls are insufficient, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[1]

  • Body Protection : A standard laboratory coat is required. For larger quantities or increased risk of exposure, wear suitable protective clothing.[2]

Handling Protocol
  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible and in good working order.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Keep away from sources of ignition such as open flames, hot surfaces, and sparks.[1][3] Take precautionary measures against static discharge.[1]

  • During Handling :

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Avoid inhaling any vapors, mists, or gases that may be released.[1]

    • Wash hands thoroughly after handling the chemical.[2]

Storage
  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed to prevent leakage.[1] Containers that have been opened must be carefully resealed and kept upright.[1]

  • Store away from incompatible materials such as strong bases and oxidizing agents.[3]

First Aid Measures

In the event of exposure, follow these first aid procedures immediately:

  • General Advice : In all cases of exposure, consult a physician and show them the Safety Data Sheet for the chemical.[1]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician.[1]

  • Eye Contact : Flush the eyes with water as a precaution.[1]

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.[1]

Disposal Plan
  • All waste materials, including empty containers and contaminated absorbents, should be placed in a suitable, closed container labeled for chemical waste.

  • Disposal must be carried out in accordance with local, state, and federal regulations. Do not let the product enter drains.[1]

Emergency Spill Response Workflow

The following diagram outlines the procedural workflow for managing a spill of this compound.

Spill_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size & Risk evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Collect Absorbed Material contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Package & Label Waste for Disposal decontaminate->dispose report Report the Incident dispose->report end End report->end

Caption: Workflow for handling a chemical spill of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.